Flagelin 22
描述
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属性
分子式 |
C66H143N21O8 |
|---|---|
分子量 |
1359.0 g/mol |
IUPAC 名称 |
(3S)-3-[2-[[(2S)-6-amino-2-[2-[2-[2-[[(2S,3S)-2-[2-[2-[2-[2-[2-(butylamino)ethylamino]ethylamino]ethylamino]ethylamino]ethylamino]-3-methylpentyl]amino]ethylamino]ethylamino]ethylamino]hexyl]amino]ethylamino]-4-[[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]ethylamino]propan-2-yl]amino]propan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C66H143N21O8/c1-11-14-21-69-22-23-70-24-25-71-26-27-72-28-31-75-35-40-82-59(50(6)12-2)48-78-33-32-73-29-30-74-34-38-79-55(17-15-16-20-67)46-77-36-39-80-56(43-61(89)90)47-84-53(9)45-83-52(8)44-76-37-41-81-58(42-49(4)5)64(92)86-57(18-19-60(68)88)63(91)87-62(51(7)13-3)65(93)85-54(10)66(94)95/h49-59,62,69-84H,11-48,67H2,1-10H3,(H2,68,88)(H,85,93)(H,86,92)(H,87,91)(H,89,90)(H,94,95)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,62-/m0/s1 |
InChI 键 |
HGXWBWURRSZANM-OWTGOIBESA-N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Role of Flagellin 22 in Plant Pattern-Triggered Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate battle between plants and pathogenic microbes, the ability of the plant to recognize conserved molecular patterns on invaders is the first line of inducible defense. This system, known as Pattern-Triggered Immunity (PTI), is a fundamental aspect of plant innate immunity. A key elicitor of PTI is Flagellin 22 (flg22), a short, conserved peptide derived from bacterial flagellin. This technical guide provides an in-depth exploration of flg22, its perception by plant cells, and the subsequent signaling cascade that orchestrates a robust immune response. The information presented herein is intended to be a valuable resource for researchers and professionals involved in plant science and the development of novel disease control strategies.
Flagellin 22: A Potent Elicitor of Plant Immunity
Flagellin 22 is a synthetic 22-amino-acid peptide with the sequence QRLSTGSRINSAKDDAAGLQIA [1][2]. This peptide corresponds to the most conserved region within the N-terminus of flagellin, the primary protein component of bacterial flagella[3][4]. Due to its highly conserved nature across a wide range of bacterial species, flg22 is recognized by plants as a pathogen-associated molecular pattern (PAMP), signaling the presence of a potential microbial threat[5].
The FLS2-BAK1 Receptor Complex: The Gateway to PTI Signaling
The perception of flg22 at the cell surface is mediated by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2) [4][6]. FLS2 acts as the primary receptor for flg22, binding to the peptide with high affinity. While a precise dissociation constant (Kd) for the flg22-FLS2 interaction in vivo remains to be definitively established, radiolabeled ligand binding assays have demonstrated a high-affinity interaction with an IC50 in the low nanomolar range, indicating a strong binding affinity[7][8].
Upon binding of flg22, FLS2 undergoes a conformational change that promotes its heterodimerization with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1) [6][9]. BAK1 functions as a co-receptor in this complex and is essential for the activation of downstream signaling[9]. The formation of the flg22-FLS2-BAK1 ternary complex is a critical event that initiates the intracellular signaling cascade.
The Intracellular Signaling Cascade: From Perception to Response
The activation of the FLS2-BAK1 complex triggers a rapid and complex series of intracellular signaling events, primarily driven by protein phosphorylation.
Role of BIK1 and Receptor-Like Cytoplasmic Kinases (RLCKs)
Upon formation of the FLS2-BAK1 complex, the receptor-like cytoplasmic kinase BOTRYTIS-INDUCED KINASE 1 (BIK1) , which is constitutively associated with FLS2 in the absence of flg22, is rapidly phosphorylated by BAK1[10][11]. This phosphorylation event leads to the dissociation of BIK1 from the receptor complex, allowing it to phosphorylate downstream targets and further propagate the signal[9][10]. BIK1 is a key positive regulator of flg22-mediated immunity[10].
Activation of the Mitogen-Activated Protein Kinase (MAPK) Cascade
A central component of the flg22-induced signaling pathway is the activation of a tiered Mitogen-Activated Protein Kinase (MAPK) cascade. This cascade acts as a signal amplification module, leading to the phosphorylation and activation of a wide range of downstream targets, including transcription factors. In Arabidopsis, the flg22-activated MAPK cascade consists of:
-
MAPK Kinase Kinases (MAPKKKs): MEKK1 is a key MAPKKK involved in this pathway[4].
-
MAPK Kinases (MKKs): MKK4 and MKK5 are activated downstream of MEKK1[4].
-
MAP Kinases (MAPKs): MPK3 and MPK6 are the final kinases in this cascade, activated by MKK4/MKK5[4].
The activation of this MAPK cascade is crucial for the transcriptional reprogramming that underpins the PTI response.
Quantitative Insights into the flg22-Induced Immune Response
The perception of flg22 leads to measurable changes at the molecular and cellular levels. These quantitative changes provide valuable insights into the strength and dynamics of the PTI response.
Phosphoproteomic Changes
Quantitative phosphoproteomic studies have revealed rapid and dynamic changes in protein phosphorylation following flg22 treatment. These studies provide a global view of the signaling network activated by flg22.
| Protein | Phosphorylation Change (Fold Change vs. Control) | Time Point | Function in PTI |
| RBOHD | Increased | 5-15 min | NADPH oxidase, ROS production |
| BIK1 | Increased | 1-5 min | RLCK, signal transduction |
| MPK3/MPK6 | Increased | 5-15 min | MAPK, signal amplification |
| WRKY Transcription Factors | Increased | 15-30 min | Transcriptional regulation |
This table represents a summary of typical findings from quantitative phosphoproteomic studies. Actual fold changes and specific phosphorylation sites can vary between experiments and plant species.
Transcriptional Reprogramming
One of the hallmarks of PTI is a massive transcriptional reprogramming, leading to the expression of a wide array of defense-related genes. Microarray and RNA-seq analyses have identified hundreds of genes that are differentially expressed upon flg22 treatment.
| Gene | Fold Change (flg22 vs. Control) | Time Point | Putative Function |
| FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1) | >100 | 30 min | Early defense signaling |
| WRKY29 | >50 | 30 min | Transcription factor |
| PR1 (PATHOGENESIS-RELATED 1) | >10 | 6-24 h | Antimicrobial protein |
| ACS6 (ACC SYNTHASE 6) | >20 | 1-3 h | Ethylene biosynthesis |
This table provides examples of flg22-induced genes and typical fold changes observed in Arabidopsis thaliana. The magnitude and timing of induction can vary.[3][6]
Key Experimental Protocols
To aid researchers in studying flg22-induced PTI, this section provides detailed methodologies for key experiments.
Flg22-Induced Reactive Oxygen Species (ROS) Burst Assay
This assay measures the rapid production of ROS, a hallmark of PTI.
Materials:
-
Plant leaf discs (e.g., from Arabidopsis thaliana)
-
96-well white microplate
-
Luminol (B1675438) solution
-
Horseradish peroxidase (HRP)
-
flg22 peptide stock solution
-
Luminometer
Protocol:
-
Excise leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves.
-
Float the leaf discs, adaxial side up, in sterile water in the wells of a 96-well plate and incubate overnight at room temperature to allow wound responses to subside.
-
On the day of the experiment, replace the water with 100 µL of a solution containing luminol (e.g., 20 µM) and HRP (e.g., 10 µg/mL).
-
Measure the background luminescence for 10-15 minutes in a luminometer.
-
Initiate the reaction by adding 100 µL of a 2x concentrated flg22 solution to achieve the desired final concentration (e.g., 100 nM).
-
Immediately begin measuring luminescence in the luminometer, taking readings every 1-2 minutes for at least 30-60 minutes.
-
The data is typically plotted as relative light units (RLU) over time.
In-gel Kinase Assay for MAPK Activation
This assay visualizes the activation of MAPKs following flg22 treatment.
Materials:
-
Plant seedlings or tissue
-
Protein extraction buffer
-
SDS-PAGE gels containing a MAPK substrate (e.g., Myelin Basic Protein, MBP)
-
[γ-³²P]ATP
-
Phosphor imager or autoradiography film
Protocol:
-
Treat plant material with flg22 (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract total proteins using a suitable extraction buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
Separate equal amounts of protein on an SDS-PAGE gel containing a polymerized MAPK substrate (e.g., 0.25 mg/mL MBP).
-
After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow protein renaturation.
-
Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP and MgCl₂ to allow the renatured kinases to phosphorylate the substrate within the gel.
-
Wash the gel extensively to remove unincorporated [γ-³²P]ATP.
-
Dry the gel and expose it to a phosphor imager screen or autoradiography film to visualize the radioactive bands corresponding to the activated MAPKs.
Co-immunoprecipitation (Co-IP) of FLS2 and BAK1
This technique is used to demonstrate the in vivo interaction between FLS2 and BAK1 upon flg22 treatment.
Materials:
-
Plant tissue transiently or stably expressing tagged versions of FLS2 and BAK1 (e.g., FLS2-GFP and BAK1-HA).
-
Co-IP lysis buffer
-
Antibody against one of the tags (e.g., anti-GFP)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Treat plant tissue with or without flg22 (e.g., 1 µM) for a short period (e.g., 10 minutes).
-
Harvest and freeze the tissue in liquid nitrogen.
-
Extract total proteins using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-GFP for FLS2-GFP) to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-HA for BAK1-HA) to detect the interaction.
Visualizing the PTI Signaling Pathway and Experimental Workflows
Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the flg22-induced PTI signaling pathway and a typical experimental workflow.
Caption: Flg22-induced PTI signaling pathway.
Caption: A typical experimental workflow for studying flg22-induced PTI.
Conclusion
Flagellin 22 serves as a powerful tool for dissecting the intricacies of plant innate immunity. The perception of this simple peptide by the FLS2-BAK1 receptor complex initiates a sophisticated and robust signaling network that is critical for plant defense. A thorough understanding of this pathway, from the initial binding event to the downstream transcriptional changes, is essential for developing novel strategies to enhance crop resilience against bacterial pathogens. This technical guide provides a comprehensive overview of the current knowledge on flg22 and its role in PTI, offering valuable information and methodologies for researchers and professionals in the field.
References
- 1. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 2. Quantitative phosphoproteomics of early elicitor signaling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonistic interactions between two MAP kinase cascades in plant development and immune signaling | EMBO Reports [link.springer.com]
- 5. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and biochemical basis of FLS2-mediated signal activation and transduction in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverse modulation of plant immune and brassinosteroid signaling pathways by the receptor-like cytoplasmic kinase BIK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine phosphorylation of protein kinase complex BAK1/BIK1 mediates Arabidopsis innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Flagellin 22 (flg22): A Technical Guide
Abstract
Flagellin (B1172586) 22 (flg22), a highly conserved 22-amino acid peptide derived from the N-terminus of bacterial flagellin, is a potent Pathogen-Associated Molecular Pattern (PAMP) that activates the innate immune system in a wide range of plants.[1][2][3] Its discovery and subsequent characterization have been pivotal in understanding the molecular basis of plant-pathogen interactions. This guide provides an in-depth overview of the discovery of flg22, the molecular mechanisms of its perception by the FLAGELLIN SENSITIVE 2 (FLS2) receptor complex, the ensuing signal transduction cascades, and detailed protocols for key experimental assays used in its study.
Discovery and Identification
The journey to pinpoint flg22 as a key elicitor began with observations that bacterial flagellin could trigger defense responses in plants.[1][2] Seminal work by Felix et al. (1999) demonstrated that the elicitor activity of flagellin resided within a small, conserved region at its N-terminus.[1][2] Through the synthesis and testing of various peptides, they identified a 22-amino acid sequence, termed flg22, as the minimal and sufficient epitope required to induce a defense response in tomato cells.[1] This peptide is recognized by many plant species, establishing it as a general elicitor of PAMP-triggered immunity (PTI).[2]
The Receptor Complex and Ligand Recognition
The perception of flg22 at the cell surface is mediated by a sophisticated receptor complex involving a primary receptor and a co-receptor.
FLS2: The Primary Flagellin Receptor
Genetic screens in Arabidopsis thaliana identified FLAGELLIN SENSITIVE 2 (FLS2) as the essential pattern recognition receptor (PRR) for flg22.[1][2] FLS2 is a transmembrane receptor-like kinase (RLK) characterized by an extracellular leucine-rich repeat (LRR) domain, a single transmembrane helix, and an intracellular serine/threonine kinase domain.[1] The extracellular LRR domain is directly responsible for binding flg22.[1][4] Affinity cross-linking and immunoprecipitation experiments have conclusively shown a direct, high-affinity physical interaction between flg22 and the FLS2 protein.[1][5]
BAK1: The Co-receptor Kinase
Upon binding of flg22, FLS2 rapidly forms a heterodimeric complex with another LRR-RLK, BRI1-ASSOCIATED KINASE 1 (BAK1).[2][6][7][8][9] This ligand-induced association is a critical and immediate step in the activation of the signaling cascade.[8][10] Structural studies have revealed that BAK1 acts as a co-receptor by recognizing the C-terminus of the FLS2-bound flg22 peptide.[6][7][10] This ternary complex (FLS2-flg22-BAK1) is the active signaling unit that initiates downstream immune responses through reciprocal activation and phosphorylation of the intracellular kinase domains.[6][7][9]
Signal Transduction Cascade
The formation of the active FLS2-flg22-BAK1 complex triggers a rapid and robust signaling cascade, leading to a comprehensive reprogramming of the plant cell for defense.
Key downstream events include:
-
Phosphorylation Events: Formation of the complex leads to reciprocal phosphorylation between the FLS2 and BAK1 kinase domains, which is essential for full activation.[9] This event also triggers the phosphorylation and dissociation of BOTRYTIS-INDUCED KINASE 1 (BIK1), a receptor-like cytoplasmic kinase (RLCK) that is pre-associated with FLS2 in the absence of the ligand.[2]
-
Reactive Oxygen Species (ROS) Burst: One of the earliest detectable responses is a rapid and transient production of apoplastic ROS, primarily mediated by the NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD).[2][11]
-
MAP Kinase Activation: Flg22 perception activates one or more Mitogen-Activated Protein Kinase (MAPK) cascades.[2][4][8] The phosphorylation and activation of MAPKs like MPK3 and MPK6 are hallmark responses that regulate downstream transcriptional changes.[12][13][14]
-
Calcium Influx: A rapid increase in cytosolic calcium concentration ([Ca²⁺]cyt) is another early signaling event triggered by flg22.[2][15]
-
Transcriptional Reprogramming: The signaling cascade culminates in large-scale changes in gene expression.[8][11][16] This involves the upregulation of hundreds of defense-related genes, including transcription factors (e.g., WRKY22, WRKY29), pathogenesis-related (PR) proteins, and enzymes involved in the synthesis of antimicrobial compounds and the signaling molecule salicylic (B10762653) acid.[16][17][18]
Caption: The FLS2 signaling pathway initiated by flg22 perception.
Quantitative Data Summary
The cellular responses to flg22 are highly sensitive and dose-dependent. The following table summarizes key quantitative parameters reported in the literature.
| Parameter | Organism/System | Value/Concentration | Response Measured | Reference |
| Elicitor Concentration | Arabidopsis seedlings | 100 nM - 1 µM | MAPK Activation | [12][19] |
| Arabidopsis leaf disks | 100 nM | ROS Burst | [15][20] | |
| Arabidopsis seedlings | 1 µM | Defense Gene Expression | [16][21] | |
| Response Time (Peak) | Arabidopsis leaf disks | ~10 - 15 minutes | ROS Burst | [4][20] |
| Arabidopsis seedlings | ~5 - 15 minutes | MAPK Phosphorylation | [4][19] | |
| Arabidopsis seedlings | 30 - 60 minutes | Defense Gene Expression | [16][17] | |
| Binding Affinity (Kd) | Arabidopsis membranes | ~1.7 nM | 125I-Tyr-flg22 binding | [1] |
| Gene Induction (Fold Change) | Arabidopsis seedlings | >2-fold | Transcriptional profiling | [16][21] |
Detailed Experimental Protocols
The characterization of flg22 signaling relies on a set of standardized and robust bioassays.
Flg22-Induced ROS Burst Assay
This protocol describes a common method to measure the rapid production of ROS in leaf tissue using a luminol-based chemiluminescence assay.[20][22][23]
Caption: Experimental workflow for the ROS burst assay.
Methodology:
-
Plant Material: Use leaves from 4-5 week old, healthy Arabidopsis thaliana plants.
-
Leaf Disk Preparation: Excize leaf disks (typically 4 mm diameter) using a biopsy punch, avoiding the midvein.
-
Overnight Incubation: Float the leaf disks, abaxial side up, in individual wells of a white 96-well plate containing 100-200 µL of sterile water. Incubate overnight at room temperature in the dark to allow the wound response to subside.[12]
-
Assay Preparation: On the next day, carefully replace the water with 100 µL of assay solution containing luminol (B1675438) (e.g., 200 µM) and horseradish peroxidase (HRP) (e.g., 20 µg/mL).
-
Baseline Reading: Place the plate into a plate luminometer and measure the background luminescence for 5-10 minutes.
-
Elicitation: Add 100 µL of the elicitor solution (e.g., 200 nM flg22, for a final concentration of 100 nM) to each well. Use water or a mock solution as a negative control.
-
Measurement: Immediately start recording luminescence every 1-2 minutes for a period of 30 to 60 minutes. The ROS burst typically peaks between 10 and 15 minutes post-elicitation.[4][20]
-
Data Analysis: Data is typically presented as Relative Light Units (RLU) over time. Total ROS production can be quantified by integrating the area under the curve.
MAPK Activation Assay
This protocol details the detection of activated (phosphorylated) MAPKs in response to flg22 treatment via immunoblotting.[12][13][14][19]
Caption: Experimental workflow for the MAPK activation assay.
Methodology:
-
Plant Material and Growth: Grow Arabidopsis seedlings for 10-14 days in liquid ½ Murashige and Skoog (MS) medium.
-
Elicitor Treatment: Treat the seedlings with flg22 (e.g., 100 nM final concentration) for various time points (e.g., 0, 5, 10, 15, 30 minutes). A 0-minute time point (untreated) serves as the negative control.[15][19]
-
Harvesting: Immediately after treatment, blot the seedlings dry and flash-freeze them in liquid nitrogen.
-
Protein Extraction: Grind the frozen tissue to a fine powder and extract total proteins using a 2x SDS-PAGE loading buffer (Laemmli buffer). Boil the samples for 5-10 minutes and centrifuge to pellet debris.
-
SDS-PAGE and Western Blotting: Separate 15-20 µg of total protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that specifically recognizes the dually phosphorylated T-E-Y motif of activated MAPKs (e.g., anti-phospho-p44/42 MAPK (Erk1/2)).[13][14]
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Activated MPK3 and MPK6 will appear as bands around 42 and 44 kDa, respectively. A loading control, such as Ponceau S staining of RuBisCO or an antibody against a housekeeping protein, should be included to ensure equal protein loading.[14]
Defense Gene Expression Analysis (qRT-PCR)
This protocol outlines the measurement of flg22-induced transcript accumulation for specific defense-related genes.
Methodology:
-
Plant Material and Treatment: Use seedlings or leaf tissue as described in the MAPK assay. Treat with 1 µM flg22 for desired time points (e.g., 0, 1, 3 hours).[16][24] Flash-freeze the samples in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a Trizol-based method. Include an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative Real-Time PCR (qPCR):
-
Prepare qPCR reactions containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based master mix.
-
Target genes often include early markers like FLG22-INDUCED RECEPTOR-LIKE KINASE 1 (FRK1) or WRKY22, and later markers like PATHOGENESIS-RELATED PROTEIN 1 (PR1).[11][16][18]
-
Include a reference gene (e.g., ACTIN, UBIQUITIN, or EIF4A1) for normalization.[16][25]
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression in flg22-treated samples relative to the mock-treated control at each time point.[16]
References
- 1. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception[W] | Semantic Scholar [semanticscholar.org]
- 6. Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Scientists Reveal the Structural Basis for Formation of the Arabidopsis FLS2-flg22-BAK1 Immune Receptor Complex----Institute of Genetics and Developmental Biology, Chinese Academy of Sciences [english.genetics.cas.cn]
- 11. Loss of Arabidopsis thaliana Dynamin-Related Protein 2B Reveals Separation of Innate Immune Signaling Pathways | PLOS Pathogens [journals.plos.org]
- 12. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 13. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 14. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. MAPK activation assay [bio-protocol.org]
- 20. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of Immunity-Related Oxidative Bursts by a Luminol-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
The flg22-FLS2 Signaling Pathway: A Technical Guide to Plant Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the flg22-FLS2 signaling pathway, a cornerstone of pattern-triggered immunity (PTI) in plants. Understanding this pathway is critical for developing novel strategies to enhance crop resilience and for the discovery of new therapeutic agents. This document details the core components of the pathway, the molecular mechanisms of signal transduction, and the downstream cellular responses. It also provides detailed experimental protocols for studying this pathway and summarizes key quantitative data.
Core Components and Initial Signal Perception
The flg22-FLS2 signaling pathway is initiated by the recognition of a conserved 22-amino acid peptide from the N-terminus of bacterial flagellin (B1172586), known as flg22, by the plant pattern recognition receptor (PRR), FLAGELLIN-SENSING 2 (FLS2).[1] FLS2 is a leucine-rich repeat receptor-like kinase (LRR-RLK) localized to the plasma membrane.
Key Proteins Involved in the Initial Signaling Complex:
| Protein | Type | Function |
| FLS2 | Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) | Primary receptor for flg22. |
| BAK1 | LRR-RLK (Co-receptor) | Forms a heterodimer with FLS2 upon flg22 binding, essential for signal initiation. |
| BIK1 | Receptor-Like Cytoplasmic Kinase (RLCK) | Associates with the FLS2/BAK1 complex and is a key downstream signaling component. |
Upon perception of flg22, FLS2 rapidly forms a heterodimer with another LRR-RLK, BRI1-ASSOCIATED KINASE 1 (BAK1).[2] This ligand-induced dimerization is a critical step for the activation of the intracellular kinase domains of both FLS2 and BAK1, leading to a cascade of phosphorylation events that propagate the immune signal.
Figure 1: Initial steps of flg22-FLS2 signal perception at the plasma membrane.
Downstream Signaling Cascades
The activation of the FLS2-BAK1 complex initiates several downstream signaling cascades, primarily through the phosphorylation of the receptor-like cytoplasmic kinase BIK1.[3] These cascades culminate in a robust immune response characterized by the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) pathways, and changes in intracellular calcium ion (Ca²⁺) concentrations.
MAPK Cascade
The flg22-induced MAPK cascade is a key signaling module that amplifies the initial signal and leads to the transcriptional reprogramming of the cell. In Arabidopsis, this cascade is composed of:
-
MAPKKK: MEKK1
-
MAPKKs: MKK4 and MKK5
-
MAPKs: MPK3 and MPK6
Activation of this cascade ultimately leads to the phosphorylation and activation of downstream transcription factors, such as WRKY22 and WRKY29, which in turn regulate the expression of defense-related genes.
Figure 2: The flg22-induced MAPK signaling cascade.
Calcium Signaling
Flg22 perception also triggers a rapid and transient increase in cytosolic Ca²⁺ concentration.[4][5] This Ca²⁺ influx is mediated by plasma membrane-localized channels, including cyclic nucleotide-gated channels (CNGCs).[6][7] The resulting Ca²⁺ signature is decoded by calcium-dependent protein kinases (CDPKs), which phosphorylate downstream targets to regulate various immune responses, including the production of ROS and the expression of defense genes.[8][9]
Reactive Oxygen Species (ROS) Production
A hallmark of PTI is a rapid and transient production of ROS, often referred to as the "oxidative burst".[10] This is primarily mediated by the plasma membrane-localized NADPH oxidase, RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD). The activation of RBOHD is a complex process involving both direct phosphorylation by kinases like BIK1 and regulation by Ca²⁺ signaling.
Regulation and Termination of Signaling
To prevent excessive and potentially damaging immune responses, the flg22-FLS2 signaling pathway is tightly regulated. Key regulatory mechanisms include:
-
Ubiquitination and Degradation: The activated FLS2 receptor is ubiquitinated by the E3 ubiquitin ligases PUB12 and PUB13, which targets it for endocytosis and subsequent degradation. This process serves to attenuate the signal.
-
Endocytosis: Ligand-induced endocytosis of the FLS2-BAK1 complex removes the receptor from the plasma membrane, thereby terminating signaling.[11]
-
Phosphatase Activity: Protein phosphatases play a crucial role in dephosphorylating signaling components, thereby resetting the pathway to its inactive state.
Quantitative Data Summary
The following tables summarize key quantitative data related to the flg22-FLS2 signaling pathway.
Table 1: Binding Affinity and Receptor Dynamics
| Parameter | Value | Organism/System | Reference |
| flg22-FLS2 Binding (IC₅₀) | ~5 nM | Arabidopsis thaliana cells | [12] |
| FLS2 Dwell Time (flg22-induced decrease) | Significant | Arabidopsis thaliana protoplasts | [11] |
Table 2: flg22-Induced Gene Expression in Arabidopsis thaliana
| Gene | AGI Code | Fold Change (30 min post-flg22) | Function | Reference |
| FRK1 | At2g19190 | > 10 | Receptor-like kinase | [13] |
| WRKY29 | At4g23550 | > 5 | Transcription factor | [14] |
| NHL10 | At2g35980 | > 10 | NDR1/HIN1-like protein | [8] |
| Gene X | At1g56240 | 126 | Unknown | [15] |
| Gene Y | At1g69900 | 20 | Unknown | [15] |
Note: Fold change values can vary depending on experimental conditions and time points.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the flg22-FLS2 signaling pathway.
Co-Immunoprecipitation (Co-IP) of FLS2 and BAK1 from Arabidopsis thaliana
This protocol is adapted from established methods to detect the in vivo interaction between FLS2 and BAK1 upon flg22 treatment.[16][17][18]
Materials:
-
Arabidopsis thaliana seedlings (wild-type or transgenic lines expressing tagged FLS2 or BAK1)
-
flg22 peptide (1 µM working solution)
-
Liquid nitrogen
-
Co-IP buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Nonidet P-40, 1 mM EDTA, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail
-
Antibodies: anti-FLS2, anti-BAK1, or antibodies against epitope tags (e.g., anti-GFP, anti-HA)
-
Protein A/G magnetic beads
-
SDS-PAGE and western blotting reagents
Procedure:
-
Grow Arabidopsis seedlings for 10-14 days.
-
Treat seedlings with 1 µM flg22 or a mock solution for 10 minutes.
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Resuspend the ground tissue in Co-IP buffer and incubate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Incubate the protein extract with the primary antibody for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with Co-IP buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and western blotting using the appropriate antibodies.
Figure 3: Workflow for co-immunoprecipitation of FLS2-BAK1 complexes.
In Vitro Kinase Assay for FLS2 and BIK1
This protocol allows for the direct assessment of phosphorylation activity between FLS2 and BIK1.[3][19][20]
Materials:
-
Recombinant purified kinase domains of FLS2 and BIK1 (e.g., as GST or MBP fusion proteins)
-
Kinase reaction buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
[γ-³²P]ATP
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Incubate purified FLS2 and BIK1 kinase domains in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize phosphorylated proteins.
-
A parallel gel can be run and stained with Coomassie Brilliant Blue to visualize total protein loading.
Measurement of flg22-Induced ROS Burst
This luminol-based assay is a standard method for quantifying the production of reactive oxygen species.[10][21][22][23][24]
Materials:
-
Arabidopsis leaf discs
-
Luminol (B1675438) solution
-
Horseradish peroxidase (HRP)
-
flg22 peptide
-
96-well white microplate
-
Luminometer
Procedure:
-
Excise leaf discs from mature Arabidopsis leaves and float them in water overnight in the dark.
-
In a 96-well white plate, add the leaf discs to a solution containing luminol and HRP.
-
Place the plate in a luminometer and measure the background luminescence.
-
Inject the flg22 solution into each well to the desired final concentration.
-
Immediately start measuring luminescence kinetically over a period of 30-60 minutes.
-
The data is typically plotted as relative light units (RLU) over time.
Chromatin Immunoprecipitation (ChIP) for WRKY Transcription Factors
This protocol can be used to identify the direct target genes of WRKY transcription factors that are activated downstream of FLS2 signaling.[15][25][26][27][28]
Materials:
-
Arabidopsis seedlings treated with flg22
-
Formaldehyde for cross-linking
-
ChIP lysis buffer
-
Antibody against the specific WRKY transcription factor
-
Protein A/G magnetic beads
-
Buffers for washing and elution
-
qPCR reagents
Procedure:
-
Cross-link proteins to DNA in flg22-treated Arabidopsis seedlings using formaldehyde.
-
Isolate nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody specific to the WRKY transcription factor of interest.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for putative target gene promoters.
This technical guide provides a solid foundation for understanding and investigating the flg22-FLS2 signaling pathway. The provided information and protocols are intended to be a valuable resource for researchers in the fields of plant science, immunology, and drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A receptor-like cytoplasmic kinase, BIK1, associates with a flagellin receptor complex to initiate plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic calcium signals elicited by the pathogen-associated molecular pattern flg22 in stomatal guard cells are of an oscillatory nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flg22-induced Ca2+ increases undergo desensitization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential innate immune signalling via Ca2+ sensor protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of CDPKs in plant development, nutrient and stress signaling [frontiersin.org]
- 10. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-molecule analysis unveils the phosphorylation of FLS2 regulates its spatiotemporal dynamics and immunity [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] PROTOCOL: Chromatin Immunoprecipitation from Arabidopsis Tissues | Semantic Scholar [semanticscholar.org]
- 16. The Arabidopsis Malectin-Like/LRR-RLK IOS1 Is Critical for BAK1-Dependent and BAK1-Independent Pattern-Triggered Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arabidopsis heterotrimeric G proteins regulate immunity by directly coupling to the FLS2 receptor | eLife [elifesciences.org]
- 18. plantpath.webhosting.cals.wisc.edu [plantpath.webhosting.cals.wisc.edu]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 24. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 25. Chromatin Immunoprecipitation to Identify Global Targets of WRKY Transcription Factor Family Members Involved in Plant Immunity | Springer Nature Experiments [experiments.springernature.com]
- 26. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. PROTOCOLS: CHROMATIN IMMUNOPRECIPITATION FROM ARABIDOPSIS TISSUES – Wagner Lab [web.sas.upenn.edu]
- 28. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early Signaling Events Following flg22 Perception
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) constitutes the first line of inducible defense in plants, known as PAMP-triggered immunity (PTI). One of the most well-characterized PAMP-PRR interactions is the perception of a conserved 22-amino acid epitope of bacterial flagellin (B1172586) (flg22) by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2). This recognition event initiates a rapid and complex signaling cascade involving receptor dimerization, phosphorylation events, ion fluxes, production of reactive oxygen species (ROS), and activation of mitogen-activated protein kinase (MAPK) cascades, ultimately leading to transcriptional reprogramming and the establishment of a robust immune response. This technical guide provides a detailed overview of these early signaling events, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core pathways to serve as a comprehensive resource for researchers in plant biology and drug development.
The flg22 Perception System: The FLS2-BAK1 Receptor Complex
The perception of flg22 at the cell surface is mediated by the LRR-RK FLS2.[1] In the absence of the ligand, FLS2 may exist in a pre-formed complex with itself.[2] Upon binding of flg22, FLS2 rapidly heterodimerizes with another LRR-RK, BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1), which acts as a co-receptor.[3][4][5] This ligand-induced association occurs within seconds and is the critical first step in activating downstream signaling.[6] The crystal structure of the FLS2-flg22-BAK1 complex reveals that BAK1 directly interacts with both FLS2 and the FLS2-bound flg22 peptide, stabilizing the complex and facilitating the subsequent activation steps.[3][4][5]
Core Early Signaling Events
Following the formation of the FLS2-flg22-BAK1 complex, a series of rapid and interconnected signaling events are triggered within the first few minutes.
Receptor Complex Activation and RLCK Phosphorylation
The formation of the ternary complex induces reciprocal transphosphorylation and activation of the FLS2 and BAK1 kinase domains.[3][4] This activation is crucial for phosphorylating downstream targets. A key substrate of the activated receptor complex is the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1).[7][8] BIK1 is associated with FLS2 in the resting state and is rapidly phosphorylated upon flg22 perception in an FLS2- and BAK1-dependent manner.[6][7][9] This phosphorylation event is detectable as a mobility shift on a Western blot and is thought to release BIK1 from the receptor complex, allowing it to propagate the signal to downstream components.[6][9] BIK1 can also transphosphorylate FLS2 and BAK1, likely enhancing their kinase activity.[6][9] Another kinase, MAP4K4, has been shown to associate with and phosphorylate BIK1, promoting its stability and activity.[10]
Ion Fluxes: A Rapid Influx of Calcium
One of the earliest detectable responses to flg22, occurring within seconds to minutes, is a rapid and transient increase in the cytosolic concentration of free calcium ions ([Ca²⁺]cyt).[2][11] This Ca²⁺ influx is triggered by the activation of Ca²⁺-permeable channels in the plasma membrane.[11] While the specific channels are still being fully elucidated, this Ca²⁺ signature is a critical secondary messenger. Pharmacological studies suggest that both influx from the apoplast (extracellular space) and release from internal stores contribute to the overall signal.[12][13] The flg22-induced calcium signal is often oscillatory at the single-cell level, and the whole-plant or tissue-level measurement represents a summation of these individual cellular responses.[13]
The Oxidative Burst: Production of Reactive Oxygen Species (ROS)
Concurrent with the calcium influx, flg22 perception triggers a rapid and transient production of apoplastic reactive oxygen species (ROS), primarily superoxide (B77818) (O₂⁻), which is then dismutated to hydrogen peroxide (H₂O₂).[2][14][15] This "oxidative burst" is largely mediated by the plasma membrane-localized NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD).[2] The activation of RBOHD is a downstream consequence of the initial receptor complex activation and is dependent on the aforementioned phosphorylation events and calcium signaling. The ROS produced act as signaling molecules to further propagate the immune response and may also have direct antimicrobial effects.[16]
Activation of the MAP Kinase (MAPK) Cascade
A central signaling module activated downstream of flg22 perception is a mitogen-activated protein kinase (MAPK) cascade.[17][18][19] In Arabidopsis, flg22 treatment leads to the rapid and transient dual phosphorylation (on threonine and tyrosine residues in the T-x-Y motif) and activation of at least four MAPKs: MPK3, MPK4, MPK6, and MPK11.[17][18][20] The activation of MPK3 and MPK6 is dependent on the upstream MAPK kinases (MKKs) MKK4 and MKK5, which are in turn phosphorylated by the MAPK kinase kinase (MEKK) MEKK1.[19][20] This canonical MEKK1-MKK4/5-MPK3/6 cascade is a critical hub for integrating PAMP signals into downstream defense responses, including the regulation of defense gene expression through transcription factors like those from the WRKY family.[19][21]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the early signaling events in Arabidopsis thaliana following flg22 treatment, compiled from various studies. Note that absolute values can vary depending on experimental conditions, plant age, and tissue type.
| Event | Parameter | Timing | Typical Magnitude | Key References |
| Ca²⁺ Influx | Time to Peak [Ca²⁺]cyt | 60 - 120 seconds | Varies (e.g., Δ[Ca²⁺]cyt of ~0.2-0.5 µM) | [22][23] |
| ROS Burst | Onset of Detection | 2 - 5 minutes | - | [24][25] |
| Time to Peak Production | 10 - 20 minutes | Varies (measured in Relative Light Units, RLU) | [24][26][27] | |
| MAPK Activation | Peak Phosphorylation | 5 - 15 minutes | - | [20][28][29] |
| Gene Expression | Induction of Early Genes | Starts within 30 - 60 minutes | > 2-fold change for many genes | [30] |
Visualizing the Signaling Network
The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.
The flg22 Early Signaling Pathway
Caption: Core components of the early flg22 signaling cascade.
Experimental Workflow for ROS Burst Assay
Caption: Standard workflow for a luminol-based ROS burst assay.
Detailed Experimental Protocols
Protocol: Luminol-Based ROS Burst Assay[16][24][31][32][33]
This protocol is used to measure the production of reactive oxygen species (ROS) from plant leaf tissue in response to flg22.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
4mm biopsy punch or cork borer
-
96-well white luminometer plates
-
Luminol (sodium salt)
-
Horseradish Peroxidase (HRP)
-
flg22 peptide stock solution (e.g., 1 mM)
-
Sterile deionized water (ddH₂O)
-
Plate-reading luminometer
Procedure:
-
Sample Preparation (Day 1):
-
Using a biopsy punch, carefully cut one leaf disc from the leaf of each plant, avoiding the mid-vein.[31]
-
Float each leaf disc, adaxial side up, in a well of a 96-well plate containing 100-200 µL of sterile ddH₂O.[32][31]
-
Incubate the plate overnight at room temperature under constant light to allow the wounding response to subside.[32]
-
-
Assay (Day 2):
-
Prepare the reaction solution under low-light conditions. For a final volume of 10 mL (sufficient for one 96-well plate), mix:
-
Carefully remove the water from the wells containing the leaf discs using a multichannel pipette.[16]
-
Immediately add 100 µL of the appropriate reaction solution (e.g., with or without flg22) to each well.[16]
-
Place the plate immediately into the luminometer.
-
Measure luminescence (Relative Light Units, RLU) every 1-2 minutes for a total duration of 40-60 minutes.[16][31]
-
-
Data Analysis:
-
Plot the average RLU for each treatment against time. The resulting curve will show the kinetics of the oxidative burst.
-
The total ROS production can be estimated by calculating the area under the curve.
-
Protocol: MAPK Activation/Phosphorylation Assay[28][29][34][35]
This protocol detects the activation of MAPKs (e.g., MPK3, MPK6) via their phosphorylation state using Western blotting.
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old) or leaf discs
-
Liquid MS medium or sterile water
-
flg22 peptide
-
Liquid nitrogen
-
Protein extraction buffer (e.g., 2x Laemmli buffer)
-
Glass beads
-
Tissue grinder/homogenizer
-
SDS-PAGE and Western blotting equipment
-
Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (recognizes the dually phosphorylated T-x-Y motif)
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Procedure:
-
Plant Treatment:
-
If using seedlings, grow them in liquid MS medium. If using leaf discs, float them on sterile water overnight as described for the ROS assay.[28]
-
Add flg22 to the desired final concentration (e.g., 100 nM - 1 µM). For a time course, prepare multiple samples. A typical peak activation is seen at 15 minutes.[28][33]
-
For each time point, quickly remove the tissue, blot it dry, and immediately freeze it in liquid nitrogen to stop all kinase/phosphatase activity. This step must be performed rapidly to prevent mechanical stress-induced MAPK activation.[28]
-
-
Protein Extraction:
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or using a mechanical homogenizer with glass beads.[28]
-
Add 2 volumes of pre-heated (95°C) protein extraction/loading buffer directly to the frozen powder.
-
Vortex vigorously and boil the samples for 5-10 minutes.[28]
-
Centrifuge at maximum speed for 5-10 minutes to pellet cell debris.[28]
-
-
Western Blotting:
-
Load 15-20 µL of the supernatant onto a 10% or 12% SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-p44/42 MAPK antibody (e.g., 1:2000 dilution in blocking buffer) overnight at 4°C.[28]
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Detect the signal using an imaging system. Phosphorylated MPK3 and MPK6 will appear as bands at approximately 43 kDa and 48 kDa, respectively. A loading control (e.g., staining the membrane with Ponceau S or probing for a housekeeping protein) should be included to ensure equal protein loading.
-
Conclusion and Future Directions
The perception of flg22 by the FLS2-BAK1 receptor complex initiates a sophisticated and highly regulated signaling network. The early events—including RLCK phosphorylation, ion fluxes, the oxidative burst, and MAPK activation—are critical for the rapid establishment of PTI. Understanding the precise molecular mechanisms, kinetics, and interdependencies of these events is fundamental to plant immunology. For drug development professionals, targeting key nodes within this pathway could offer novel strategies for enhancing crop resilience. Future research will continue to unravel the complexity of this network, identifying new components, understanding the mechanisms of signal attenuation and crosstalk with other pathways, and translating this fundamental knowledge into practical applications for agriculture and beyond.
References
- 1. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. A receptor-like cytoplasmic kinase, BIK1, associates with a flagellin receptor complex to initiate plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Phosphorylation of receptor-like cytoplasmic kinases by bacterial Flagellin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAP4K4 associates with BIK1 to regulate plant innate immunity | EMBO Reports [link.springer.com]
- 11. Flg22-induced Ca2+ increases undergo desensitization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Cytosolic calcium signals elicited by the pathogen-associated molecular pattern flg22 in stomatal guard cells are of an oscillatory nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Defence Signalling Triggered by Flg22 and Harpin Is Integrated into a Different Stilbene Output in Vitis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana [jove.com]
- 17. Activation of the Arabidopsis thaliana mitogen-activated protein kinase MPK11 by the flagellin-derived elicitor peptide, flg22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 20. MEKK1 Is Required for flg22-Induced MPK4 Activation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 25. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 29. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 30. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. ROS Burst Assay [bio-protocol.org]
- 33. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
A Technical Guide to Flagellin 22 (flg22): A Core Tool for Plant Immunity Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of flg22 in Plant Defense
In the field of plant immunology, understanding the mechanisms of pathogen recognition is paramount. Plants rely on a sophisticated innate immune system to detect and respond to microbial threats. This system's first line of defense is known as Pattern-Triggered Immunity (PTI), which is initiated by the recognition of conserved microbial molecules called Microbe-Associated Molecular Patterns (MAMPs).
Flagellin 22 (flg22) is a 22-amino acid peptide derived from the highly conserved N-terminus of bacterial flagellin, the primary protein component of the bacterial flagellum. It is one of the most well-characterized MAMPs and serves as a powerful and reliable tool for inducing and studying PTI across a wide range of plant species. Upon recognition by its cognate receptor, FLAGELLIN-SENSING 2 (FLS2), flg22 triggers a cascade of downstream signaling events, including ion fluxes, the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and extensive transcriptional reprogramming, culminating in a robust defense response.
This technical guide provides an in-depth overview of the flg22-FLS2 signaling pathway, detailed protocols for key experimental assays used to quantify immune responses, and a summary of typical quantitative data to aid in experimental design and interpretation.
The flg22-FLS2 Signaling Pathway
The perception of flg22 at the cell surface is the critical first step in initiating PTI. This process is mediated by a pre-formed complex of the receptor-like kinases (RLKs) FLS2 and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).
-
Ligand Recognition: In the absence of the ligand, FLS2 and BAK1 are loosely associated at the plasma membrane. The binding of flg22 to the extracellular leucine-rich repeat (LRR) domain of FLS2 induces a conformational change.
-
Receptor Complex Activation: This change strengthens the heterodimerization between FLS2 and BAK1, leading to a cascade of trans-phosphorylation events on their intracellular kinase domains.
-
Signal Transduction: The activated FLS2-BAK1 complex then phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs), such as BOTRYTIS-INDUCED KINASE 1 (BIK1).
-
Downstream Branches: Phosphorylated BIK1 dissociates from the receptor complex to initiate at least two major downstream branches:
-
ROS Production & Calcium Influx: BIK1 phosphorylates the plasma membrane-localized NADPH oxidase, RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD), leading to a rapid and transient production of extracellular ROS, commonly known as the "oxidative burst." This signaling branch also involves the activation of calcium channels, resulting in an influx of Ca2+ into the cytosol.
-
MAPK Cascade: The receptor complex activation also triggers a phosphorylation cascade involving Mitogen-Activated Protein Kinases (MAPKs). This typically involves MAPKKKs, MKK4/5, and finally MPK3/6, which then phosphorylate various transcription factors (e.g., WRKYs) in the nucleus.
-
-
Transcriptional Reprogramming: The activation of transcription factors leads to a massive change in gene expression, upregulating hundreds of defense-related genes, such as FLG22-INDUCED RECEPTOR-LIKE KINASE 1 (FRK1), to produce antimicrobial compounds and reinforce the cell wall.
Caption: The flg22-FLS2 signaling cascade in plants.
Data Presentation: Quantitative Analysis of flg22-Induced Responses
The following tables summarize typical concentrations and quantitative outcomes for common PTI assays in the model plant Arabidopsis thaliana. These values serve as a baseline for experimental design.
Table 1: Common flg22 Concentrations for PTI Assays
| Assay Type | Plant Material | Typical flg22 Concentration | Reference(s) |
|---|---|---|---|
| ROS Burst | Leaf Discs | 10 nM - 1 µM | [1][2] |
| MAPK Activation | Seedlings / Leaf Discs | 10 nM - 1 µM | [1][3][4] |
| Gene Expression (qPCR) | Seedlings | 100 nM - 1 µM | [5][6][7] |
| Seedling Growth Inhibition | Seedlings in liquid culture | 20 µM | [8] |
| Callose Deposition | Seedlings / Leaf Discs | 1 µM |[7][9] |
Table 2: Typical Quantitative Results of flg22 Elicitation in Arabidopsis
| Assay | Parameter Measured | Typical Result | Time Post-Elicitation | Reference(s) |
|---|---|---|---|---|
| ROS Burst | Total Luminescence (RLU) | Strong peak within minutes | 10-20 minutes | [10][11] |
| MAPK Activation | Phosphorylated MPK3/6 levels | Peak phosphorylation | 10-15 minutes | [1][3] |
| Gene Expression (FRK1) | Fold Change vs. Control | >100-fold induction | 30-60 minutes | [6][12] |
| Gene Expression (WRKY33) | Fold Change vs. Control | >20-fold induction | 30-60 minutes | [13] |
| Seedling Growth Inhibition | Fresh Weight Reduction | ~50% inhibition at 100 nM | 7-10 days | [8] |
| Callose Deposition | Deposits per mm² | Significant increase over background | 18-24 hours |[9][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following section provides step-by-step protocols for the most common assays used to study flg22-triggered immunity.
Caption: A generalized workflow for flg22-based plant immunity assays.
Protocol: Reactive Oxygen Species (ROS) Burst Assay
This assay quantifies the rapid production of H₂O₂ using a luminol-based chemiluminescence detection method.[15][16]
Materials:
-
4 to 5-week-old Arabidopsis plants.
-
4 mm biopsy punch.
-
96-well white luminometer plates.
-
Luminol (stock solution, e.g., 500x in sterile distilled water (SDW)).
-
Horseradish Peroxidase (HRP) (stock solution, e.g., 500x in SDW).
-
flg22 peptide (1 mM stock in SDW).
-
Plate luminometer with injectors.
Procedure:
-
Leaf Disc Preparation: Using the biopsy punch, carefully collect 4 mm leaf discs from the leaves of healthy, well-watered plants, avoiding the mid-vein.[15]
-
Acclimation: Place one leaf disc into each well of a 96-well plate containing 100-200 µL of SDW. Incubate the plate overnight at room temperature in the dark to allow wound responses to subside.[17]
-
Assay Solution Preparation: On the day of the experiment, prepare the assay solution. For a final volume of 100 µL per well, the solution should contain 100 µM luminol, 10 µg/mL HRP, and the desired final concentration of flg22 (e.g., 100 nM).[15] Prepare a control solution without flg22.
-
Elicitation and Measurement: Carefully remove the water from the wells. Add 100 µL of the assay solution (with or without flg22) to each well.
-
Data Acquisition: Immediately place the plate into the luminometer and begin recording luminescence. Measure every 1-2 minutes for a total duration of 40-60 minutes.[15] Data is expressed in Relative Light Units (RLU).
Protocol: MAPK Activation Assay
This protocol detects the activation of MPK3 and MPK6 via phosphorylation using Western blotting with a phospho-specific antibody.[3][18]
Materials:
-
10-14 day-old Arabidopsis seedlings grown in liquid ½ MS medium or leaf discs from adult plants.
-
flg22 peptide (1 mM stock).
-
Liquid nitrogen.
-
Protein extraction buffer (e.g., 6x Laemmli buffer).
-
Phospho-p44/42 MAPK (Erk1/2) primary antibody.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Plant Treatment: Transfer seedlings or float leaf discs in water or liquid ½ MS medium for overnight acclimation. Add flg22 to a final concentration of 100 nM or 1 µM.[3] Harvest samples by flash-freezing in liquid nitrogen at specific time points (e.g., 0, 5, 10, 15, 30 minutes).[19] A 0-minute time point serves as the negative control.
-
Protein Extraction: Grind the frozen tissue to a fine powder. Immediately add 2x volume of pre-heated protein extraction/loading buffer and vortex vigorously.
-
Sample Preparation: Boil the samples for 5-10 minutes. Centrifuge at maximum speed for 10 minutes to pellet cell debris.
-
Western Blotting: Separate 20 µg of total protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with the primary anti-phospho-p44/42 antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate and visualize the bands corresponding to phosphorylated MPK3 and MPK6 (approx. 42 and 44 kDa, respectively) using an imaging system. Equal loading should be confirmed by staining the membrane with Ponceau S.[20]
Protocol: Callose Deposition Assay
This assay visualizes callose, a β-1,3-glucan polymer that is deposited at the cell wall as a physical barrier, using aniline (B41778) blue staining.[21][22][23]
Materials:
-
Arabidopsis seedlings or leaf discs.
-
flg22 peptide (1 mM stock).
-
Fixative/clearing solution: 95% ethanol (B145695).
-
Aniline blue staining solution (e.g., 0.01% aniline blue in 67 mM K₂HPO₄, pH 12).[22]
-
Fluorescence microscope with a UV filter (e.g., DAPI filter).
Procedure:
-
Elicitation: Float seedlings or leaf discs in a solution containing 1 µM flg22 or a water control. Incubate for 16-24 hours under normal growth conditions to allow for a robust response.[22]
-
Fixing and Clearing: Transfer the tissue to a microcentrifuge tube containing 1 mL of 95% ethanol. Incubate at room temperature on a rocker, changing the ethanol multiple times over 1-2 hours until all chlorophyll (B73375) is removed and the tissue is clear.[22]
-
Staining: Remove the ethanol and rehydrate the tissue with water. Replace the water with 500 µL of aniline blue staining solution and incubate in the dark for at least 30 minutes.
-
Microscopy: Mount the stained tissue on a microscope slide in the staining solution. Visualize the callose deposits as bright yellow-green fluorescent spots using a fluorescence microscope with a UV excitation filter.
-
Quantification: Capture images and quantify the number of callose deposits per unit area using image analysis software such as ImageJ/Fiji.[23]
Conclusion
Flagellin 22 remains an indispensable tool for dissecting the intricacies of plant innate immunity. Its ability to reliably and robustly activate the FLS2-mediated signaling pathway allows researchers to quantitatively measure a spectrum of defense responses, from the rapid oxidative burst to long-term changes in gene expression and growth. The standardized protocols and quantitative data presented in this guide offer a solid foundation for professionals in research and drug development to design, execute, and interpret experiments aimed at understanding and modulating plant defense mechanisms for improved crop resilience and sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 4. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 5. Frontiers | Light-dependent expression of flg22-induced defense genes in Arabidopsis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Innate Immune Responses Activated in Arabidopsis Roots by Microbe-Associated Molecular Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Benchling · Better tools, faster research [benchling.com]
- 17. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [bio-protocol.org]
- 18. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. par.nsf.gov [par.nsf.gov]
- 23. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Flagellin 22 (flg22) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flagellin (B1172586) 22 (flg22) is a synthetic 22-amino-acid peptide corresponding to the most conserved N-terminal region of bacterial flagellin.[1][2] It is a potent pathogen-associated molecular pattern (PAMP) that is recognized by the innate immune systems of both plants and animals, triggering a cascade of defense responses.[3][4] In plants, flg22 is perceived by the pattern recognition receptor (PRR) FLAGELLIN-SENSING 2 (FLS2), a leucine-rich repeat receptor kinase (LRR-RK).[3][5] In animals, the analogous receptor is Toll-like receptor 5 (TLR5).[6] The recognition of flg22 by these receptors initiates signaling pathways that lead to the activation of downstream immune responses, making it a critical area of study for understanding host-pathogen interactions and for the development of novel therapeutics and vaccine adjuvants.[7][8] This in-depth technical guide provides a comprehensive review of the current state of flg22 research, with a focus on quantitative data, experimental protocols, and the intricate signaling networks it governs.
Data Presentation
Quantitative Data on flg22-Mediated Responses
The following tables summarize key quantitative data from various studies on the activity and effects of flg22.
| Parameter | Organism/System | Value | Reference |
| EC50 for Medium Alkalinization | |||
| flg22 | Arabidopsis cells | ~10 nM | [3] |
| flg22-ΔA¹⁶/¹⁷ | Arabidopsis cells | 80 nM | [3] |
| flg22-ΔA¹⁶/¹⁷ | Tomato cells expressing Arabidopsis FLS2 | ~200 nM | [3] |
| FLS2 Degradation | |||
| Concentration for FLS2 degradation | Arabidopsis leaves | As low as 0.1 µM | [9] |
| Time for FLS2 degradation | Arabidopsis leaves | Within 60 minutes | [9][10] |
| Transcriptional Reprogramming | |||
| Percentage of genes with transcript level changes | Arabidopsis cell cultures and seedlings (within 60 min) | ~3.0% of 8,200 genes | [4] |
| Crystal Structure Resolution | |||
| FLS2-BAK1-flg22 complex | X-ray diffraction | 3.06 Å | [11][12] |
Experimental Protocols
Synthesis of Flagellin 22
Solid-phase peptide synthesis (SPPS) is the standard method for producing flg22.[13][14]
General Protocol:
-
Resin Attachment: The C-terminal amino acid of the flg22 sequence is attached to a solid-phase resin.[13]
-
Chain Assembly: The peptide chain is assembled in the C-to-N direction by the successive addition of protected amino acids.[13]
-
Deprotection and Coupling: After each amino acid addition, the N-terminal protecting group is removed, and the next protected amino acid is coupled using an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or PyBOP in a solvent such as N,N-dimethylformamide (DMF).[13] Excess reagents and byproducts are removed by washing.[13]
-
Cleavage and Deprotection: Once the full 22-amino acid sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA).[13]
-
Purification: The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (HPLC).
Luminol-Based Reactive Oxygen Species (ROS) Assay
This assay is frequently used to measure the rapid production of ROS, a hallmark of the flg22-induced immune response.[10]
Protocol:
-
Plant Material Preparation: Leaf discs from Arabidopsis plants are excised and floated on water overnight to reduce wounding-induced stress.[15]
-
Assay Solution: Prepare a solution containing luminol (B1675438) and horseradish peroxidase (HRP).
-
Elicitation: Place the leaf discs in a 96-well plate with the assay solution. Add flg22 to the desired concentration (e.g., 1 µM) to initiate the response.[9][15]
-
Measurement: Immediately measure the luminescence generated by the reaction of ROS with luminol, catalyzed by HRP, using a luminometer. Data is typically collected over a period of 30-60 minutes.
Immunoprecipitation of FLS2
This technique is used to demonstrate the physical interaction between flg22 and its receptor, FLS2.[3]
Protocol:
-
Protein Extraction: Solubilize proteins from Arabidopsis cell cultures or plant tissues using a suitable detergent-containing buffer.
-
Antibody Incubation: Incubate the protein extract with affinity-purified anti-FLS2 antibodies at 4°C with gentle rotation.[3]
-
Immunocomplex Capture: Add Protein A-Sepharose beads to the mixture to capture the FLS2-antibody complexes.[3]
-
Washing: Wash the beads several times with buffer to remove non-specifically bound proteins.
-
Binding Assay: The immunoprecipitated FLS2 can then be used in binding assays with radiolabeled flg22 (e.g., ¹²⁵I-Tyr-flg22) to confirm the interaction.[3]
Signaling Pathways and Workflows
Plant Immune Signaling Pathway: FLS2-BAK1 Activation
Upon binding of flg22, FLS2 forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[5][11] This association leads to reciprocal activation of their kinase domains, initiating downstream signaling cascades.[5][11]
Caption: FLS2-BAK1 signaling complex activation by flg22 in plants.
Downstream MAPK Cascade in Plant Immunity
The activation of the FLS2-BAK1 complex leads to the initiation of a Mitogen-Activated Protein Kinase (MAPK) cascade, a crucial component of plant innate immunity.[16][17] This cascade typically involves MEKK1, MKK4/5, and MPK3/6.[18][19]
Caption: MAPK signaling cascade downstream of FLS2-BAK1 in plants.
Animal Immune Signaling Pathway: TLR5 Activation
In animals, flg22 is recognized by TLR5, leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines.[20]
Caption: TLR5-mediated signaling pathway in animal innate immunity.
Experimental Workflow: flg22-Induced Gene Expression Analysis
A typical workflow for analyzing the transcriptional response to flg22 treatment in plants.
Caption: Workflow for analyzing flg22-induced gene expression.
Applications in Research and Drug Development
The potent immunostimulatory properties of flg22 have led to its widespread use in various research and development applications.
-
Vaccine Adjuvants: Flagellin and its derivatives, including flg22, are being extensively investigated as vaccine adjuvants.[7][8][21] By activating TLR5, they can enhance the antigen-specific immune response, leading to more effective vaccines.[7] Several flagellin-based vaccines have entered clinical trials.[8][21]
-
Cancer Immunotherapy: The ability of flagellin to induce pro-inflammatory cytokines makes it a promising agent in cancer immunotherapy.[8] It can help to create a pro-inflammatory tumor microenvironment and enhance anti-tumor immunity.[8]
-
Plant Immunity Research: flg22 is a standard elicitor used to study the mechanisms of plant innate immunity, including receptor activation, downstream signaling, and the induction of defense responses.[22][23]
Conclusion
Flagellin 22 remains a cornerstone for research into the innate immune responses of both plants and animals. Its well-defined structure and specific recognition by FLS2 and TLR5 provide a powerful tool to dissect the molecular intricacies of host-pathogen interactions. The detailed understanding of its signaling pathways, supported by robust experimental protocols and quantitative data, continues to fuel advancements in crop protection and human health, particularly in the development of next-generation vaccines and immunotherapies. This guide serves as a comprehensive resource for professionals in the field, providing a detailed overview of the core knowledge and methodologies in flg22 research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Flagellin 22 (flg22) | CymitQuimica [cymitquimica.com]
- 3. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The transcriptional innate immune response to flg22. Interplay and overlap with Avr gene-dependent defense responses and bacterial pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional characterisation of bovine TLR5 indicates species-specific recognition of flagellin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flagellin as a vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flagellins as Vaccine Adjuvants and Cancer Immunotherapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 12. rcsb.org [rcsb.org]
- 13. dc.etsu.edu [dc.etsu.edu]
- 14. "Synthesis of Flagellin 22 As a Probe for Plant Signaling and Molecular" by Edward Offei [dc.etsu.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
The Perception and Downstream Signaling Cascade of flg22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the perception of the bacterial flagellin-derived peptide, flg22, by plant cells and the subsequent activation of the downstream signaling cascade. This pathway is a cornerstone of Pattern-Triggered Immunity (PTI), the first line of inducible defense in plants. Understanding these intricate molecular mechanisms is pivotal for the development of novel strategies to enhance plant immunity and for the discovery of new drug targets.
Perception of flg22 at the Cell Surface
The initial recognition of flg22 occurs at the plasma membrane and is mediated by a sophisticated receptor complex. The primary receptor is the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2) .[1][2][3][4] Upon binding of flg22, FLS2 rapidly forms a heterodimer with another LRR-RK, BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1) , which acts as a co-receptor.[1][2][3][5][6] This ligand-induced association is crucial for the activation of the receptor complex and the initiation of downstream signaling.[1][2][3][5] The formation of the FLS2-BAK1 complex involves reciprocal phosphorylation, leading to the full activation of their cytoplasmic kinase domains.[2][3]
Downstream Signaling Cascade
Following the activation of the FLS2-BAK1 receptor complex, a rapid and complex signaling cascade is initiated, involving ion fluxes, a burst of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. These events collectively orchestrate the plant's defense response.
Calcium Signaling
One of the earliest detectable responses to flg22 is a rapid and transient influx of calcium ions (Ca²⁺) from the apoplast into the cytosol.[7][8] This "calcium signature" is a critical secondary messenger in plant defense signaling.[8][9] The elevation in cytosolic Ca²⁺ is sensed by various calcium-binding proteins, including CALCIUM-DEPENDENT PROTEIN KINASES (CDPKs) .[7][8] Activated CDPKs then phosphorylate downstream targets, including the NADPH oxidase RBOHD , which is a key component of the ROS burst.[7]
| Parameter | Value | Reference |
| Time to peak [Ca²⁺]cyt elevation | Within minutes | [7] |
| Source of Ca²⁺ influx | Primarily extracellular | [10] |
Reactive Oxygen Species (ROS) Burst
The perception of flg22 triggers a rapid and transient production of apoplastic ROS, primarily in the form of superoxide (B77818) (O₂⁻), which is then converted to hydrogen peroxide (H₂O₂).[11][12][13] This "oxidative burst" is largely mediated by the plasma membrane-localized NADPH oxidase, RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD) .[12] The ROS produced act as signaling molecules to further amplify the defense response and may also have direct antimicrobial effects.[11][12]
| Parameter | Value | Reference |
| Time to onset of ROS burst | 2-10 minutes | [14] |
| Peak of ROS production | ~15 minutes | [14] |
| Primary enzyme responsible | RBOHD | [12] |
Mitogen-Activated Protein Kinase (MAPK) Cascade
The flg22 signaling pathway robustly activates a MAPK cascade, which is a highly conserved signaling module in eukaryotes.[15][16] In Arabidopsis, the perception of flg22 leads to the sequential activation of MEKK1 , MKK4/MKK5 , and subsequently MPK3/MPK6 .[15][17] These activated MAPKs then phosphorylate a variety of downstream targets, including transcription factors, to regulate the expression of defense-related genes.[15][16]
| Component | Function | Reference |
| MEKK1 | MAPKKK | [17] |
| MKK4/MKK5 | MAPKK | [15] |
| MPK3/MPK6 | MAPK | [15][16] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect FLS2-BAK1 Interaction
This protocol is designed to verify the in vivo interaction between FLS2 and BAK1 upon flg22 treatment.[5][18][19][20]
Methodology:
-
Plant Material: Use transgenic Arabidopsis plants expressing epitope-tagged versions of FLS2 and/or BAK1 (e.g., FLS2-HA and BAK1-Myc).
-
Treatment: Treat seedlings with 100 nM flg22 or a mock solution for 5-10 minutes.
-
Protein Extraction: Homogenize plant tissue in ice-cold extraction buffer containing a non-ionic detergent (e.g., Triton X-100) and protease/phosphatase inhibitors.
-
Immunoprecipitation: Incubate the protein extract with an antibody against one of the epitope tags (e.g., anti-HA) coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the other epitope tag (e.g., anti-Myc) to detect the co-immunoprecipitated protein.
In-Gel Kinase Assay for MAPK Activation
This assay is used to detect the activation of MAPKs, such as MPK3 and MPK6, in response to flg22.[21][22][23][24]
Methodology:
-
Protein Extraction: Extract total proteins from flg22-treated and control plant tissues.
-
SDS-PAGE: Separate the proteins on an SDS-polyacrylamide gel that has been co-polymerized with a generic MAPK substrate, such as Myelin Basic Protein (MBP).
-
Denaturation and Renaturation: After electrophoresis, wash the gel to remove SDS and allow the separated kinases to renature.
-
Kinase Reaction: Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP. The activated MAPKs in the gel will phosphorylate the embedded MBP.
-
Washing: Wash the gel to remove unincorporated [γ-³²P]ATP.
-
Autoradiography: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled bands corresponding to the activated kinases.
Measurement of Cytosolic Calcium
Several methods can be used to measure the flg22-induced changes in cytosolic Ca²⁺ concentration.[25][26][27][28][29]
Methodology using Aequorin:
-
Plant Material: Use transgenic Arabidopsis plants expressing the Ca²⁺-sensitive luminescent protein aequorin in the cytosol.
-
Reconstitution: Incubate seedlings overnight in a solution containing the luminophore coelenterazine (B1669285) to reconstitute active aequorin.
-
Measurement: Place the seedlings in a luminometer and inject a solution of flg22. The interaction of Ca²⁺ with aequorin results in the emission of light, which is detected by the luminometer.
-
Data Conversion: The luminescence signal can be converted into Ca²⁺ concentration using a calibration curve.
Luminol-Based ROS Burst Assay
This is a common and sensitive method for quantifying the production of ROS in response to flg22.[14][30][31][32][33]
Methodology:
-
Plant Material: Use leaf discs from mature Arabidopsis plants.
-
Incubation: Float the leaf discs in water overnight in a 96-well plate to allow wound-induced ROS to subside.
-
Assay Solution: Replace the water with an assay solution containing luminol (B1675438) and horseradish peroxidase (HRP).
-
Measurement: Place the plate in a luminometer and inject flg22 into each well. The H₂O₂ produced by the leaf discs reacts with luminol in an HRP-catalyzed reaction, emitting light that is quantified by the luminometer.
-
Data Analysis: The data is typically presented as relative light units (RLU) over time.
References
- 1. Scientists Reveal the Structural Basis for Formation of the Arabidopsis FLS2-flg22-BAK1 Immune Receptor Complex----Institute of Genetics and Developmental Biology, Chinese Academy of Sciences [english.genetics.cas.cn]
- 2. Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Differential innate immune signalling via Ca2+ sensor protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The captivating role of calcium in plant-microbe interaction [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular Ca2+ is important for flagellin-triggered defense in Arabidopsis and involves inositol polyphosphate signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 15. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Coimmunoprecipitation of Interacting Proteins in Plants | Springer Nature Experiments [experiments.springernature.com]
- 20. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Measurement of cytosolic-free Ca²+ in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Measurement of Cytosolic-Free Ca2+ in Plant Tissue | Springer Nature Experiments [experiments.springernature.com]
- 27. Detection of Calcium Signaling in Plant Cells - Lifeasible [lifeasible.com]
- 28. Measuring Spatial and Temporal Ca2+ Signals in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [en.bio-protocol.org]
- 32. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [bio-protocol.org]
- 33. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli | Springer Nature Experiments [experiments.springernature.com]
The Central Role of BAK1 in flg22 Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The recognition of pathogen-associated molecular patterns (PAMPs) is a cornerstone of innate immunity in plants. One of the most well-characterized PAMPs is flg22, a conserved 22-amino acid peptide from bacterial flagellin. The perception of flg22 by the pattern recognition receptor (PRR) FLAGELLIN-SENSING 2 (FLS2) initiates a cascade of downstream signaling events, collectively known as PAMP-triggered immunity (PTI). Central to this signaling pathway is the leucine-rich repeat receptor-like kinase (LRR-RLK) BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1). This technical guide provides an in-depth overview of the critical role of BAK1 in flg22 signal transduction, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling network and associated experimental workflows.
The flg22-FLS2-BAK1 Signaling Hub
Upon binding of flg22 to the extracellular LRR domain of FLS2, a rapid heterodimerization is induced with its co-receptor, BAK1.[1][2] This ligand-induced association is a critical first step in activating downstream immune responses. The formation of the FLS2-BAK1 complex initiates a series of trans-phosphorylation events between their intracellular kinase domains, leading to the activation of the receptor complex and the subsequent phosphorylation of downstream targets.[3][4]
Key Signaling Components and their Interactions
The core of the flg22 signaling initiation complex consists of FLS2, flg22, and BAK1. The crystal structure of this ternary complex has revealed the molecular basis of their interaction.[5][6] Downstream of the activated FLS2-BAK1 complex, the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1) plays a pivotal role.[7] BIK1 is constitutively associated with FLS2 and is rapidly phosphorylated and released from the receptor complex upon flg22 perception in a BAK1-dependent manner.[3][7] Activated BIK1 then phosphorylates various downstream targets, including the NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD), which is responsible for the production of reactive oxygen species (ROS).[8]
Quantitative Data in flg22-BAK1 Signaling
Quantitative analysis of the flg22 signaling pathway provides crucial insights into the dynamics and stoichiometry of the molecular interactions. While precise binding affinities can be challenging to determine in vivo, various studies have quantified key events in the signaling cascade.
| Parameter | Value/Observation | Organism/System | Reference |
| FLS2-BAK1 Complex Formation | Occurs within seconds of flg22 treatment. | Arabidopsis thaliana | [2] |
| BAK1 Phosphorylation | Strong increase in de novo phosphorylation detected 15 seconds after flg22 addition. | Arabidopsis thaliana cell culture | [3] |
| BIK1 Phosphorylation | Rapidly induced upon flg22 perception in an FLS2- and BAK1-dependent manner. | Arabidopsis thaliana | [7] |
| ROS Burst | Detectable within 2-5 minutes of flg22 treatment. | Arabidopsis thaliana leaf discs | [8][9] |
| MAPK Activation (MPK3, MPK6) | Peaks around 10-15 minutes after flg22 treatment. | Arabidopsis thaliana seedlings | [10][11] |
Table 1: Quantitative Parameters in flg22-BAK1 Signal Transduction. This table summarizes key quantitative data related to the kinetics and magnitude of events in the flg22 signaling pathway initiated by BAK1.
Signaling Pathway Visualization
The following diagram illustrates the core signaling cascade initiated by flg22 perception and the central role of BAK1.
Experimental Protocols
Co-Immunoprecipitation of FLS2 and BAK1 from Arabidopsis thaliana
This protocol describes the immunoprecipitation of the FLS2-BAK1 complex from plant tissues to study their in vivo interaction.
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old)
-
Liquid nitrogen
-
Grinding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% (v/v) IGEPAL CA-630, 1 mM PMSF, 1x protease inhibitor cocktail)
-
Anti-FLAG M2 affinity gel (or other antibody-coupled beads specific to your tagged protein)
-
Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.5% (v/v) IGEPAL CA-630)
-
Elution buffer (e.g., 3xFLAG peptide solution or glycine-HCl pH 2.5)
-
SDS-PAGE loading buffer
Procedure:
-
Harvest approximately 1-2 g of seedling tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Resuspend the powder in 2-3 mL of ice-cold grinding buffer per gram of tissue.
-
Incubate on a rotator for 30-60 minutes at 4°C to solubilize proteins.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Pre-clear the lysate by adding 20-30 µL of unconjugated beads and incubating for 30 minutes at 4°C.
-
Centrifuge at 1,000 x g for 2 minutes at 4°C and transfer the supernatant to a new tube.
-
Add the antibody-coupled beads (e.g., 20-30 µL of anti-FLAG M2 affinity gel) to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by adding 20-50 µL of elution buffer and incubating for 30 minutes at 4°C with gentle agitation.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
Add SDS-PAGE loading buffer to the eluate, boil for 5 minutes, and analyze by western blotting using antibodies against FLS2 and BAK1.
In Vitro Kinase Assay for BAK1 Activity
This protocol outlines a method to assess the kinase activity of BAK1 and its ability to phosphorylate a substrate in vitro.
Materials:
-
Recombinant purified BAK1 kinase domain (and a kinase-dead mutant as a negative control)
-
Recombinant purified substrate protein (e.g., BIK1 kinase-dead mutant)
-
Kinase assay buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
SDS-PAGE loading buffer
-
Phosphor screen or anti-phospho-amino acid antibodies
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube on ice.
-
Combine 5 µL of 5x kinase assay buffer, 1-2 µg of substrate protein, and 0.5-1 µg of BAK1 kinase domain.
-
Add sterile deionized water to a final volume of 24 µL.
-
Initiate the reaction by adding 1 µL of ATP solution (containing a final concentration of 50-100 µM unlabeled ATP and 1-5 µCi of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding 6 µL of 5x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen to detect radiolabeled phosphorylated proteins.
-
Alternatively, if using unlabeled ATP, perform a western blot and probe with anti-phospho-threonine/serine/tyrosine antibodies.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a co-immunoprecipitation experiment to investigate the FLS2-BAK1 interaction.
Conclusion
BAK1 plays an indispensable role as a co-receptor and signal integrator in the flg22-initiated immune response. Its rapid association with FLS2 upon ligand perception and subsequent phosphorylation events are critical for the activation of downstream signaling cascades, leading to a robust defense response. The quantitative data, detailed protocols, and visual models presented in this guide provide a comprehensive resource for researchers and professionals aiming to further elucidate the intricacies of plant innate immunity and develop novel strategies for enhancing disease resistance in crops. The continued investigation into the dynamic regulation of the FLS2-BAK1 signaling complex will undoubtedly uncover new layers of complexity and potential targets for intervention.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural Consequences of Multisite Phosphorylation in the BAK1 Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosine phosphorylation of protein kinase complex BAK1/BIK1 mediates Arabidopsis innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of reactive oxygen species (ROS) burst and pathogen assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. berthold.com [berthold.com]
- 10. researchgate.net [researchgate.net]
- 11. MEKK1 Is Required for flg22-Induced MPK4 Activation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
calcium signaling in the flg22 response pathway
An In-depth Technical Guide to Calcium Signaling in the flg22 Response Pathway
Introduction
In the intricate world of plant-microbe interactions, plants have evolved a sophisticated innate immune system to defend against potential pathogens. The first line of this defense is known as PAMP-Triggered Immunity (PTI), initiated by the recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs). One of the most well-characterized PAMPs is flg22, a 22-amino acid peptide derived from bacterial flagellin. The perception of flg22 by the surface-localized receptor FLS2 (FLAGELLIN-SENSING 2) triggers a rapid and complex signaling cascade, in which calcium ions (Ca²⁺) play a pivotal role as a second messenger. This guide provides a detailed examination of the calcium signaling events that occur downstream of flg22 perception, offering quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
The flg22-Induced Calcium Signaling Pathway
The perception of flg22 initiates a series of orchestrated molecular events at the plasma membrane, leading to a rapid and transient increase in the cytosolic free calcium concentration ([Ca²⁺]cyt). This "calcium signature" is a critical hub, translating the external signal into a coordinated downstream defense response.
-
Perception and Initial Complex Formation : The pathway begins with the binding of extracellular flg22 to the leucine-rich repeat (LRR) receptor kinase FLS2.[1] This ligand binding induces the rapid heterodimerization of FLS2 with another LRR receptor-like kinase, BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1).[1][2] This association is a crucial, ligand-dependent step that initiates intracellular signaling.[2]
-
Activation and Downstream Phosphorylation : The formation of the FLS2-BAK1 complex leads to the trans-phosphorylation of their cytoplasmic kinase domains. This activated complex then phosphorylates the receptor-like cytoplasmic kinase BIK1 (BOTRYTIS-INDUCED KINASE 1).[1] Upon phosphorylation, BIK1 dissociates from the receptor complex and proceeds to phosphorylate downstream targets, including the plasma membrane-localized NADPH oxidase RBOHD (Respiratory Burst Oxidase Homolog D), a key enzyme in the production of reactive oxygen species (ROS).[1][3]
-
Calcium Influx : A hallmark of the flg22 response is a rapid influx of Ca²⁺ into the cytosol from the apoplast (extracellular space) and potentially from internal stores.[4] While the exact channels responsible are still under intense investigation, families of channels such as Cyclic Nucleotide-Gated Channels (CNGCs) and OSCA family channels are implicated in this process.[5][6][7] This influx generates a specific "calcium signature"—a transient spike in cytosolic Ca²⁺ concentration that is defined by its amplitude, duration, and frequency.[8][9]
-
Signal Decoding and Transduction : The information encoded within the calcium signature is decoded by a suite of calcium-binding sensor proteins. The primary sensors in this pathway are Calcium-Dependent Protein Kinases (CDPKs or CPKs).[4][8] Upon binding Ca²⁺, CDPKs become activated and phosphorylate a variety of downstream targets, linking the calcium signal to cellular responses.[4]
-
Cellular Responses : The activation of CDPKs and other signaling components like Mitogen-Activated Protein Kinase (MAPK) cascades leads to a broad spectrum of defense responses:[1][4]
-
ROS Burst : A rapid production of apoplastic ROS, which acts as a signaling molecule and has direct antimicrobial properties.[3] The activation of RBOHD is a key event in this process and is dependent on the initial [Ca²⁺]cyt elevation.[3]
-
Transcriptional Reprogramming : Activation of transcription factors leads to large-scale changes in gene expression, upregulating hundreds of defense-related genes.[10][11]
-
Stomatal Closure : To prevent bacterial entry, flg22 perception triggers the closure of stomata, a response also mediated by calcium signaling in guard cells.[6][12]
-
Quantitative Analysis of the flg22 Response
The cellular responses to flg22 are characterized by precise quantitative and temporal dynamics. The following tables summarize key quantitative data from published studies.
Table 1: Dynamics of flg22-Induced Cytosolic Ca²⁺ Influx
| Parameter | Value | Plant System | Flg22 Concentration | Citation |
| Onset of [Ca²⁺]cyt Increase | ~40 seconds | Arabidopsis Seedlings | 1 µM | [13] |
| Time to Peak [Ca²⁺]cyt | 60 - 180 seconds | Arabidopsis Seedlings/Protoplasts | 1 µM | [13] |
| Time to Peak [Ca²⁺]cyt | 2 - 3 minutes | Arabidopsis Leaves | 1 µM | [9] |
| Peak Amplitude (Δ[Ca²⁺]cyt) | ~120 - 130 nM | Arabidopsis Seedlings/Protoplasts | 1 µM | [13] |
| Return to Resting Level | ~25 minutes | Arabidopsis Seedlings/Protoplasts | 1 µM | [13] |
| Nuclear [Ca²⁺]cyt Peak | 4 - 5 minutes | Arabidopsis Protoplasts | Not specified | [9] |
Table 2: Dynamics of flg22-Induced Reactive Oxygen Species (ROS) Burst
| Parameter | Value | Plant System | Flg22 Concentration | Citation |
| Onset of ROS Production | ~5 minutes | Arabidopsis Leaf Discs | Not specified | [14] |
| Peak ROS Production | ~10 - 20 minutes | Arabidopsis Leaf Discs | Not specified | [15] |
| Signal Duration | > 60 minutes | Arabidopsis Leaf Discs | Not specified | [15] |
| Requirement | Dependent on Ca²⁺ influx | Arabidopsis Leaves | Not specified | [3] |
Table 3: Regulation of Key Defense-Related Genes by flg22
| Gene | Function / Pathway | Time Point | Fold Change (Light) | Citation |
| ICS1 | Salicylic Acid (SA) Biosynthesis | 30 min | 7.78 | [10] |
| EDS1 | SA Signaling | 30 min | 2.84 | [10] |
| PAL1 | Phenylpropanoid Pathway | 30 min | 10.67 | [10] |
| WRKY46 | Transcription Factor | 30 min | 9.33 | [10] |
| NHL10 | Early Responsive Gene | 30 min | > 10-fold | [4] |
Key Experimental Protocols
Accurate measurement of the key events in the flg22 signaling pathway is crucial for research. Below are detailed methodologies for cornerstone experiments.
Measurement of Cytosolic Calcium ([Ca²⁺]cyt)
Genetically encoded calcium indicators are the most common tools for measuring [Ca²⁺]cyt dynamics in living plant tissues.[16]
Methodology: Aequorin-Based Luminescence
This method utilizes the Ca²⁺-sensitive photoprotein aequorin. Plants are transformed to express apoaequorin (the protein component) in the cytosol.
-
Plant Material : Use transgenic Arabidopsis thaliana seedlings stably expressing cytosolic apoaequorin.[13]
-
Reconstitution : Incubate seedlings overnight in a solution containing the luminophore coelenterazine. This allows the formation of functional aequorin.
-
Measurement Setup : Place individual seedlings into wells of a 96-well microplate containing water.
-
Elicitation : Use a luminometer with injectors to add flg22 solution to the desired final concentration (e.g., 1 µM).
-
Data Acquisition : Measure luminescence immediately upon injection and continue for a set duration (e.g., 30-60 minutes). The light emitted is proportional to the Ca²⁺ concentration.
-
Calibration : At the end of the experiment, inject a solution of CaCl₂ and methanol (B129727) to discharge all remaining aequorin, allowing for the calculation of absolute Ca²⁺ concentrations.[13]
Measurement of Reactive Oxygen Species (ROS)
The production of extracellular ROS is typically measured using a luminol-based chemiluminescence assay.[17][18]
Methodology: Luminol-Based ROS Assay
-
Plant Material : Prepare leaf discs (e.g., 4 mm diameter) from mature leaves of 4-5 week old plants.
-
Incubation : Float the leaf discs in water in a 96-well plate overnight to allow wound-induced ROS to subside.
-
Assay Solution : Replace the water with an assay solution containing luminol (B1675438) and horseradish peroxidase (HRP).
-
Elicitation : Add flg22 to the desired final concentration (e.g., 100 nM).
-
Data Acquisition : Immediately measure the chemiluminescence over time (e.g., for 60-90 minutes) using a plate reader. The light emission is proportional to the amount of H₂O₂ produced. The data is typically expressed in Relative Light Units (RLU).[14]
Analysis of Protein Phosphorylation
Detecting changes in protein phosphorylation is key to understanding signal transduction.
Methodology: Western Blot for MAPK Activation
-
Treatment and Sampling : Treat seedlings with flg22 (e.g., 100 nM) and flash-freeze samples in liquid nitrogen at various time points (e.g., 0, 5, 15, 30 min).[15]
-
Protein Extraction : Grind frozen tissue and extract total proteins in a suitable extraction buffer containing phosphatase and protease inhibitors.
-
Quantification : Determine protein concentration using a standard method (e.g., Bradford assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the phosphorylated form of the target MAPKs (e.g., anti-p44/42 MAPK).[15]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control (e.g., total MAPK or a housekeeping protein) should be used to ensure equal loading.
Gene Expression Analysis
Quantitative Real-Time PCR (qRT-PCR) is a standard method to quantify the expression levels of specific genes.
Methodology: qRT-PCR
-
Treatment and Sampling : Treat seedlings with flg22 (e.g., 1 µM) and collect samples at different time points (e.g., 30 min, 1h, 2h).[10][19]
-
RNA Extraction : Isolate total RNA from the plant tissue using a commercial kit or a TRIzol-based method.
-
DNase Treatment : Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis : Synthesize first-strand complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
qPCR Reaction : Set up the qPCR reaction using the cDNA as a template, gene-specific primers for the target and reference genes, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis : Run the reaction in a real-time PCR machine. Analyze the resulting amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to one or more stable reference genes (e.g., UBQ10 or EIF4a).[4][19]
References
- 1. Structural and biochemical basis of FLS2-mediated signal activation and transduction in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Differential innate immune signalling via Ca2+ sensor protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ signals in plant immunity | The EMBO Journal [link.springer.com]
- 6. Frontiers | Calcium channels and transporters: Roles in response to biotic and abiotic stresses [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The captivating role of calcium in plant-microbe interaction [frontiersin.org]
- 9. Distinct Molecular Pattern-Induced Calcium Signatures Lead to Different Downstream Transcriptional Regulations via AtSR1/CAMTA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytosolic calcium signals elicited by the pathogen-associated molecular pattern flg22 in stomatal guard cells are of an oscillatory nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cytosolic-free Ca²+ in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
MAPK cascade activation by Flagellin 22
An In-depth Technical Guide to the Mitogen-Activated Protein Kinase (MAPK) Cascade Activation by Flagellin (B1172586) 22
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The recognition of conserved microbial signatures, known as Microbe-Associated Molecular Patterns (MAMPs), is a fundamental aspect of innate immunity in plants. One of the most well-characterized MAMPs is Flagellin 22 (flg22), a 22-amino acid peptide derived from bacterial flagellin. Perception of flg22 by the pattern recognition receptor (PRR) FLAGELLIN-SENSING 2 (FLS2) initiates a rapid and robust signaling cascade, with the Mitogen-Activated Protein Kinase (MAPK) cascade playing a central role. This activation is a critical event, leading to widespread transcriptional reprogramming and the induction of defense responses. This technical guide provides a comprehensive overview of the core signaling pathway, quantitative data on activation dynamics, detailed experimental protocols for studying this pathway, and visual representations of the key processes.
Core Signaling Pathway: From Perception to Response
The activation of the MAPK cascade by flg22 is a multi-step process involving a series of protein-protein interactions and phosphorylation events that transduce the extracellular signal to the nucleus, culminating in a cellular defense response.
Perception of Flagellin 22 at the Cell Surface
The initial event in the signaling cascade is the perception of flg22 by the leucine-rich repeat receptor kinase (LRR-RK) FLS2, which is localized to the plasma membrane[1][2]. In the absence of flg22, FLS2 is in an inactive state, associated with the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1)[3]. Upon binding of flg22, FLS2 undergoes a conformational change, leading to its rapid association with another LRR-RK, BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1)[1][2][4]. This ligand-induced heterodimerization is a crucial step for the activation of the receptor complex[3].
Signal Transduction and Initial Phosphorylation Events
The formation of the FLS2-BAK1 complex initiates a series of transphosphorylation events. BIK1 is rapidly phosphorylated upon flg22 perception in a manner dependent on both FLS2 and BAK1[1][2]. Activated BIK1 can then transphosphorylate FLS2 and BAK1, amplifying the signal[1]. The phosphorylation of BIK1 leads to its dissociation from the FLS2-BAK1 complex, allowing it to phosphorylate downstream targets and further propagate the signal[5].
Activation of the MAPK Cascade
The signal is then relayed to a canonical three-tiered MAPK cascade. This cascade consists of MAPK Kinase Kinases (MAPKKKs), MAPK Kinases (MAPKKs), and MAPKs, which are sequentially activated through phosphorylation[6].
-
MAPKKKs: In the context of flg22 signaling, MEKK1 has been identified as a key MAPKKK that acts downstream of FLS2[7].
-
MAPKKs: MEKK1, upon activation, phosphorylates and activates the downstream MAPKKs, MKK4 and MKK5[7].
-
MAPKs: Activated MKK4 and MKK5 then dually phosphorylate the threonine and tyrosine residues in the activation loop of the MAPKs, MPK3 and MPK6, leading to their activation[7][8][9]. Another MAPK, MPK4, is also activated in response to flg22, a process that requires MEKK1[6].
Downstream Cellular Responses
Activated MPK3, MPK6, and MPK4 phosphorylate a variety of downstream substrates, including transcription factors, to regulate gene expression and induce defense responses. For instance, MPK3 and MPK6 can phosphorylate WRKY transcription factors, leading to the expression of early defense genes like FRK1 and WRKY29[7]. These transcriptional changes are a critical component of pattern-triggered immunity (PTI).
Quantitative Analysis of Flg22-Induced MAPK Activation
The activation of MAPKs by flg22 is a rapid and transient process. The following tables summarize key quantitative data related to this signaling cascade.
| Parameter | Value | Species | Reference(s) |
| Flg22 Concentration for MAPK Activation | 10 nM - 1 µM | Arabidopsis thaliana | [8][10] |
| Time to Peak MAPK Activation | 5 - 15 minutes | Arabidopsis thaliana | [8][10] |
| Duration of MAPK Activation | At least 60 minutes | Arabidopsis thaliana | [10] |
Table 1: General Parameters of Flg22-Induced MAPK Activation
| MAPK | Upstream MAPKK(s) | Upstream MAPKKK(s) | Key Downstream Substrates | Reference(s) |
| MPK3 | MKK4, MKK5 | MEKK1 | WRKY transcription factors | [7] |
| MPK6 | MKK4, MKK5 | MEKK1 | WRKY transcription factors | [7] |
| MPK4 | MKK1, MKK2 | MEKK1 | [6][11] |
Table 2: Key Components of the Flg22-Induced MAPK Cascades in Arabidopsis thaliana
Key Experimental Protocols
Studying the flg22-induced MAPK cascade involves several key experimental techniques. Detailed methodologies for these are provided below.
Arabidopsis Protoplast Isolation and Flg22 Treatment
Arabidopsis mesophyll protoplasts provide a versatile system for transient gene expression analysis and studying cellular signaling.
Materials:
-
Well-expanded leaves from 3-4 week-old Arabidopsis thaliana plants.
-
Enzyme Solution: 1.5% (w/v) Cellulase R10, 0.4% (w/v) Macerozyme R10, 0.4 M Mannitol, 20 mM KCl, 20 mM MES (pH 5.7), 10 mM CaCl2, 0.1% (w/v) BSA.[12]
-
W5 Solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES (pH 5.7).[12]
-
MMg Solution: 0.4 M Mannitol, 15 mM MgCl2, 4 mM MES (pH 5.7).[12]
Procedure:
-
Slice Arabidopsis leaves into fine strips (0.5-1 mm) and place them in the enzyme solution.[12][13]
-
Vacuum infiltrate the leaf strips for 30 minutes and then incubate in the dark with gentle shaking (50 rpm) for 3-4 hours.[13]
-
Filter the digest through a 70 µm nylon mesh to separate protoplasts from undigested tissue.
-
Pellet the protoplasts by centrifugation at 100 x g for 3 minutes.
-
Gently resuspend the protoplasts in W5 solution and incubate on ice for 30 minutes.
-
Wash the protoplasts twice with W5 solution.
-
Resuspend the protoplasts in MMg solution to a final concentration of 2 x 10^5 cells/mL.
-
For flg22 treatment, add flg22 peptide to the desired final concentration (e.g., 100 nM) and incubate for the specified time (e.g., 10 minutes) before harvesting for protein extraction.[10]
Protein Extraction and Western Blot Analysis of Phosphorylated MAPKs
This protocol is used to detect the activated (phosphorylated) forms of MAPKs.
Materials:
-
Plant tissue (e.g., seedlings, leaf disks, or protoplasts).
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1 mM EDTA, 1 mM DTT, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) antibody.[8]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescence substrate.
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Resuspend the powder in ice-cold extraction buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
Mix an equal amount of protein from each sample with 2x Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% (w/v) non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., 1:2000 dilution) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
In-Gel Kinase Assay
This technique allows for the detection of MAPK activity directly within an SDS-PAGE gel.
Materials:
-
Protein extracts (prepared as in 4.2).
-
SDS-PAGE gel containing an embedded substrate (e.g., 0.25 mg/mL Myelin Basic Protein, MBP).[10]
-
Renaturation Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM NaF, 0.1 mM Na3VO4.
-
Kinase Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 10 mM MgCl2, 2 mM MnCl2, 5 mM NaF, 0.1 mM Na3VO4.
-
[γ-³²P]ATP.
-
Wash Solution: 5% (w/v) trichloroacetic acid (TCA), 1% (w/v) sodium pyrophosphate.
Procedure:
-
Separate protein extracts on an SDS-PAGE gel containing MBP.[10]
-
After electrophoresis, wash the gel twice for 30 minutes each with a solution containing 20% 2-propanol and 50 mM Tris-HCl (pH 8.0) to remove SDS.
-
Wash the gel twice for 30 minutes each with a solution containing 50 mM Tris-HCl (pH 8.0) and 5 mM 2-mercaptoethanol.
-
Denature the proteins by incubating the gel in 6 M guanidine-HCl for 1 hour.
-
Renature the proteins by incubating the gel in renaturation buffer with 0.05% Tween-20 overnight at 4°C with several buffer changes.
-
Equilibrate the gel in kinase reaction buffer for 30 minutes.
-
Incubate the gel in kinase reaction buffer containing 50 µCi [γ-³²P]ATP for 1-2 hours at room temperature.
-
Wash the gel extensively with the wash solution to remove unincorporated [γ-³²P]ATP.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the bands corresponding to active kinases.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.
Caption: Flg22-induced MAPK signaling pathway.
Caption: Western blot workflow for MAPK activation.
References
- 1. A receptor-like cytoplasmic kinase, BIK1, associates with a flagellin receptor complex to initiate plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. plantpath.webhosting.cals.wisc.edu [plantpath.webhosting.cals.wisc.edu]
- 5. Mutations in FLS2 Ser-938 Dissect Signaling Activation in FLS2-Mediated Arabidopsis Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEKK1 Is Required for flg22-Induced MPK4 Activation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 8. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 9. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 10. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Arabidopsis leaf protoplasting [protocols.io]
- 13. bsw3.naist.jp [bsw3.naist.jp]
Methodological & Application
Application Notes and Protocols for Flagellin 22 (flg22)-Induced ROS Burst Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Flagellin 22 (flg22)-induced Reactive Oxygen Species (ROS) burst assay, a fundamental method for studying plant innate immunity and screening for potential modulators of this pathway.
Introduction
The production of ROS, often termed the oxidative burst, is a rapid and early response in plants upon the perception of Microbe-Associated Molecular Patterns (MAMPs), such as flagellin.[1][2][3][4] The bacterial protein flagellin, or its conserved 22-amino acid epitope flg22, is recognized by the plant cell surface receptor FLAGELLIN SENSING 2 (FLS2).[5] This recognition triggers a signaling cascade that leads to the activation of NADPH oxidases, primarily RESPIRATORY BURST OXIDASE HOMOLOGUE D (RBOHD), which in turn produces a burst of superoxide (B77818) in the apoplast.[6] Superoxide is then rapidly converted to hydrogen peroxide (H₂O₂), a more stable ROS molecule that acts as a secondary messenger in downstream defense signaling.[6]
The measurement of this flg22-induced ROS burst is a widely used and reliable indicator of the activation of Pattern-Triggered Immunity (PTI) in plants.[7][8] The most common method for quantifying this ROS production is a luminol-based chemiluminescence assay.[1][4][6][9] This assay relies on the principle that in the presence of horseradish peroxidase (HRP), luminol (B1675438) is oxidized by H₂O₂, resulting in the emission of light.[6][9] The intensity of the emitted light, measured as Relative Light Units (RLU), is directly proportional to the amount of H₂O₂ produced.[1][9]
This application note details a robust and reproducible protocol for the luminol-based flg22-induced ROS burst assay using leaf discs from the model plant Arabidopsis thaliana. The protocol can be adapted for other plant species, such as tomato, and for testing various elicitors or potential inhibitors of the PTI response.[2][3][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the flg22 signaling pathway leading to ROS production and the general experimental workflow for the assay.
Caption: flg22-induced ROS signaling pathway.
Caption: Experimental workflow for the ROS burst assay.
Quantitative Data Summary
The following table summarizes the typical concentrations and conditions used in the flg22-induced ROS burst assay.
| Parameter | Typical Value/Range | Notes |
| Plant Material | Arabidopsis thaliana (4-5 weeks old) | Healthy, well-watered plants should be used. |
| Leaf Disc Size | 4 mm diameter | A biopsy punch ensures uniformity.[11] |
| flg22 Concentration | 10 nM - 1 µM | A final concentration of 100 nM is commonly used for a robust response.[1][9] |
| Luminol Stock Solution | 15 mg/mL in DMSO | Store aliquots at -20°C, protected from light.[9] |
| Luminol Working Concentration | 100 µM | Prepare fresh from stock solution. |
| HRP Stock Solution | 1 mg/mL in water | Store at -20°C. |
| HRP Working Concentration | 10 µg/mL | Prepare fresh from stock solution. |
| Assay Volume per Well | 100 - 200 µL | Depends on the 96-well plate and luminometer used. |
| Measurement Interval | 1 - 2 minutes | For a total duration of 40 - 60 minutes.[11] |
| Integration Time | 1000 ms | This can be adjusted based on the luminometer's sensitivity.[11] |
| Expected Peak Response | 10 - 20 minutes post-elicitation | A lag phase of 2-10 minutes is often observed.[1] |
| Negative Control | Water or mock treatment | Essential for establishing a baseline.[1] |
| Number of Replicates | n ≥ 3 | At least 3 biological replicates are recommended for statistical analysis.[1] |
Experimental Protocol
This protocol is adapted from established methods for measuring flg22-induced ROS burst in Arabidopsis thaliana leaf discs.[1][9][11]
Materials and Reagents
-
Arabidopsis thaliana plants (4-5 weeks old, grown under short-day conditions)
-
flg22 peptide
-
Luminol (e.g., Sigma-Aldrich L012)
-
Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich P8250)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
96-well white luminometer plates
-
4 mm biopsy punch
-
Multichannel pipette
-
Luminometer or microplate reader with chemiluminescence detection capability
Stock Solutions
-
flg22 Stock Solution (1 mM): Dissolve flg22 peptide in deionized water to a final concentration of 1 mM. Aliquot and store at -20°C.
-
Luminol Stock Solution (15 mg/mL): Dissolve 15 mg of luminol in 1 mL of DMSO.[9] Vortex until the solution is uniform. Aliquot and store at -20°C, protected from light.
-
HRP Stock Solution (1 mg/mL): Dissolve 1 mg of HRP in 1 mL of deionized water. Aliquot and store at -20°C.
Procedure
Day 1: Preparation of Leaf Discs
-
Select healthy, fully expanded leaves from 4-5 week old Arabidopsis plants.
-
Use a 4 mm biopsy punch to cut leaf discs, avoiding the midvein.[11][12]
-
Float the leaf discs in a petri dish containing deionized water to wash them.
-
Transfer one leaf disc into each well of a 96-well white luminometer plate containing 100 µL of deionized water.[11][12] Ensure the adaxial (upper) side of the leaf disc is facing up.
-
Cover the plate with a lid and incubate at room temperature overnight in the dark to allow the leaf discs to recover from wounding stress.[11]
Day 2: ROS Measurement
-
Prepare the Assay Solution: Shortly before the measurement, prepare the assay solution containing luminol and HRP. For a final volume of 100 µL per well, you will need a solution containing 100 µM luminol and 10 µg/mL HRP. Prepare enough solution for all wells plus some excess. Protect the solution from light.
-
Prepare the Elicitor Solution: Prepare the flg22 elicitor solution at the desired final concentration (e.g., 100 nM) in the assay solution. Also, prepare a control solution with only the assay solution (no flg22).
-
Initiate the Assay:
-
Carefully remove the water from each well of the 96-well plate using a multichannel pipette.
-
Immediately add 100 µL of the freshly prepared assay solution containing either flg22 or the control to the respective wells.[12]
-
-
Luminometer Measurement:
-
Immediately place the 96-well plate into the luminometer.
-
Set the luminometer to measure luminescence for a total of 40-60 minutes, with a measurement interval of 1-2 minutes and an integration time of 1000 ms.[11]
-
It is recommended to measure a baseline for 5-10 minutes before the addition of the elicitor to ensure a stable signal.[1] However, for high-throughput screening, adding the elicitor as part of the assay solution is a common practice.
-
Data Analysis
-
The data will be generated as Relative Light Units (RLU) over time for each well.
-
Plot the average RLU for each treatment (e.g., control and flg22) against time to generate a kinetic curve.
-
The total ROS production can be calculated by integrating the area under the curve over the measurement period.
-
Statistical analysis, such as a t-test or ANOVA, should be performed to determine the significance of the differences between treatments.
Troubleshooting and Considerations
-
High Background Signal: This can be due to stressed plants or contamination. Ensure plants are healthy and use sterile water and pipette tips. A longer recovery time for the leaf discs may also help reduce the background.
-
No or Low Signal: Check the activity of your reagents (luminol and HRP), as they are light and temperature sensitive.[11] Confirm the concentration and activity of your flg22 peptide. The luminometer settings, particularly the integration time, might need optimization.
-
Variability between Replicates: Ensure uniform leaf disc size and that the leaf discs are taken from plants of the same age and developmental stage. Using a multichannel pipette for liquid handling can reduce variability.
-
Plant Species and Tissue: This protocol is optimized for Arabidopsis leaves. For other species or tissues, optimization of parameters such as leaf disc size, recovery time, and reagent concentrations may be necessary.[7][10]
By following this detailed protocol, researchers can reliably quantify the flg22-induced ROS burst, providing valuable insights into the early signaling events of plant innate immunity. This assay is a powerful tool for genetic screens, characterization of immune signaling components, and for the discovery of novel compounds that modulate plant defense responses.
References
- 1. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 2. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato | Springer Nature Experiments [experiments.springernature.com]
- 4. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [en.bio-protocol.org]
- 5. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves | UnitusOpen [dspace.unitus.it]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Analysis of Immunity-Related Oxidative Bursts by a Luminol-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Application Notes: Monitoring flg22-Induced MAPK Activation via Western Blot
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to detect and quantify the activation of Mitogen-Activated Protein Kinases (MAPKs) in response to the bacterial elicitor flagellin-22 (flg22) in plants. This process is a critical indicator of the activation of plant innate immunity, specifically Pattern-Triggered Immunity (PTI).
Introduction
In plants, the perception of Microbe-Associated Molecular Patterns (MAMPs), such as the flg22 peptide from bacterial flagellin, is a primary line of defense. This recognition is mediated by Pattern Recognition Receptors (PRRs) like FLAGELLIN-SENSING 2 (FLS2). Upon flg22 binding, FLS2 initiates a phosphorylation cascade that activates downstream MAPKs.[1] The activation of specific MAPKs, such as MPK3, MPK4, and MPK6 in the model plant Arabidopsis thaliana, is a hallmark of MAMP-triggered immunity.[2][3] Western blotting, using antibodies specific to the phosphorylated (and thus, active) forms of these kinases, provides a reliable and semi-quantitative method to study this crucial signaling event.[4][5]
Signaling Pathway: flg22-Induced MAPK Cascade
The perception of flg22 by the FLS2 receptor complex triggers a sequential phosphorylation and activation of a MAPK cascade.[6][7] In Arabidopsis, this typically involves the activation of MAP Kinase Kinase Kinases (MAPKKKs) like MEKK1, which in turn phosphorylate and activate MAP Kinase Kinases (MAPKKs) such as MKK4 and MKK5.[8][9] These activated MAPKKs then dually phosphorylate the T-X-Y motif in the activation loop of MAPKs, primarily MPK3 and MPK6, leading to their activation.[5][10] Activated MAPKs then phosphorylate various downstream targets, including transcription factors, to orchestrate a defense response.[8]
Caption: flg22-induced MAPK signaling cascade in plants.
Experimental Protocols
This section details the complete workflow for analyzing flg22-induced MAPK activation.
Experimental Workflow Overview
The process begins with treating plant seedlings with flg22, followed by rapid harvesting and protein extraction. The protein concentration is then determined to ensure equal loading for SDS-PAGE. Following electrophoresis, proteins are transferred to a membrane, which is then probed with specific antibodies to detect phosphorylated MAPKs.
Caption: General workflow for Western blot analysis of MAPK activation.
Step 1: Plant Material and flg22 Treatment
-
Plant Growth: Grow Arabidopsis thaliana seedlings (or other plants of interest) on 1/2 MS plates for 10-14 days. For liquid culture, seedlings can be transferred to a multi-well plate containing liquid MS medium one day prior to the experiment to acclimate.[11][12]
-
Treatment: Prepare a stock solution of flg22 peptide. Treat the seedlings by adding flg22 directly to the liquid medium to a final concentration of 10 nM to 1 µM.[5][11]
-
Time Course: Collect samples at various time points after treatment (e.g., 0, 5, 10, 15, 30, and 60 minutes).[11][13] The 0-minute time point serves as the negative control.
-
Harvesting: For each time point, quickly remove seedlings, blot them dry on paper towels, place them in a labeled microcentrifuge tube, and immediately flash-freeze in liquid nitrogen to halt cellular activity.[5] Store samples at -80°C until protein extraction.
Step 2: Protein Extraction
Efficient protein extraction is critical for successful Western blotting.[14][15]
-
Homogenization: Keep samples frozen. Add glass beads or use a pre-chilled mortar and pestle to grind the frozen tissue to a fine powder in liquid nitrogen.[5][16]
-
Lysis: Add 2 volumes of ice-cold protein extraction buffer to the powdered tissue. A common buffer is RIPA buffer or a Tris-based buffer containing SDS. It is crucial to include protease and phosphatase inhibitor cocktails to prevent protein degradation and dephosphorylation.
-
Incubation & Clarification: Vortex the sample vigorously and incubate on ice for 30 minutes, with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Discard the pellet containing cell debris.
Step 3: Protein Quantification
-
Determine the protein concentration of each sample using a standard method like the Bradford or BCA protein assay.
-
Based on the concentrations, calculate the volume of each sample needed to ensure equal protein loading (typically 15-30 µg per lane) for SDS-PAGE.[13]
-
Prepare samples for loading by adding the appropriate volume of 4x or 6x Laemmli loading buffer and boiling at 95°C for 5-10 minutes.[5]
Step 4: SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load the prepared samples onto a 10% or 12% SDS-polyacrylamide gel and run the gel until adequate separation of proteins is achieved.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[5]
-
Staining (Optional but Recommended): After transfer, stain the membrane with Ponceau S to visualize total protein and confirm successful transfer and equal loading across lanes.[11][13] The Rubisco large subunit is often a prominent band and can serve as a visual loading control.[13]
Step 5: Immunodetection
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The recommended antibody for detecting activated MAPKs is the anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody, which recognizes the dually phosphorylated TEY motif.[3][5][11][13] A typical dilution is 1:2,000 in blocking buffer.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step with TBST to remove unbound secondary antibody.
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system or X-ray film.
Data Presentation and Quantitative Analysis
The intensity of the bands corresponding to phosphorylated MAPKs can be quantified using densitometry software (e.g., ImageJ). The activation level is typically presented as the ratio of the phosphorylated MAPK signal to a loading control (either total MAPK or a housekeeping protein like Rubisco visualized by Ponceau S staining).[17][18]
Table 1: Quantitative Analysis of flg22-Induced MAPK Activation
| Treatment Time (min) | flg22 (100 nM) | Phospho-MAPK Signal (Arbitrary Units) | Loading Control (Rubisco) | Normalized p-MAPK Activation (p-MAPK / Rubisco) | Fold Change (vs. 0 min) |
| 0 | + | 150 | 10,000 | 0.015 | 1.0 |
| 5 | + | 1,800 | 10,200 | 0.176 | 11.7 |
| 15 | + | 4,500 | 9,900 | 0.455 | 30.3 |
| 30 | + | 2,100 | 10,100 | 0.208 | 13.9 |
| 60 | + | 600 | 9,800 | 0.061 | 4.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Key Reagents and Materials
| Reagent/Material | Supplier/Catalog No. (Example) | Purpose |
| flg22 Peptide | N-terminus sequence of flagellin | Elicitor for MAPK activation |
| Arabidopsis thaliana seeds (Col-0) | - | Plant material |
| Murashige and Skoog (MS) Medium | Sigma-Aldrich | Plant growth medium |
| Protein Extraction Buffer (e.g., RIPA) | Various | Cell lysis and protein solubilization |
| Protease/Phosphatase Inhibitor Cocktail | Sigma-Aldrich, Roche | Prevent protein degradation/dephosphorylation |
| Bradford or BCA Protein Assay Kit | Bio-Rad, Thermo Fisher | Protein concentration measurement |
| Acrylamide/Bis-acrylamide solution | Bio-Rad | SDS-PAGE gel preparation |
| PVDF or Nitrocellulose Membrane | Millipore, Bio-Rad | Solid support for protein transfer |
| Phospho-p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology #4370 | Primary antibody for detecting active MAPKs |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | Secondary antibody for detection |
| ECL Western Blotting Substrate | Thermo Fisher, Bio-Rad | Chemiluminescent signal generation |
References
- 1. biorxiv.org [biorxiv.org]
- 2. Flg22 regulates the release of an ethylene response factor substrate from MAP kinase 6 in Arabidopsis thaliana via ethylene signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 6. MEKK1 Is Required for flg22-Induced MPK4 Activation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 11. Antagonistic interactions between two MAP kinase cascades in plant development and immune signaling | EMBO Reports [link.springer.com]
- 12. MAPK activation assay [bio-protocol.org]
- 13. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 14. Western Blot for Plant Sciences: A Guide to Efficient Protein Extraction [greenskybio.com]
- 15. agrisera.com [agrisera.com]
- 16. Key Methods in Plant Proteomics: Protein Extraction Techniques - MetwareBio [metwarebio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative RT-PCR Analysis of Gene Expression Following flg22 Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Note: Unraveling Plant Immunity with flg22 and qRT-PCR
Flagellin-derived peptide flg22 is a well-characterized pathogen-associated molecular pattern (PAMP) that elicits a robust immune response in many plant species, known as PAMP-triggered immunity (PTI). The perception of flg22 by the cell surface receptor FLS2 (FLAGELLIN-SENSING 2) initiates a complex signaling cascade, leading to significant transcriptional reprogramming. This response involves the rapid induction of defense-related genes, including transcription factors, signaling components, and antimicrobial compounds.[1][2][3]
Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific technique used to measure changes in gene expression. In the context of flg22 treatment, qRT-PCR is an indispensable tool for:
-
Validating Transcriptomics Data: Confirming the results of broader analyses like RNA-seq or microarrays.[4][5]
-
Characterizing Signaling Pathways: Quantifying the expression of known marker genes to understand the kinetics and magnitude of the immune response.
-
Screening and Drug Development: Evaluating the efficacy of chemical compounds or genetic modifications that aim to modulate the plant immune system.
-
Investigating Environmental Effects: Studying how factors like light or time of day influence flg22-induced defenses.[6][7][8]
This document provides a detailed protocol for treating plant samples with flg22 and subsequently analyzing the expression of key defense-related genes using qRT-PCR.
The flg22 Signaling Pathway
The recognition of flg22 by the FLS2-BAK1 receptor complex on the plant cell surface triggers a phosphorylation cascade. This signal is transduced through Mitogen-Activated Protein Kinase (MAPK) cascades, ultimately leading to the activation of transcription factors (TFs) like WRKYs in the nucleus. These TFs then regulate the expression of a wide array of defense-related genes, orchestrating the plant's immune response.
References
- 1. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flg22-Triggered Immunity Negatively Regulates Key BR Biosynthetic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation Of The Interactions Of Pamps And Damps, Namely Flg22 And Phytosulfokine - UNIVERSITY OF CHICAGO [portal.nifa.usda.gov]
- 4. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Light-dependent expression of flg22-induced defense genes in Arabidopsis [frontiersin.org]
Application Notes and Protocols for flg22-Induced Stomatal Closure Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stomata, pores on the leaf epidermis, are crucial for gas exchange but also serve as entry points for pathogens. Plants have evolved innate immune responses to close stomata upon recognition of Microbe-Associated Molecular Patterns (MAMPs), such as the bacterial flagellin (B1172586) peptide flg22. The flg22-induced stomatal closure is a classic example of pattern-triggered immunity (PTI) and serves as a valuable experimental system to study plant-pathogen interactions and identify potential compounds that modulate plant immune responses. This document provides a detailed protocol for the flg22-induced stomatal closure assay, including the underlying signaling pathway, experimental workflow, and expected quantitative outcomes.
Signaling Pathway of flg22-Induced Stomatal Closure
The perception of flg22 by the receptor-like kinase FLS2 initiates a signaling cascade in guard cells, leading to stomatal closure. This pathway involves the recruitment of the co-receptor BAK1, activation of downstream kinases, production of reactive oxygen species (ROS) and nitric oxide (NO), and ultimately, the regulation of ion channels to reduce guard cell turgor.
Caption: flg22-induced stomatal closure signaling pathway.
Experimental Workflow
The following diagram outlines the major steps in the flg22-induced stomatal closure assay.
Caption: Experimental workflow for the stomatal closure assay.
Detailed Experimental Protocol
This protocol is adapted for Arabidopsis thaliana but can be modified for other plant species.
Materials and Reagents:
-
Arabidopsis thaliana plants (4-5 weeks old, grown under controlled conditions)
-
flg22 peptide (synthetic, e.g., from Pseudomonas aeruginosa)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
KCl (Potassium chloride)
-
CaCl₂ (Calcium chloride)
-
KOH (Potassium hydroxide) for pH adjustment
-
Microscope slides and coverslips
-
Forceps and razor blades
-
Petri dishes
-
Light microscope with a camera
-
Image analysis software (e.g., ImageJ)
Solutions:
-
Assay Buffer (Stomatal Opening Buffer): 10 mM MES, 50 mM KCl, 10 mM CaCl₂. Adjust pH to 6.15 with KOH.
-
flg22 Stock Solution: Dissolve flg22 peptide in sterile water to a stock concentration of 1 mM. Store at -20°C.
-
flg22 Treatment Solution: Dilute the flg22 stock solution in the Assay Buffer to the desired final concentration (e.g., 1 µM, 5 µM, or 10 µM).
Procedure:
-
Plant Material Preparation:
-
Use fully expanded leaves from 4- to 5-week-old Arabidopsis thaliana plants.
-
Excise the leaves at the petiole.
-
-
Stomatal Opening Pre-treatment:
-
Float the excised leaves, abaxial (lower) side down, in a Petri dish containing Assay Buffer.
-
Incubate the leaves under light (approximately 100-150 µmol m⁻² s⁻¹) for 2-3 hours to ensure most stomata are open.
-
-
flg22 Treatment:
-
Replace the Assay Buffer with the flg22 Treatment Solution. For the control group, replace the buffer with fresh Assay Buffer.
-
Incubate the leaves under the same light conditions for 1 to 2 hours. The timing of stomatal closure can be monitored at different intervals (e.g., 15, 30, 60, 90, 120 minutes) to generate a time-course response.[1][2]
-
-
Epidermal Peel Preparation:
-
Place a treated leaf on a microscope slide with the abaxial side facing up.
-
Gently make a small tear in the leaf with a razor blade.
-
Using fine forceps, carefully peel a small section of the lower epidermis. This requires practice to obtain a thin, transparent peel.
-
Alternatively, the "stomata tape-peel" method can be used for easier and more consistent peels.[3]
-
-
Microscopy and Imaging:
-
Immediately place the epidermal peel in a drop of the corresponding treatment solution on a microscope slide and cover with a coverslip.
-
Observe the stomata under a light microscope (e.g., at 400x magnification).
-
Capture clear images of multiple fields of view for each treatment and replicate.
-
-
Stomatal Aperture Measurement:
-
Use image analysis software like ImageJ to measure the width and length of the stomatal pore.[4][5][6]
-
For each treatment, measure at least 30-60 stomata from at least three independent biological replicates.[3][7]
-
The stomatal aperture can be expressed as the width of the pore or as the ratio of width to length.
-
-
Data Analysis:
-
Calculate the average stomatal aperture and standard error for each treatment.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the differences between control and flg22-treated samples.
-
Data Presentation
The following tables summarize typical quantitative data obtained from flg22-induced stomatal closure assays.
Table 1: Effect of flg22 Concentration on Stomatal Aperture
| flg22 Concentration | Stomatal Aperture (µm) | % Stomatal Closure (relative to control) |
| 0 µM (Control) | 2.5 ± 0.2 | 0% |
| 1 µM | 1.5 ± 0.15 | 40% |
| 5 µM | 1.0 ± 0.1 | 60% |
| 10 µM | 0.8 ± 0.1 | 68% |
Data are presented as mean ± SE and are representative values compiled from typical experiments. Actual values may vary depending on experimental conditions.
Table 2: Time-Course of Stomatal Closure in Response to 10 µM flg22
| Time after flg22 addition | Stomatal Aperture (µm) |
| 0 min | 2.6 ± 0.2 |
| 15 min | 1.8 ± 0.15 |
| 30 min | 1.2 ± 0.1 |
| 60 min | 0.9 ± 0.1 |
| 120 min | 0.8 ± 0.08 |
Data are presented as mean ± SE. Stomata begin to close as early as 15 minutes after flg22 treatment, with significant closure observed after 60 minutes.[1][2]
Conclusion
The flg22-induced stomatal closure assay is a robust and reproducible method for studying plant innate immunity. The detailed protocol and supporting information provided here offer a comprehensive guide for researchers to implement this assay in their studies of plant-pathogen interactions and for screening compounds that may modulate plant defense responses. Careful execution of the protocol and accurate measurement of stomatal apertures are critical for obtaining reliable and meaningful results.
References
- 1. mdpi.com [mdpi.com]
- 2. S-Nitroso-Proteome Revealed in Stomatal Guard Cell Response to Flg22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stomata Tape-Peel: An Improved Method for Guard Cell Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Silicon Polymer Impression Technique and Scanning Electron Microscopy to Measure Stomatal Aperture, Morphology, and Density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid and Simple Method for Microscopy-Based Stomata Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stomatal aperture measurement [bio-protocol.org]
Application Notes and Protocols: Staining for Callose Deposition Following flg22 Elicitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Callose, a β-1,3-glucan polymer, is a crucial component of the plant innate immune response. Its deposition at the cell wall, particularly at the sites of pathogen attack, serves as a physical barrier to impede pathogen ingress and is a hallmark of Pattern-Triggered Immunity (PTI). The bacterial peptide flg22, a conserved 22-amino acid motif from flagellin, is a potent elicitor of PTI and is widely used to study plant defense mechanisms, including callose deposition. Visualizing and quantifying callose deposition is, therefore, a key method for assessing the activation of plant immune responses. This document provides detailed protocols for the elicitation of callose deposition using flg22 and its subsequent staining and quantification using aniline (B41778) blue in the model plant Arabidopsis thaliana.
Signaling Pathway for flg22-Induced Callose Deposition
The perception of flg22 by the pattern recognition receptor (PRR) FLAGELLIN-SENSING 2 (FLS2) initiates a signaling cascade that culminates in the deposition of callose. This process involves the production of reactive oxygen species (ROS) and the activation of callose synthases.
Caption: flg22-induced callose deposition signaling pathway.
Experimental Protocols
Materials
-
Arabidopsis thaliana plants (e.g., 4-6 week old soil-grown plants or 7-8 day old seedlings)
-
flg22 peptide (synthetic)
-
Sterile deionized water (dH₂O)
-
Dimethyl sulfoxide (B87167) (DMSO, for mock treatment)
-
50% Ethanol
-
10x K₂HPO₄ stock solution (670 mM Potassium phosphate (B84403) dibasic trihydrate, pH 12)
-
67 mM K₂HPO₄ working solution (pH 12)
-
Aniline blue (water-soluble)
-
Microplates (12- or 24-well)
-
Syringes (1 mL, needleless) for leaf infiltration
-
Forceps
-
Aluminum foil
-
Orbital shaker
-
Fluorescence microscope with a DAPI or UV filter set (e.g., excitation ~365-405 nm, emission ~470-510 nm)[1][2]
Protocol 1: flg22 Elicitation in Mature Arabidopsis Leaves
-
Preparation of flg22 Solution: Prepare a 1 µM flg22 working solution in sterile dH₂O. For the mock treatment, use sterile dH₂O containing the same concentration of DMSO used to dissolve the flg22 stock, if applicable.
-
Plant Preparation: Use healthy, well-watered 4-6 week old Arabidopsis thaliana plants. Select fully expanded leaves of similar developmental stages for infiltration.
-
Infiltration: Using a 1 mL needleless syringe, gently infiltrate the abaxial side of the leaf with the 1 µM flg22 solution or the mock solution until the leaf appears water-soaked. Infiltrate at least three leaves per treatment condition.[2]
-
Incubation: Place the plants back into the growth chamber for the desired elicitation time (e.g., 6-24 hours). A robust callose response is typically observed after 16-24 hours.[3]
-
Tissue Harvesting: After incubation, excise the infiltrated leaves or use a cork borer to collect leaf discs from the infiltrated area.
Protocol 2: Aniline Blue Staining of Callose
-
Fixing and Clearing: Immediately place the harvested leaf tissue into a well of a microplate containing 1 mL of 95% ethanol. This step fixes the tissue and removes chlorophyll.[3] Incubate on a rocker at room temperature. Change the ethanol multiple times over 30-60 minute intervals until the tissue is clear and appears translucent white.[3]
-
Rehydration: Remove the 95% ethanol and rehydrate the tissue by washing with 1 mL of 50% ethanol for 30 minutes, followed by two washes with sterile dH₂O for 30 minutes each.
-
Pre-incubation: Replace the dH₂O with 1 mL of 67 mM K₂HPO₄ (pH 12) and incubate for 30 minutes at room temperature on a rocker.[4]
-
Staining: Prepare a fresh 0.01% (w/v) aniline blue staining solution in 67 mM K₂HPO₄ (pH 12).[4] Remove the K₂HPO₄ solution from the wells and add 1 mL of the aniline blue staining solution. Wrap the plate in aluminum foil to protect it from light and incubate for 60 minutes at room temperature on a rocker.[4]
-
Washing: Discard the staining solution and wash the tissue with 1 mL of 67 mM K₂HPO₄ (pH 12) for 60 minutes to remove excess stain.[4]
-
Mounting and Visualization: Mount the stained tissue in a drop of 50% glycerol on a microscope slide. Observe the callose deposits as bright yellow-green fluorescent spots under a fluorescence microscope using a UV or DAPI filter set.[1]
Experimental Workflow
Caption: Experimental workflow for flg22-induced callose deposition staining.
Data Presentation
The quantification of callose deposits is typically performed using image analysis software (e.g., ImageJ/Fiji) to count the number of fluorescent spots per unit area.[5][6] Below is a table summarizing representative quantitative data from a time-course experiment of callose deposition in Arabidopsis thaliana leaves after infiltration with 1 µM flg22.
| Time After Infiltration | Treatment | Mean Number of Callose Deposits per mm² (± SD) |
| 0 h | 1 µM flg22 | 5 ± 2 |
| 60 min | 1 µM flg22 | 25 ± 8 |
| 90 min | 1 µM flg22 | 40 ± 12 |
| 6 h | 1 µM flg22 | 150 ± 30 |
| 24 h | 1 µM flg22 | 350 ± 55 |
| 24 h | Mock | 10 ± 4 |
Data are representative of typical results and are based on values reported in the literature.[4][7] SD = Standard Deviation.
Discussion and Troubleshooting
-
Specificity of Aniline Blue: While widely used, aniline blue is not entirely specific to callose and may bind to other β-glucans.[3] However, the strong, localized fluorescence upon elicitation is a reliable indicator of callose deposition.
-
pH of Staining Solution: The basic pH (around 12) of the aniline blue staining solution is critical for optimal fluorescence of the callose-dye complex.[4]
-
Light Sensitivity: Aniline blue is light-sensitive; therefore, the staining step should be performed in the dark to prevent degradation of the fluorochrome.[4]
-
Wound Response: Mechanical damage during handling and infiltration can induce wound-related callose deposition. Care should be taken to handle the plants gently. Including a mock-infiltrated control is essential to distinguish between wound-induced and flg22-induced callose.
-
Variability: The intensity of the callose response can vary depending on plant age, growth conditions, and even the time of day.[3] Consistency in experimental conditions is key to obtaining reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Callose deposition: a multifaceted plant defense response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Callose biosynthesis in arabidopsis with a focus on pathogen response: what we have learned within the last decade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Plant Defense Responses to flg22
Introduction
The bacterial peptide flg22, a conserved 22-amino acid motif from the N-terminus of flagellin, is a potent Microbe-Associated Molecular Pattern (MAMP) that elicits robust immune responses in many plant species.[1][2] Upon perception by the cell surface pattern recognition receptor (PRR) FLAGELLIN-SENSING 2 (FLS2), plants initiate a cascade of downstream signaling events collectively known as Pattern-Triggered Immunity (PTI).[1][3][4] PTI is the first line of inducible defense and is crucial for restricting pathogen invasion. Key measurable outputs of the flg22-induced immune response include a rapid oxidative burst, activation of mitogen-activated protein kinases (MAPKs), transcriptional reprogramming of defense-related genes, and fortification of the cell wall through callose deposition.[3][5]
This document provides detailed protocols for quantifying these hallmark defense responses, offering researchers a standardized toolkit to investigate plant immunity, screen for genetic components of the FLS2 signaling pathway, and evaluate the efficacy of potential immunomodulatory compounds.
The flg22 Signaling Pathway
The perception of flg22 by the receptor kinase FLS2 initiates a rapid association with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[1][3] This ligand-induced complex formation triggers a series of phosphorylation events, activating downstream signaling cascades. One of the earliest responses is an influx of calcium ions and the production of reactive oxygen species (ROS).[6] Concurrently, a MAPK cascade is activated, which is critical for phosphorylating various cellular factors and regulating the expression of defense-related genes.[7][8] These early events culminate in late-stage responses, such as the synthesis of antimicrobial compounds and the deposition of callose at the cell wall to form a physical barrier against potential pathogens.[5][9]
Summary of Methods and Quantitative Data
The following table summarizes the key experimental parameters for the four primary methods used to measure flg22-induced defense responses. These values are typical for experiments using Arabidopsis thaliana but may require optimization for other plant species.
| Assay | Parameter | Typical Value / Range | Description | Reference(s) |
| ROS Burst | Flg22 Concentration | 100 nM - 1 µM | Concentration of flg22 peptide used to elicit the response. | [10][11] |
| Measurement Time | 30 - 60 minutes | Duration over which luminescence is measured post-elicitation. | [10][12] | |
| Key Reagents | Luminol (B1675438) (100 µM), Horseradish Peroxidase (HRP, 10-20 µg/mL) | Substrates required for the chemiluminescence reaction. | [10][12] | |
| Output | Relative Light Units (RLU) | Quantifies the amount of ROS produced over time. | [11] | |
| MAPK Activation | Flg22 Concentration | 100 nM - 1 µM | Concentration of flg22 peptide used for treatment. | [7][13] |
| Treatment Time | 5 - 45 minutes | Short time course to capture transient phosphorylation events. | [13][14] | |
| Key Reagents | Anti-phospho-p44/42 MAPK (Erk1/2) antibody | Antibody that specifically detects the activated (dual-phosphorylated) form of MAPKs. | [7][8] | |
| Output | Band Intensity on Western Blot | Semi-quantitative measure of MAPK activation levels. | [14] | |
| Defense Gene Expression | Flg22 Concentration | 1 µM | Standard concentration to ensure robust transcriptional changes. | [3][15][16] |
| Treatment Time | 30 minutes - 24 hours | Time points vary depending on the target gene (early vs. late response genes). | [6][17][18] | |
| Key Reagents | Gene-specific primers, Reverse Transcriptase, qPCR Master Mix | Reagents for RNA extraction, cDNA synthesis, and quantitative PCR. | [3][15] | |
| Output | Relative Fold Change | Quantification of gene expression levels relative to a control and reference gene. | [19] | |
| Callose Deposition | Flg22 Concentration | 1 µM | Concentration of flg22 used for elicitation. | [9] |
| Incubation Time | 16 - 24 hours | A prolonged incubation is required for this late defense response. | [9] | |
| Key Reagents | Aniline (B41778) Blue Stain (0.01% in K2HPO4 buffer) | Fluorochrome that binds to β-1,3-glucans (callose). | [9][20] | |
| Output | Number/Area of Fluorescent Deposits | Quantified from fluorescence microscopy images. | [5][21] |
Reactive Oxygen Species (ROS) Burst Assay
Application Note: The production of extracellular ROS is one of the earliest and most transient responses to flg22, occurring within minutes of perception.[22] This assay measures the chemiluminescence generated by the oxidation of luminol in the presence of HRP and ROS. It is a highly sensitive method ideal for high-throughput screening of mutants or chemical inhibitors affecting early FLS2 signaling.
Protocol:
-
Plant Material: Use a 4 mm biopsy punch to collect leaf discs from 4-5 week old soil-grown Arabidopsis plants.[12]
-
Overnight Incubation: Float one leaf disc in each well of a white 96-well microtiter plate containing 100 µL of sterile distilled water. Incubate overnight at room temperature to reduce wounding effects.[12][23]
-
Assay Solution Preparation: Prepare a solution containing 100 µM luminol, 20 µg/mL horseradish peroxidase (HRP), and the desired concentration of flg22 (e.g., 100 nM).[10]
-
Elicitation: Just before measurement, carefully remove the water from the wells and replace it with 100 µL of the assay solution.[10]
-
Measurement: Immediately place the plate into a luminometer and measure luminescence for 40-60 minutes, taking readings at 1-2 minute intervals.[10][12]
-
Data Analysis: Plot the Relative Light Units (RLU) against time to visualize the kinetic curve of ROS production. The area under the curve or the peak luminescence can be used for quantitative comparisons.[11]
MAPK Activation Assay
Application Note: Flg22 perception leads to the rapid and transient dual phosphorylation of specific MAPKs, such as MPK3 and MPK6 in Arabidopsis.[7][14] This activation is a crucial signaling step that relays the signal from the receptor to downstream cellular responses. This Western blot-based protocol uses a specific antibody that recognizes the phosphorylated T-x-Y motif in activated MAPKs, allowing for a semi-quantitative assessment of the signaling strength.
Protocol:
-
Plant Material and Treatment: Grow Arabidopsis seedlings for 10-12 days in liquid ½ MS medium. Treat the seedlings with 100 nM flg22 for various time points (e.g., 0, 5, 15, 45 minutes).[13] Alternatively, use leaf discs floated on water overnight as in the ROS assay.[7]
-
Harvesting: At each time point, quickly harvest the tissue and immediately flash-freeze it in liquid nitrogen to halt all kinase/phosphatase activity.[24]
-
Protein Extraction: Grind the frozen tissue to a fine powder. Extract total proteins using a buffer containing protease and phosphatase inhibitors (e.g., 6x Protein extraction/loading buffer as described in referenced protocols).[7]
-
Quantification: Quantify the total protein concentration using a standard method like the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 15-20 µg of total protein per sample on a 10% or 12% SDS-PAGE gel.[8][24] Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for phosphorylated p44/42 MAPK (e.g., Cell Signaling Technology #4370) at a 1:2,000 dilution.[7][24]
-
Visualization: After incubation with a suitable HRP-conjugated secondary antibody, detect the signal using a chemiluminescent substrate. A loading control, such as Ponceau S staining of the Rubisco large subunit, should be used to confirm equal protein loading.[8]
Defense Gene Expression Analysis (qRT-PCR)
Application Note: The activation of MAPK cascades and other signaling pathways leads to a significant reprogramming of the plant transcriptome.[17] Measuring the transcript levels of specific defense marker genes via quantitative Reverse Transcription PCR (qRT-PCR) is a robust method to quantify the downstream immune response. Early marker genes (e.g., WRKY22) are induced within 30-60 minutes, while late markers (e.g., PR1) may take several hours to 24 hours to show significant upregulation.[17][25]
Protocol:
-
Plant Material and Treatment: Treat seedlings or leaf discs with 1 µM flg22 for the desired time points (e.g., 30 min, 1h, 3h, 24h).[3][16][17] Collect untreated samples as a control.
-
Harvesting: Harvest and flash-freeze tissue in liquid nitrogen.[3]
-
RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a standard Trizol-based protocol. Ensure RNA quality and integrity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a suitable master mix (e.g., SYBR Green), the synthesized cDNA as a template, and primers specific for the defense genes of interest (e.g., WRKY22, WRKY29, FRK1, PR1).[15][25] Include a reference gene (e.g., UBQ10, ACTIN2) for normalization.[15]
-
Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method. The results are typically presented as fold change in expression in flg22-treated samples compared to the untreated control.
Callose Deposition Assay
Application Note: Callose deposition is a late PTI response that reinforces the plant cell wall at sites of potential pathogen entry.[5][9] Callose, a β-1,3-glucan polymer, can be visualized by staining with aniline blue, which fluoresces under UV light.[9][20] This microscopic assay provides a quantitative measure of a key physical defense mechanism and is typically assessed 16-24 hours after elicitation.[9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 8. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 4.6. Flg22-Inudced ROS Burst Assay [bio-protocol.org]
- 11. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. MAPK activation assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Light-dependent expression of flg22-induced defense genes in Arabidopsis [frontiersin.org]
- 16. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Video: Real-Time Detection of Reactive Oxygen Species Production in Immune Response in Rice with a Chemiluminescence Assay [jove.com]
- 24. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Systemic Acquired Resistance in Plants Using flg22
Audience: Researchers, scientists, and drug development professionals.
Introduction
Systemic Acquired Resistance (SAR) is a broad-spectrum, long-lasting plant defense mechanism activated throughout the plant following an initial localized pathogen infection. A key elicitor of plant immunity is the perception of Pathogen-Associated Molecular Patterns (PAMPs), such as flg22, a conserved 22-amino acid peptide from the N-terminus of bacterial flagellin. Recognition of flg22 by the plant's Pattern Recognition Receptor (PRR), FLAGELLIN SENSING 2 (FLS2), triggers PAMP-Triggered Immunity (PTI), a rapid localized defense response.[1][2] Importantly, local application of flg22 can also induce SAR, preparing distal, untreated tissues for subsequent pathogen attacks.[1][3] This process is critically dependent on the signaling molecule salicylic (B10762653) acid (SA).[3][4]
These notes provide a comprehensive guide to using flg22 for the induction of SAR in laboratory and research settings, covering the underlying signaling pathways, quantitative data from relevant studies, and detailed experimental protocols.
The flg22-Induced SAR Signaling Pathway
The induction of SAR by flg22 is a multi-step process that begins with local recognition and culminates in a systemic, primed state of immunity.
-
Perception: The process initiates at the plasma membrane where flg22 binds to the FLS2 receptor kinase. This binding induces the formation of a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[1]
-
Downstream Signaling Cascade: The activated FLS2-BAK1 complex triggers a phosphorylation cascade, including the activation of Mitogen-Activated Protein Kinases (MAPKs).[3] This leads to rapid intracellular responses such as the production of reactive oxygen species (ROS) and transcriptional reprogramming.[1][3]
-
Hormone Signaling: Treatment with flg22 leads to the accumulation of defense-related phytohormones, notably salicylic acid (SA) and ethylene.[3] SA signaling is essential for the establishment of both local and systemic resistance induced by flg22.[3] Key regulators like NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) act downstream to mediate the expression of defense genes.[5][6]
-
Systemic Signal Generation: While the exact mobile signal is still under investigation, the initial local response generates signals that travel through the plant's vascular system to distal tissues. Evidence suggests that flg22 itself can be transported to distal organs, potentially acting as a long-distance signal.[1]
-
SAR Establishment: In distal tissues, the systemic signal leads to the accumulation of SA and the priming of defense responses. This includes the upregulation of Pathogenesis-Related (PR) genes, such as PR1, enhancing the plant's readiness to combat future infections.[7][8]
Caption: flg22-induced SAR signaling pathway.
Data Presentation: Quantitative Effects of flg22 Treatment
The following tables summarize quantitative data on the effectiveness of flg22 in inducing resistance and related molecular responses.
Table 1: flg22-Induced Pathogen Resistance in Arabidopsis thaliana
| flg22 Concentration | Pathogen | Local Resistance (CFU/leaf disc) | Systemic Resistance (CFU/leaf disc) | Reference |
| 200 nM | Pseudomonas syringae pv. maculicola (PmaDG3) | ~1.5 log reduction vs. mock | ~1.0 log reduction vs. mock | [9] |
| 1 µM | Pseudomonas syringae pv. tomato (Pst DC3000) | Significant reduction in bacterial growth | Not specified | [10] |
CFU: Colony-Forming Units. Data is approximated from graphical representations.
Table 2: Molecular and Physiological Responses to flg22 Treatment
| Plant Species | flg22 Concentration | Response Measured | Time Point | Magnitude of Change | Reference |
| Arabidopsis thaliana | 1 µM | WRKY29 & FRK1 gene expression | 30-60 min | Significant induction | [6] |
| Arabidopsis thaliana | 1 µM | ROS Burst | ~12 min (peak) | ~7-fold increase | [11][12] |
| Arabidopsis thaliana | 500 nM | Phosphatidic Acid (PA) accumulation | < 10 min | Rapid increase | [11] |
| Oryza sativa (Rice) | 1 µM | Changes in proteome profile | 24 hours | Significant separation from control | [13][14] |
| Solanum lycopersicum (Tomato) | 5 µg/mL | Ethylene (ET) emission (local) | 1-2 hours | Significant increase | [8][15] |
| Solanum lycopersicum (Tomato) | 5 µg/mL | Salicylic Acid (SA) level (local) | 1-2 hours | Significant increase | [8][15] |
Experimental Protocols
The following protocols provide a framework for inducing and assessing SAR using flg22. The primary model organism discussed is Arabidopsis thaliana, but the principles can be adapted for other species like tomato or rice.
Protocol 1: Induction of SAR with flg22 in Arabidopsis
This protocol describes how to treat local leaves with flg22 to induce a systemic response in distal leaves.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old, grown in short-day conditions).
-
flg22 peptide (synthetic, high purity).
-
Sterile deionized water.
-
1 mL needleless syringes.
-
Micropipettes.
Procedure:
-
Prepare flg22 Stock Solution: Dissolve flg22 peptide in sterile water to create a 1 mM stock solution. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Prepare Working Solution: Dilute the stock solution in sterile water to a final working concentration. A common range is 200 nM to 1 µM.[9][11] A mock solution (sterile water) should be used as a control.
-
Plant Treatment:
-
Select two fully expanded, healthy lower leaves on each 4-5 week-old Arabidopsis plant. These will be the "local" leaves.
-
Using a 1 mL needleless syringe, gently pressure-infiltrate the entire lamina of the selected leaves with either the flg22 working solution or the mock solution.
-
Infiltrate until the leaf appears water-soaked, ensuring the solution spreads throughout the leaf area. Avoid causing excessive physical damage.
-
Mark the treated leaves and the plant.
-
-
Incubation: Place the treated plants back into the growth chamber for 1 to 2 days to allow for the establishment of the systemic response.[9]
-
Pathogen Challenge (Systemic Leaves): After the incubation period, select two upper, distal (systemic) leaves that were not treated with flg22. These leaves will be used to assess SAR. Proceed with Protocol 2.
Protocol 2: Assessing SAR via Pathogen Growth Assay
This protocol measures the level of induced resistance by quantifying bacterial growth in systemic leaves.
Materials:
-
flg22- and mock-treated plants from Protocol 1.
-
Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000) at a concentration of OD₆₀₀ = 0.0002 in 10 mM MgCl₂.
-
1 mL needleless syringes.
-
Sterile 10 mM MgCl₂.
-
Sterile hole puncher (or cork borer).
-
Microcentrifuge tubes and tissue grinder.
-
Agar (B569324) plates with appropriate antibiotic selection.
Procedure:
-
Pathogen Infiltration: Infiltrate the selected systemic leaves of both flg22- and mock-treated plants with the bacterial suspension using a needleless syringe.
-
Incubation: Return plants to a high-humidity environment (cover with a transparent lid) for 3 days to allow for disease development.
-
Quantify Bacterial Growth:
-
After 3 days, collect leaf discs from the center of the infected systemic leaves using a sterile hole puncher. Take two discs per plant.
-
Place the two discs into a microcentrifuge tube containing 200 µL of sterile 10 mM MgCl₂.
-
Thoroughly grind the tissue using a sterile micro-pestle.
-
Create a serial dilution series (e.g., 10⁻², 10⁻³, 10⁻⁴) of the resulting bacterial suspension in 10 mM MgCl₂.
-
Plate 100 µL of each dilution onto appropriate agar plates (e.g., King's B with rifampicin (B610482) for Pst DC3000).
-
Incubate plates at 28°C for 2 days.
-
-
Data Analysis: Count the number of colonies on the plates to determine the Colony-Forming Units (CFU) per unit leaf area (e.g., CFU/cm²). Compare the bacterial titers between mock- and flg22-pretreated plants. A significant reduction in CFU in the flg22-treated group indicates the successful induction of SAR.[9]
Protocol 3: Measuring Early Signaling Events (ROS Burst)
This protocol measures the rapid production of ROS, a hallmark of PAMP recognition.
Materials:
-
Leaf discs from 4-5 week-old Arabidopsis plants.
-
Luminol (stock solution in DMSO).
-
Horseradish peroxidase (HRP).
-
flg22 peptide.
-
96-well white microplate.
-
Plate reader capable of luminescence detection.
Procedure:
-
Leaf Disc Preparation: Collect leaf discs (e.g., 4 mm diameter) from the leaves of multiple plants and float them, adaxial side up, in a petri dish with sterile water overnight. This minimizes wounding responses.
-
Assay Preparation:
-
Transfer single leaf discs into the wells of a 96-well white plate, each containing 100 µL of sterile water.
-
Prepare the assay solution: Luminol (e.g., 200 µM final concentration) and HRP (e.g., 20 µg/mL final concentration).
-
Prepare the elicitor solution: flg22 at 2x the final desired concentration (e.g., 2 µM for a 1 µM final concentration).
-
-
Measurement:
-
Add 100 µL of the assay solution (Luminol + HRP) to each well.
-
Place the plate in a luminometer and measure background luminescence for 5-10 minutes.
-
Add 100 µL of the 2x flg22 elicitor solution (or water for control) to initiate the reaction.
-
Immediately begin measuring luminescence kinetically for 30-60 minutes.
-
-
Data Analysis: The data will be presented as relative light units (RLU) over time. A sharp peak in luminescence within minutes of adding flg22 indicates a robust ROS burst.[2]
Experimental Workflow and Logic
The following diagram illustrates the logical flow of an experiment designed to test flg22-induced SAR.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylic Acid Regulates Arabidopsis Microbial Pattern Receptor Kinase Levels and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. The activated SA and JA signaling pathways have an influence on flg22-triggered oxidative burst and callose deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants [mdpi.com]
- 8. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DIACYLGLYCEROL KINASE 5 participates in flagellin-induced signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Label-free quantitative proteome data associated with MSP1 and flg22 induced signaling in rice leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Label-free quantitative proteome data associated with MSP1 and flg22 induced signaling in rice leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for flg22 Treatment in Arabidopsis Seedlings
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to utilizing the bacterial elicitor peptide flg22 for studying plant innate immunity in the model organism Arabidopsis thaliana. The protocols detailed below cover seedling growth, flg22 treatment, and subsequent analysis of key defense responses.
Introduction
Flagellin, a primary component of bacterial flagella, is a potent Microbe-Associated Molecular Pattern (MAMP) that is recognized by the plant's innate immune system. A conserved 22-amino acid peptide from flagellin, flg22, is perceived by the FLAGELLIN-SENSING 2 (FLS2) receptor kinase in Arabidopsis.[1] This recognition event triggers a cascade of downstream signaling events, collectively known as Pattern-Triggered Immunity (PTI), which includes the production of reactive oxygen species (ROS), activation of Mitogen-Activated Protein Kinase (MAPK) cascades, and large-scale transcriptional reprogramming leading to enhanced resistance against pathogens.[2][3][4] The study of flg22-induced responses is a cornerstone of plant immunology research.
Data Presentation
Table 1: Commonly Used flg22 Concentrations for Various Assays
| Assay | flg22 Concentration | Reference(s) |
| ROS Burst | 100 nM - 1 µM | [5][6][7] |
| MAPK Activation | 10 nM - 1 µM | [8][9][10] |
| Gene Expression (qRT-PCR/RNA-seq) | 100 nM - 1 µM | [11][12][13] |
| Seedling Growth Inhibition | 1 µM - 10 µM | [3][14] |
Table 2: Typical Timelines for flg22-Induced Responses
| Response | Peak Activity/Observation Time | Reference(s) |
| ROS Burst | 5 - 20 minutes | [2][15] |
| MAPK Activation | 5 - 30 minutes | [2][8] |
| Defense Gene Expression | 30 minutes - 8 hours | [11][12][13] |
| Seedling Growth Inhibition | 7 - 14 days | [14] |
Experimental Protocols
Protocol 1: Growth of Arabidopsis thaliana Seedlings for flg22 Treatment
-
Sterilization of Seeds:
-
Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 5 minutes at room temperature.
-
Remove the ethanol and add 1 mL of 30% (v/v) commercial bleach containing a drop of Tween-20. Incubate for 10 minutes.
-
Wash the seeds 4-5 times with sterile distilled water.
-
-
Plating and Stratification:
-
Resuspend the sterilized seeds in 0.1% (w/v) sterile agar (B569324) solution.
-
Pipette the seeds onto solid Murashige and Skoog (MS) medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).
-
Seal the plates with breathable tape and wrap them in aluminum foil.
-
Incubate at 4°C for 2-3 days for stratification to synchronize germination.
-
-
Growth Conditions:
Protocol 2: flg22 Treatment
-
Preparation of flg22 Stock Solution:
-
Dissolve synthetic flg22 peptide in sterile distilled water to a stock concentration of 1 mM.
-
Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Treatment of Seedlings in Liquid Culture:
-
For assays like MAPK activation or gene expression, transfer 10-14 day old seedlings grown on solid MS medium to a 6-well plate containing liquid 0.5X MS medium. Allow them to acclimate for 24 hours.[11][16]
-
Prepare a working solution of flg22 in the liquid MS medium to the desired final concentration (e.g., 100 nM or 1 µM).
-
Replace the acclimation medium with the flg22-containing medium. For mock treatment, use medium without flg22.
-
Incubate for the desired duration (e.g., 15 minutes for MAPK activation, 1 hour for gene expression).
-
Harvest the seedlings, gently blot them dry with paper towels, and immediately freeze them in liquid nitrogen for subsequent analysis.
-
-
Treatment of Leaf Discs for ROS Burst Assay:
-
Use a 4 mm biopsy punch to collect leaf discs from 4-week-old Arabidopsis plants.[6]
-
Float the leaf discs, abaxial side up, in a 96-well white plate containing 100 µL of sterile distilled water per well.
-
Incubate overnight at room temperature to allow the wound response to subside.[6]
-
Just before the measurement, replace the water with 100 µL of a solution containing luminol (B1675438) (e.g., 34 µg/mL) and horseradish peroxidase (e.g., 20 µg/mL).[6]
-
Add flg22 to a final concentration of 100 nM and immediately start measuring luminescence in a plate reader.[5]
-
Protocol 3: Analysis of Downstream Responses
-
Reactive Oxygen Species (ROS) Burst Assay:
-
MAPK Activation Assay (Western Blot):
-
Extract total protein from flg22-treated and mock-treated seedlings.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody that specifically recognizes the phosphorylated (active) forms of MAPKs (e.g., anti-p44/42 MAPK or anti-pERK1/2).
-
Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to detect the signal.
-
Activation of MPK3, MPK4, and MPK6 is typically observed within 5-15 minutes of flg22 treatment.[3][9]
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from flg22-treated and mock-treated seedlings using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR using gene-specific primers for defense marker genes such as FRK1, WRKY29, or CYP81F2.
-
Normalize the expression levels to a reference gene (e.g., UBQ10 or ACTIN2).
-
Significant induction of these genes is typically observed within 30-60 minutes of flg22 treatment.[11][12]
-
Mandatory Visualizations
Caption: Simplified flg22 signaling pathway in Arabidopsis.
Caption: General experimental workflow for flg22 treatment.
References
- 1. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. MEKK1 Is Required for flg22-Induced MPK4 Activation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Arabidopsis thaliana Dynamin-Related Protein 2B Reveals Separation of Innate Immune Signaling Pathways | PLOS Pathogens [journals.plos.org]
- 5. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [bio-protocol.org]
- 6. Measurement of reactive oxygen species (ROS) burst and pathogen assay [bio-protocol.org]
- 7. berthold.com [berthold.com]
- 8. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 16. Frontiers | Light-dependent expression of flg22-induced defense genes in Arabidopsis [frontiersin.org]
- 17. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [en.bio-protocol.org]
Optimal flg22 Concentration for Tomato Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of flg22, a well-characterized microbe-associated molecular pattern (MAMP), for inducing defense responses in tomato (Solanum lycopersicum) cell cultures and tissues. These guidelines are intended to assist researchers in the fields of plant biology, pathology, and drug discovery in designing and executing robust and reproducible experiments.
The flagellin-derived peptide flg22 is recognized by the tomato FLAGELLIN-SENSING 2 (FLS2) receptor, initiating a cascade of downstream signaling events that constitute pattern-triggered immunity (PTI).[1][2] Key PTI responses include the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming leading to the expression of defense-related genes.[1][2] The optimal flg22 concentration can vary depending on the specific tomato variety, tissue type, and the particular downstream response being measured.
Data Presentation: flg22 Concentration and Observed Responses in Tomato
The following tables summarize quantitative data from various studies on the effects of different flg22 concentrations on tomato. This information can serve as a guide for selecting a starting concentration range for your specific experimental setup.
Table 1: flg22 Concentration and Reactive Oxygen Species (ROS) Burst
| flg22 Concentration | Plant Material | Assay Type | Key Observations | Reference |
| 100 nM | Leaf discs | Luminol-based ROS assay | Induced a significant ROS burst in various tomato accessions. | [3][4] |
| 1 µM | Leaf discs | Luminol-based ROS assay | Elicited a strong ROS burst. | [5] |
| 10 nM - 1 µM | Leaf discs | Luminol-based ROS assay | Commonly reported range for inducing ROS burst in literature. | [6] |
| 100 nM | Roots | Luminol-based ROS assay | Elicited a stronger ROS burst compared to higher concentrations in some developmental zones. | [5] |
Table 2: flg22 Concentration and Gene Expression
| flg22 Concentration | Plant Material | Genes of Interest | Key Observations | Reference |
| 1 µM | Seedlings | pFRK1::GUS | Induced reporter gene expression, although lower than some other treatments. | [7] |
| 1 µM | Plants (in light) | Various defense genes | Required for rapid expression of approximately 30% of flg22-induced genes. | [8] |
| Not specified | Leaves | Fls3 | Induced gene expression. | [2] |
Table 3: flg22 Concentration and Seedling Growth Inhibition
| flg22 Concentration | Plant Material | Assay Duration | Key Observations | Reference |
| 2.5 µM | Seedlings | Not specified | Used to assess functional FLS2 constructs in a growth inhibition assay. | [9] |
| Not specified | Seedlings | 8-12 days | A common assay to measure PTI responses. | [7][10] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: flg22 signaling pathway in tomato cells.
References
- 1. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Preparation and Storage of Flagellin 22 (flg22) Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flagellin 22 (flg22) is a synthetic 22-amino acid peptide corresponding to the most conserved N-terminal domain of bacterial flagellin.[1] It is a well-characterized pathogen-associated molecular pattern (PAMP) that is recognized by the pattern recognition receptor FLAGELLIN-SENSING 2 (FLS2) in plants, and by Toll-like receptor 5 (TLR5) in animals.[1] This recognition triggers a cascade of downstream signaling events, leading to the activation of innate immune responses.[1][2][3] Consequently, flg22 is widely utilized as a potent elicitor in plant defense studies and immunology research.[4][5][6]
These application notes provide detailed protocols for the preparation and storage of flg22 stock solutions to ensure their stability and efficacy for experimental use.
Data Presentation
Table 1: Properties of Flagellin 22
| Property | Value | Source |
| Synonyms | Flg22 | [7][8] |
| Molecular Formula | C₉₃H₁₆₂N₃₂O₃₄ | [2][8] |
| Molecular Weight | ~2272.5 g/mol | [2][7][8] |
| Peptide Sequence | QRLSTGSRINSAKDDAAGLQIA | [4][7][8] |
| Appearance | Lyophilized white to off-white solid/powder | [2] |
Table 2: Solubility of Flagellin 22
| Solvent | Solubility | Source |
| Sterile, deionized water | ≥ 1 mg/mL. Sonication is recommended. | [2][4][7] |
| PBS (pH 7.2) | ≥ 10 mg/mL | [8] |
| Dimethylformamide (DMF) | Soluble | [2] |
Table 3: Recommended Storage and Stability of Flagellin 22
| Form | Storage Temperature | Stability | Source |
| Lyophilized Powder | -20°C | ≥ 3-4 years | [4][6][8] |
| Stock Solution in Solvent | -20°C or -80°C | Up to 1 year at -80°C. Avoid multiple freeze-thaw cycles. | [2][4][6] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM flg22 Stock Solution
This protocol describes the preparation of a 1 mM stock solution of flg22.
Materials:
-
Lyophilized flg22 peptide
-
Sterile, deionized water or sterile PBS (pH 7.2)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, low-retention pipette tips
Procedure:
-
Pre-equilibration: Before opening, bring the vial of lyophilized flg22 to room temperature to prevent condensation of moisture.
-
Reconstitution: Briefly centrifuge the vial to ensure the peptide powder is at the bottom. Add the appropriate volume of sterile water or PBS to the vial to achieve a 1 mM concentration. For example, for 1 mg of flg22 (MW ~2272.5), add 440 µL of solvent.
-
Solubilization: Gently vortex the solution to dissolve the peptide. If necessary, sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-protein-binding microcentrifuge tubes.[2]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[2][4][6]
Protocol 2: Preparation of Working Solutions
This protocol details the dilution of the stock solution to a typical working concentration. Working concentrations can vary from 100 pM to 100 nM depending on the specific application.[2]
Important Considerations:
Peptides are susceptible to binding to the surfaces of plastic and glass, which can lead to a significant loss of material at low concentrations.[2] To mitigate this, it is recommended to perform dilutions in an aqueous solution containing 0.05 M NaCl and 0.1 mg/mL of a carrier protein like hydrolyzed casein or bovine serum albumin (BSA).[2]
Materials:
-
1 mM flg22 stock solution
-
Sterile, deionized water or appropriate buffer
-
0.05 M NaCl (optional)
-
0.1 mg/mL hydrolyzed casein or BSA (optional)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 1 mM flg22 stock solution on ice.
-
Serial Dilution: Perform serial dilutions of the stock solution with sterile water or buffer to achieve the desired final working concentration.
-
Example for a 1 µM working solution: Dilute 1 µL of the 1 mM stock solution in 999 µL of sterile water or buffer.
-
For low concentrations (nM range): It is advisable to use a dilution buffer containing a carrier protein to prevent peptide loss.
-
-
Use: Use the freshly prepared working solution immediately for your experiments. It is recommended to prepare working solutions fresh for each experiment and not to store them.[5]
Mandatory Visualizations
Flg22 Signaling Pathway in Plants
Caption: Flg22 perception by FLS2 and BAK1 initiates a signaling cascade.
Experimental Workflow for flg22 Stock Solution Preparation
Caption: Workflow for preparing and storing flg22 stock solutions.
References
- 1. Flg22 (P.s.tabaci) peptide [novoprolabs.com]
- 2. Life Technologies [lifetechindia.com]
- 3. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flagelin 22 TFA (304642-91-9 free base) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. genscript.com [genscript.com]
- 8. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting flg22-Induced ROS Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a low or absent Reactive Oxygen Species (ROS) response after treating plant tissues with flg22.
Troubleshooting Guide: Low ROS Response
This guide addresses common issues that can lead to a weak or non-existent ROS burst in a question-and-answer format.
Q1: My flg22 treatment is not inducing a ROS burst. Where should I start troubleshooting?
A1: A complete lack of response is often due to a critical issue with one of the core components of the experiment. Systematically check the following:
-
Reagent Viability:
-
flg22 Peptide: Confirm the integrity and concentration of your flg22 stock. Has it been stored correctly? Is it the active form? Note that flg22 from some bacteria like Agrobacterium tumefaciens is inactive[1]. As a positive control, use a known active flg22 peptide, typically from Pseudomonas syringae[1].
-
Luminol (B1675438) and HRP: These are key components of the chemiluminescence assay. Ensure your luminol stock is not degraded (it can be sensitive to light and pH) and that the horseradish peroxidase (HRP) is active[2]. Prepare fresh working solutions for each experiment.
-
-
Plant Material:
-
Receptor Presence: The plant species or ecotype you are using must have a functional FLS2 receptor to recognize flg22[3][4]. For example, the Arabidopsis ecotype Ws (Wassilewskija) has a non-functional FLS2 and will not produce ROS in response to flg22[3]. Use a known responsive ecotype like Col-0 as a positive control[3].
-
Tissue Health: Use healthy, undamaged plant tissue. Stressed or senescent tissue may have a compromised immune response. Abiotic stresses like salt stress can also influence the ROS response[5].
-
-
Equipment Settings:
-
Luminometer: Ensure your plate reader is set to measure chemiluminescence (not fluorescence) and that the reading parameters (e.g., integration time) are appropriate. Relative Light Units (RLU) can vary between machines, so direct comparison of absolute values is difficult[6].
-
Q2: The ROS signal is very weak. How can I optimize the assay for a stronger signal?
A2: A weak signal suggests the assay is working but is suboptimal. Consider these factors:
-
flg22 Concentration: The concentration of flg22 is critical. While responses can be seen at concentrations as low as 10 nM, a range of 100 nM to 1 µM is commonly used to elicit a robust ROS burst[3][7][8]. It is essential to perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental conditions[6].
-
Plant Tissue Preparation:
-
Leaf Disks: Ensure leaf disks are of a uniform size to minimize variability between replicates[6]. Allow them to acclimate in water overnight in the 96-well plate. This helps reduce wounding-induced ROS and prepares the tissue for the elicitor treatment.
-
Cell Suspensions: If using cell suspensions, ensure the cells are in the correct growth phase and at an appropriate density[9].
-
-
Assay Components:
-
HRP Concentration: The activity of the HRP enzyme can impact signal strength. You may need to test a range of HRP concentrations to find the optimal level for your assay[2].
-
Luminol pH: Luminol is often dissolved in a weak base like KOH to prepare a stock solution, as it may not dissolve well in water[2]. However, the final pH of the reaction mixture should be buffered and optimized.
-
-
Timing of Measurement: The ROS burst is a transient event. Typically, a lag phase of 2-10 minutes is observed, with the peak response occurring around 15-20 minutes after flg22 addition[6]. Ensure your luminometer is measuring continuously during this window to capture the peak.
Q3: I see a high background signal in my negative control (water/buffer) wells. What could be the cause?
A3: High background chemiluminescence can mask the specific flg22-induced signal. Potential causes include:
-
Wounding Response: Cutting leaf disks causes a wounding response that can generate ROS. The overnight incubation in water is designed to let this response subside. Ensure this step is included.
-
Reagent Contamination or Degradation: Old or improperly stored luminol or HRP can lead to auto-oxidation and high background signal[2].
-
Light Exposure: Luminol is light-sensitive. Protect your reagents and assay plates from light as much as possible.
-
Media Components: If you are not using water, some components in your buffer or media, like phenol (B47542) red, can quench or interfere with the chemiluminescent signal[9].
Q4: The ROS response is inconsistent between replicates. How can I improve reproducibility?
A4: Variability is a common challenge. To improve consistency:
-
Uniform Plant Material: Use plants of the same age and grown under identical conditions. The developmental stage and even the time of day can affect the plant's immune readiness[10].
-
Consistent Tissue Sampling: Take leaf disks from the same leaf position on different plants. FLS2 expression can vary between different tissues and cell types[11].
-
Pipetting Accuracy: Ensure precise and consistent pipetting of all reagents, especially the small volumes of flg22 elicitor.
-
Sufficient Replicates: Use a sufficient number of biological and technical replicates (n ≥ 3 is recommended) to perform statistical analysis and identify outliers[6].
Frequently Asked Questions (FAQs)
Q: What is the mechanism of flg22-induced ROS production? A: The bacterial peptide flg22 is recognized by the plant's cell surface receptor FLS2 (FLAGELLIN-SENSING 2)[3][4]. Upon binding flg22, FLS2 forms a complex with a co-receptor, BAK1 (BRI1-ASSOCIATED KINASE 1)[12][13][14]. This initiates a phosphorylation cascade that activates a plasma membrane-localized enzyme called NADPH oxidase (also known as Respiratory Burst Oxidase Homolog or RBOH)[5][15]. RBOH transfers electrons from NADPH in the cytoplasm to extracellular oxygen, producing superoxide (B77818) radicals (O₂⁻). These are then rapidly converted to hydrogen peroxide (H₂O₂), which is a more stable ROS molecule. This rapid production of ROS is known as the "oxidative burst" and is a key early event in plant defense signaling[7][16].
Q: Why does the ROS response decrease after an initial stimulation with flg22? A: This phenomenon is known as desensitization. After binding to flg22, the FLS2 receptor is internalized into the cell via endocytosis and subsequently degraded[1][12][17][18]. This removal of the receptor from the cell surface renders the cell temporarily unable to respond to further flg22 stimulation[1][17][18]. This process is dose-dependent; higher initial concentrations of flg22 lead to more significant FLS2 degradation and a stronger desensitization[1][17].
Q: What is the role of Horseradish Peroxidase (HRP) in the luminol-based assay? A: In the luminol-based assay, the ROS produced by the plant cells (primarily H₂O₂) oxidizes luminol. This oxidation reaction produces light (chemiluminescence). HRP is a catalyst that greatly enhances this reaction, amplifying the light signal and increasing the sensitivity of the assay[19][20]. Without HRP, the light produced would be too weak to detect reliably with standard plate readers[9][19].
Q: Can I use fluorescent probes instead of a luminol-based assay? A: Yes, cell-permeable fluorescent probes like H2DCFDA can be used to detect intracellular ROS[21][22][23]. Upon entering the cell, H2DCFDA is deacetylated to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent DCF. The fluorescence intensity is proportional to the amount of ROS. However, it's important to be aware of potential artifacts, as these probes can be less specific and may even generate ROS themselves under certain conditions[23].
Data Presentation: Key Experimental Parameters
| Parameter | Typical Values | Plant Species / System | Reference(s) |
| flg22 Concentration | 10 nM - 1 µM | Arabidopsis thaliana | [3][8] |
| 100 nM | Arabidopsis thaliana | [6][7] | |
| 1 µM | Arabidopsis thaliana | [3][16] | |
| Luminol Concentration | 17 µg/mL | Arabidopsis thaliana | [24] |
| 25 - 200 µM | In vitro optimization | [25] | |
| HRP Concentration | 10 µg/mL | Arabidopsis thaliana | [24] |
| 0.1 - 0.2 units/mL | In vitro optimization | [25] | |
| Peak ROS Response Time | ~15 - 20 minutes | Arabidopsis thaliana | [6] |
| Measurement Duration | 20 - 60 minutes | Arabidopsis thaliana | [6] |
Experimental Protocol: Luminol-Based ROS Assay
This protocol is a standardized version for measuring flg22-induced ROS burst from Arabidopsis thaliana leaf disks.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
flg22 peptide stock solution (e.g., 100 µM)
-
Luminol (e.g., L-012)
-
Horseradish Peroxidase (HRP) (Type VI-A)
-
Sterile water
-
96-well solid white plate
-
Forceps and cork borer (e.g., 4 mm diameter)
-
Luminometer (plate reader with chemiluminescence detection)
Procedure:
-
Preparation of Leaf Disks:
-
Using a cork borer and forceps, carefully cut uniform leaf disks from healthy leaves of 4-5 week old Arabidopsis plants.
-
Transfer one leaf disk into each well of a 96-well white plate.
-
Add 150-200 µL of sterile water to each well.
-
Incubate the plate overnight at room temperature in the dark to allow the wounding response to subside.
-
-
Preparation of Assay Solution:
-
On the day of the experiment, prepare the assay solution. For a final volume of 100 µL per well, the solution should contain:
-
Luminol (final concentration ~200 µM)
-
HRP (final concentration ~20 µg/mL)
-
-
Note: Prepare enough solution for all wells, including controls. Protect the solution from light.
-
-
Initiating the Assay:
-
Carefully remove the water from the wells containing the leaf disks.
-
Prepare your elicitor solution. To achieve a final concentration of 100 nM flg22 in 100 µL, you would add 1 µL of a 10 µM flg22 stock. For negative controls, prepare an equivalent volume of water.
-
Add the assay solution (containing luminol and HRP) to the wells.
-
Immediately add the flg22 elicitor or water (for controls) to the respective wells.
-
-
Measurement:
-
Immediately place the 96-well plate into the luminometer.
-
Set the luminometer to measure kinetic chemiluminescence. A typical setting is a 1-second read per well, with reads taken every 1-2 minutes for a total duration of 45-60 minutes[6][24].
-
Record the data as Relative Light Units (RLU) over time.
-
-
Data Analysis:
-
Subtract the background RLU values from the negative control wells from the flg22-treated wells.
-
Plot the RLU as a function of time to visualize the oxidative burst.
-
The total ROS production can be calculated by integrating the area under the curve.
-
Visualizations
Caption: flg22 signaling pathway leading to ROS production.
Caption: Experimental workflow for the luminol-based ROS assay.
Caption: Logical troubleshooting workflow for low ROS response.
References
- 1. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. [PDF] The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception[W] | Semantic Scholar [semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 7. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [en.bio-protocol.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Expression patterns of FLAGELLIN SENSING 2 map to bacterial entry sites in plant shoots and roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DIACYLGLYCEROL KINASE 5 participates in flagellin-induced signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 20. contractlaboratory.com [contractlaboratory.com]
- 21. assaygenie.com [assaygenie.com]
- 22. researchgate.net [researchgate.net]
- 23. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phosphorylation Dynamics in a flg22-Induced, G Protein–Dependent Network Reveals the AtRGS1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
flg22-induced FLS2 degradation and its experimental implications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the degradation of the FLS2 receptor induced by its ligand, flg22.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of flg22-induced FLS2 degradation?
A1: Upon binding of the bacterial flagellin-derived peptide flg22, the FLAGELLIN-SENSING 2 (FLS2) receptor forms a complex with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[1][2][3][4][5] This association leads to the activation of the receptor complex via trans- and auto-phosphorylation.[1] Subsequently, activated FLS2 is ubiquitinated by the E3 ubiquitin ligases PUB12 and PUB13, which are recruited to the complex and phosphorylated by BAK1.[1][4][5] Ubiquitination marks FLS2 for endocytosis and subsequent degradation, primarily through the 26S proteasome pathway.[1] This process of ligand-induced degradation serves to attenuate the immune signal, preventing a continuous response to the stimulus.[2][6][7]
Q2: How quickly is FLS2 degraded after flg22 treatment?
A2: FLS2 degradation is a rapid process. A noticeable reduction in FLS2 protein levels can be observed within 30 to 60 minutes after treatment with flg22 in Arabidopsis.[2][6][8][7][9] The degradation is transient, and FLS2 protein levels can recover at later time points (greater than 2 hours) through de novo protein synthesis.[6][8][7]
Q3: What is the experimental significance of studying flg22-induced FLS2 degradation?
A3: Studying flg22-induced FLS2 degradation is crucial for understanding how plant immune responses are regulated. This process of receptor downregulation, known as homologous desensitization, prevents continuous activation of the immune system in the presence of a persistent stimulus.[2][6][8][7] Understanding the molecular players involved in FLS2 degradation can provide targets for engineering plants with enhanced disease resistance. Furthermore, this system serves as a model for receptor tyrosine kinase (RTK) signaling and downregulation in eukaryotes.
Troubleshooting Guides
Problem 1: No or weak FLS2 degradation observed after flg22 treatment in a Western blot.
| Possible Cause | Troubleshooting Step |
| Inactive flg22 peptide | Test the activity of the flg22 peptide by performing a positive control experiment, such as measuring reactive oxygen species (ROS) production or MAPK activation, which are rapid responses to flg22.[2] |
| Insufficient flg22 concentration or treatment time | Optimize the flg22 concentration and treatment duration. A typical starting point is 1 µM flg22 for 30-60 minutes.[10][9] Perform a time-course and dose-response experiment to determine the optimal conditions for your specific experimental system. |
| Issues with protein extraction or Western blotting | Ensure complete protein extraction by using an appropriate lysis buffer with protease inhibitors. Verify equal protein loading by staining the membrane with Ponceau S before blocking.[11] Use a validated anti-FLS2 antibody at the recommended dilution. Include a positive control (e.g., lysate from a line overexpressing FLS2) and a negative control (e.g., lysate from an fls2 mutant). For general Western blot troubleshooting, refer to guides on issues like high background or non-specific bands.[11][12][13][14][15] |
| Plant material is not responsive | Use healthy, appropriately aged plant material. For Arabidopsis, 12-day-old seedlings or leaves from 4-5 week-old plants are commonly used.[10][9] Ensure plants have not been stressed, as this can affect signaling pathways. |
Problem 2: Inconsistent results in FLS2 ubiquitination assays.
| Possible Cause | Troubleshooting Step |
| Inefficient immunoprecipitation (IP) of FLS2 | Optimize the IP protocol by adjusting antibody concentration, incubation time, and washing steps. Ensure the anti-FLS2 antibody is suitable for IP. Use a high-quality, epitope-tagged FLS2 line (e.g., FLS2-HA or FLS2-FLAG) for more efficient pulldown. |
| Low levels of ubiquitinated FLS2 | Treat samples with the proteasome inhibitor MG132 (typically 50 µM for 1 hour before flg22 treatment) to allow for the accumulation of ubiquitinated FLS2. |
| Issues with detecting the ubiquitin signal | Use a high-quality anti-ubiquitin antibody. For in vivo ubiquitination assays in protoplasts, co-transfect with a construct expressing tagged ubiquitin (e.g., FLAG-Ub) to enhance the signal.[16] |
Quantitative Data Summary
| Parameter | Value | Plant System | Reference |
| flg22 concentration for FLS2 degradation | 1 µM - 10 µM | Arabidopsis seedlings/leaves | [10][9][17] |
| Time for significant FLS2 degradation | 30 - 60 minutes | Arabidopsis seedlings/leaves | [9] |
| MG132 concentration to inhibit proteasomal degradation | 50 µM | Arabidopsis seedlings | [10] |
| Cycloheximide (B1669411) (CHX) concentration for protein synthesis inhibition | 10 µM | Arabidopsis leaves | [17] |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for FLS2 Stability
This protocol is used to determine the half-life of the FLS2 protein by inhibiting new protein synthesis.[18][19][20][21][22]
-
Plant Material and Growth Conditions: Grow Arabidopsis seedlings on MS plates or in liquid culture for 12 days.
-
Cycloheximide Treatment: Prepare a stock solution of cycloheximide (CHX) in DMSO. Add CHX to the growth medium to a final concentration of 10 µM to inhibit protein synthesis.[17] Incubate for 1 hour.
-
flg22 Treatment: After the CHX pre-treatment, add flg22 to a final concentration of 1 µM.
-
Time-Course Sampling: Collect tissue samples at various time points after flg22 addition (e.g., 0, 15, 30, 60, 90, 120 minutes). Immediately freeze the samples in liquid nitrogen.
-
Protein Extraction: Grind the frozen tissue and extract total proteins using a suitable lysis buffer containing protease inhibitors.
-
Western Blot Analysis: Separate the protein extracts by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with an anti-FLS2 antibody. An antibody against a stable protein (e.g., actin or tubulin) should be used as a loading control.
-
Data Analysis: Quantify the FLS2 band intensity at each time point relative to the loading control. Plot the relative FLS2 abundance against time to determine the protein's half-life.
Protocol 2: Co-Immunoprecipitation (Co-IP) of FLS2 and PUB13
This protocol is used to verify the interaction between FLS2 and the E3 ligase PUB13 upon flg22 treatment.[23]
-
Plant Material: Use transgenic Arabidopsis plants expressing epitope-tagged versions of the proteins (e.g., FLS2-HA and PUB13-FLAG).
-
flg22 Treatment: Infiltrate leaves of 4-week-old plants with a solution of 1 µM flg22 or a mock solution (water). Collect samples after 10 minutes.
-
Protein Extraction: Homogenize the leaf tissue in IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, and protease inhibitors).
-
Immunoprecipitation:
-
Incubate the cleared protein lysate with anti-FLAG antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation to immunoprecipitate PUB13-FLAG.
-
Wash the beads several times with IP buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated FLS2-HA and with an anti-FLAG antibody to confirm the immunoprecipitation of PUB13-FLAG.
-
Visualizations
Caption: flg22-induced FLS2 signaling and degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | E3 ubiquitin-ligases and their target proteins during the regulation of plant innate immunity [frontiersin.org]
- 5. E3 ubiquitin-ligases and their target proteins during the regulation of plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. genscript.com [genscript.com]
- 8. Sensitivity to Flg22 is modulated by ligand-induced degradation and de novo synthesis of the endogenous flagellin-receptor FLAGELLIN-SENSING2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Troubleshooting Western Blots | Life Science Research | Merck [merckmillipore.com]
- 14. biocompare.com [biocompare.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 19. Analysis of Protein Stability by the Cycloheximide Chase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
how to optimize flg22 concentration for different plant assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing flg22 peptide concentration in various plant assays.
Frequently Asked Questions (FAQs)
Q1: What is flg22 and why is its concentration critical?
A1: Flg22 is a 22-amino acid peptide derived from the N-terminus of bacterial flagellin. It is recognized by the plant pattern recognition receptor (PRR) FLS2 (FLAGELLIN-SENSING2), initiating Pattern-Triggered Immunity (PTI). The concentration of flg22 is critical because plant immune responses are dose-dependent. Too low a concentration may not elicit a measurable response, while an excessively high concentration can lead to receptor saturation, desensitization, or non-specific effects, complicating data interpretation.[1]
Q2: What is a typical concentration range for flg22 in plant assays?
A2: The optimal concentration varies significantly depending on the plant species, tissue type, age, and the specific assay being performed. Generally, concentrations for eliciting responses like Reactive Oxygen Species (ROS) burst or Mitogen-Activated Protein Kinase (MAPK) activation range from picomolar (pM) to low micromolar (µM).[2] For instance, ROS burst assays in Arabidopsis are often conducted using flg22 concentrations between 10 nM and 1 µM.[2][3]
Q3: How does the plant's sensitivity to flg22 change?
A3: Plant sensitivity can be influenced by several factors. The expression level of the FLS2 receptor, which can vary with developmental stage and environmental conditions, is a key determinant.[1] Additionally, prolonged exposure to flg22 can lead to ligand-induced degradation of FLS2, causing temporary desensitization of the tissue to subsequent treatments.[1][4] The time of day can also influence the magnitude of the defense response, with some studies showing that light is required for the full expression of certain flg22-induced defense genes.[5][6][7]
Q4: What are the most common assays used to measure the plant's response to flg22?
A4: Common assays include:
-
ROS Burst Assay: Measures the rapid production of extracellular reactive oxygen species using a luminol-based chemiluminescence assay.[3][8] This is an early and transient response, typically peaking within 5-15 minutes.
-
MAPK Activation Assay: Detects the phosphorylation of MAP kinases (e.g., MPK3, MPK4, MPK6 in Arabidopsis) via western blotting with phospho-specific antibodies or in-gel kinase assays.[9][10][11] Activation is usually observed within 5-15 minutes of flg22 treatment.
-
Defense Gene Expression Analysis: Quantifies the transcript levels of defense-related genes (e.g., FRK1, PR1) using quantitative real-time PCR (qRT-PCR).[7][12] This response occurs later, typically measured hours after elicitation.
-
Callose Deposition Assay: Visualizes the deposition of callose, a β-1,3-glucan polymer, at the cell wall, which serves as a physical barrier. This is a later response, often assessed 12-24 hours post-treatment.
Troubleshooting Guide
Problem 1: I am not observing any response after applying flg22.
| Potential Cause | Troubleshooting Step |
| Inactive flg22 Peptide | Verify the integrity and activity of your flg22 stock. If possible, test it on a known responsive system (e.g., wild-type Arabidopsis thaliana Col-0). Prepare fresh dilutions from a concentrated stock for each experiment. |
| Insufficient flg22 Concentration | The concentration may be too low for your specific plant species or assay. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal concentration. |
| Plant Material is Unresponsive | The plant species or ecotype may lack a functional FLS2 receptor (e.g., Arabidopsis Ws-0 ecotype).[2] Use a positive control plant known to respond. Plant age and health are also critical; use healthy, unstressed plants at an appropriate developmental stage. |
| Assay Timing is Incorrect | Responses to flg22 are transient. For ROS burst and MAPK activation, ensure you are measuring within the first 5-30 minutes. For gene expression, measure after several hours. Optimize your time course for your specific experimental system. |
| Technical Issue with Assay | For ROS assays, ensure the luminol (B1675438) and peroxidase reagents are fresh and active. For western blots, check antibody quality and protein extraction/loading. Ensure the pH of your assay buffer is optimal for the reaction.[13] |
Problem 2: The response is very weak or highly variable between replicates.
| Potential Cause | Troubleshooting Step |
| Suboptimal flg22 Concentration | You may be on the very low end of the dose-response curve. Increase the concentration slightly. |
| Inconsistent Application | Ensure uniform application of flg22 to all samples. For leaf disks, ensure they are fully submerged and of a consistent size.[3] For seedlings in liquid culture, ensure adequate mixing. |
| Plant Material Variability | Use plants of the same age grown under highly controlled, consistent conditions (light, temperature, humidity). For leaf disk assays, avoid using leaves of different ages. |
| Overnight Incubation | When using leaf disks, floating them on water overnight is a common practice that can reduce wounding responses and synchronize the cells, leading to more consistent results.[3] |
Problem 3: The response appears saturated, even at my lowest concentration.
| Potential Cause | Troubleshooting Step |
| Concentration is Too High | Your "lowest" concentration is still on the plateau of the dose-response curve. Perform a new dilution series starting from a much lower concentration (e.g., in the pM or low nM range). |
| Receptor Desensitization | High concentrations of flg22 can lead to rapid FLS2 degradation, which can alter subsequent signaling.[1] This is particularly relevant in re-elicitation experiments. |
Data Presentation: Typical flg22 Concentrations
The following table summarizes typical concentration ranges for flg22 in common plant assays. Note that these are starting points, and optimization is required for each experimental system.
| Plant Species | Assay Type | Typical Concentration Range | Key Considerations |
| Arabidopsis thaliana | ROS Burst | 10 nM - 1 µM[2][3] | Response is rapid and transient. |
| Arabidopsis thaliana | MAPK Activation | 10 nM - 100 nM[9][10] | Typically peaks 5-15 minutes post-treatment. |
| Arabidopsis thaliana | Defense Gene Expression | 100 nM - 1 µM[7][12] | Measured 1-24 hours post-treatment. |
| Nicotiana benthamiana | ROS Burst | 100 nM - 1 µM | A common model for transient expression studies. |
| Tomato (Solanum lycopersicum) | ROS Burst / ET Production | ~1 µM[14] | Responses can be influenced by time of day.[14][15] |
| Turnip (Brassica rapa) | ROS Burst | 10 nM - 100 nM[8] | Shown to have a robust and consistent ROS response.[8] |
Visualizations
Flg22 Signaling Pathway
This diagram illustrates the core signaling cascade initiated upon flg22 perception by the FLS2-BAK1 receptor complex.
Caption: Simplified flg22 signaling pathway via the FLS2/BAK1 receptor complex.
Experimental Workflow: Dose-Response Optimization
This workflow outlines the steps to determine the optimal flg22 concentration for a given assay.
Caption: Workflow for optimizing flg22 concentration via a dose-response experiment.
Experimental Protocols
Protocol: Flg22-Induced ROS Burst Assay in Arabidopsis Leaf Disks
This protocol is adapted for a 96-well plate luminometer format.
Materials:
-
Arabidopsis thaliana plants (4-6 weeks old).
-
Flg22 peptide stock solution (e.g., 1 mM in sterile water).
-
Luminol stock solution (e.g., 30 mg/mL in DMSO).
-
Horseradish Peroxidase (HRP) stock solution (e.g., 1 mg/mL in sterile water).
-
Sterile water.
-
White, opaque 96-well microplate.
-
Cork borer (4 mm diameter).
-
Forceps.
-
Plate-reading luminometer with injectors.
Methodology:
-
Plant Preparation (Day 1):
-
Using a 4 mm cork borer, carefully cut leaf disks from healthy, mature leaves of 4-6 week old Arabidopsis plants.
-
Float the leaf disks, abaxial (bottom) side down, in a petri dish filled with sterile water.
-
Incubate overnight at room temperature in the dark to minimize wounding effects.[3]
-
-
Assay Preparation (Day 2):
-
Carefully transfer one leaf disk into each well of a white 96-well plate containing 100 µL of sterile water.
-
Allow the plate to equilibrate in the dark for at least 1 hour.[3]
-
Prepare the Assay Solution (2x concentration) . For a final volume of 100 µL per well, you will inject 100 µL of this 2x solution. A typical 2x solution contains:
-
40 µM Luminol
-
20 µg/mL HRP
-
2x the desired final concentration of flg22 (e.g., 200 nM for a 100 nM final concentration).
-
-
Prepare a control assay solution containing luminol and HRP but no flg22.
-
-
Measurement:
-
Place the 96-well plate into the luminometer.
-
Program the luminometer to perform a kinetic read (measuring luminescence over time).
-
First, take 3-5 baseline readings (background) over 5-10 minutes.
-
Use the luminometer's injectors to add 100 µL of the 2x Assay Solution to each well.
-
Immediately begin measuring luminescence every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the average background luminescence from each reading.
-
Plot the relative luminescence units (RLU) over time for each treatment.
-
The "ROS burst" is the peak luminescence observed after flg22 elicitation. Compare the peak RLU between different flg22 concentrations and the mock control.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. berthold.com [berthold.com]
- 4. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Light-dependent expression of flg22-induced defense genes in Arabidopsis [frontiersin.org]
- 6. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Overcoming flg22 Desensitization
This guide provides troubleshooting advice and detailed protocols for researchers encountering desensitization (also known as tolerance or refractoriness) in long-term experiments involving the bacterial elicitor peptide flg22.
Frequently Asked Questions (FAQs)
Q1: What is flg22 desensitization?
A1: Flg22 desensitization is a state where plant cells or tissues become temporarily unresponsive to subsequent flg22 stimulation after an initial exposure. This is a natural regulatory mechanism to prevent continuous and potentially damaging activation of the immune response.[1][2][3] This phenomenon is observed across various downstream responses, including reactive oxygen species (ROS) production, mitogen-activated protein kinase (MAPK) activation, and calcium influx.[2][3][4]
Q2: Why is my system unresponsive to a second flg22 treatment?
A2: The primary cause of unresponsiveness is the ligand-induced endocytosis and subsequent degradation of the FLS2 receptor.[2][5][6][7] Upon binding to flg22, the FLS2 receptor is internalized into vesicles and targeted for degradation, which removes it from the cell surface where it perceives the signal.[2][5][8] Within approximately one hour of the first treatment, the pool of available FLS2 receptors is significantly depleted, leading to a desensitized state.[2][7]
Q3: How can I overcome desensitization in my long-term experiment?
A3: Overcoming desensitization requires a "washout" and "recovery" period. After the initial treatment and measurement, the flg22 solution must be thoroughly removed, and the plant material must be allowed a recovery period in fresh medium. During this time, the cells resensitize by synthesizing new FLS2 receptors.[1][5][7] Full recovery and resensitization can take several hours.[7][9]
Q4: My secondary ROS burst is still weak even after a recovery period. What's wrong?
A4: There are several potential reasons for a persistently weak secondary response:
-
Insufficient Recovery Time: Resensitization requires de novo protein synthesis of the FLS2 receptor, which is a slow process.[1][5] A recovery period of less than 2-3 hours may be insufficient.[7][9]
-
Incomplete Washout: Residual flg22 from the primary treatment can continue to engage newly synthesized receptors, preventing a full recovery of sensitivity. Ensure the washout procedure is thorough.
-
General Cell Viability: Prolonged incubation or harsh experimental conditions can reduce the overall health and responsiveness of the tissue. Include viability controls where possible.
-
Assay-specific Issues: Ensure that the reagents for your secondary assay (e.g., luminol (B1675438) for ROS burst) have not degraded and that the detection instrument is functioning correctly.
Data Summary: Timeline of Desensitization & Resensitization
The following table summarizes the key cellular events following an initial flg22 treatment, providing a general timeline for experimental planning.
| Time Post-Initial flg22 Treatment | FLS2 Receptor Status | Signaling Competency | Experimental Recommendation |
| 0 - 15 min | Active at plasma membrane, phosphorylation initiated.[10][11] | High. Peak ROS burst and MAPK activation.[12][13] | Ideal window for measuring primary response. |
| 20 - 60 min | Significant ligand-induced endocytosis and degradation.[2][7] | Very Low (Desensitized). Subsequent flg22 treatment will elicit little to no response.[2][7] | Avoid re-elicitation during this period. |
| > 2 hours | De novo synthesis begins to replenish FLS2 at the plasma membrane.[5][7] | Recovering (Resensitizing). A partial response to flg22 may be restored.[7][9] | Begin re-elicitation assays after at least 2-3 hours of recovery. |
| > 4 hours | FLS2 protein levels continue to recover. | High. System is largely resensitized and competent for a secondary response. | Optimal window for secondary treatments in long-term studies. |
Visual Guides and Workflows
Flg22 Signaling and Desensitization Pathway
The following diagram illustrates the primary flg22 signaling cascade and the key mechanism of desensitization via receptor endocytosis.
Caption: Flg22 signaling pathway leading to Pattern-Triggered Immunity (PTI) and desensitization.
Experimental Workflow: Re-Elicitation Assay
This workflow outlines the steps for a successful experiment to test for resensitization after an initial flg22 treatment.
Caption: Workflow for a re-elicitation assay to overcome and test for flg22 desensitization.
Troubleshooting Logic for Weak Secondary Response
Use this decision tree to diagnose issues with your re-elicitation experiment.
Caption: Troubleshooting decision tree for a weak secondary response in flg22 experiments.
Detailed Experimental Protocols
Protocol 1: Luminol-Based ROS Burst Re-Elicitation Assay
This protocol is adapted for use in a 96-well plate format to measure and compare primary and secondary ROS responses in Arabidopsis leaf discs.[14][15][16]
Materials:
-
Arabidopsis plants (4-5 weeks old)
-
Cork borer (4 mm diameter)
-
96-well white luminometer plates
-
Sterile distilled water (SDW)
-
Flg22 peptide stock (100 µM)
-
Assay Buffer: 20 mM HEPES, pH 7.5
-
Luminol/Peroxidase Solution:
-
Luminol stock: 34 mg/mL in DMSO
-
Horseradish Peroxidase (HRP) stock: 20 mg/mL in water
-
Working solution (prepare fresh): 100 µM Luminol, 20 µg/mL HRP in Assay Buffer
-
Procedure:
-
Sample Preparation (Day 1):
-
Using the cork borer, cut leaf discs from healthy, mature Arabidopsis leaves, avoiding the midvein.
-
Float the leaf discs in a petri dish with SDW for at least 4 hours, or overnight, to allow wounding-related ROS to subside. Replace the water periodically.
-
Gently transfer one leaf disc into each well of a 96-well white plate containing 100 µL of SDW.
-
-
Primary Elicitation (Day 2):
-
Carefully replace the SDW in each well with 100 µL of Assay Buffer. Let the discs acclimate for 30-60 minutes.
-
Prepare the primary elicitation solution: flg22 diluted to 200 nM in the Luminol/Peroxidase working solution (this will be 100 nM final concentration). Prepare a control solution with no flg22.
-
Place the plate in a plate luminometer.
-
Set the reader to inject 100 µL of the elicitation solution and immediately begin kinetic readings (luminescence measurement every 1-2 minutes for 40-60 minutes).
-
Inject the flg22 or control solution and record the primary ROS burst.
-
-
Washout and Recovery:
-
After the primary measurement is complete, carefully remove the solution from each well using a multichannel pipette.
-
Wash the discs by adding 200 µL of fresh Assay Buffer, incubating for 10 minutes, and removing the buffer. Repeat this wash step at least 3 times.
-
After the final wash, add 100 µL of fresh Assay Buffer to each well and cover the plate.
-
Incubate the plate for the desired recovery period (e.g., 3 hours) under normal growth light conditions.
-
-
Secondary Elicitation:
-
Repeat Step 2 (Primary Elicitation) to measure the secondary ROS response.
-
-
Data Analysis:
-
Integrate the area under the curve for both the primary and secondary ROS bursts.
-
Express the secondary response as a percentage of the primary response to quantify the degree of resensitization.
-
Protocol 2: MAPK Activation Assay via Western Blot
This protocol describes how to detect the phosphorylation of MAPKs (e.g., MPK3/MPK6) as a marker for flg22 signaling.[9][11][17]
Materials:
-
Arabidopsis seedlings or leaf tissue
-
Liquid nitrogen
-
Protein Extraction Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM EDTA, 0.2% Triton X-100, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail.
-
Bradford reagent or similar for protein quantification.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane and Western blot transfer equipment.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in TBST.
-
Primary Antibodies:
-
Anti-phospho-p44/42 MAPK (recognizes activated, phosphorylated MAPKs).
-
Control antibody (e.g., Anti-MPK6 or Anti-Actin for loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Treatment and Sample Collection:
-
Treat plant material (e.g., floating leaf strips) with 100 nM flg22 for a short duration (e.g., 15 minutes for peak activation).
-
For a re-elicitation experiment, perform the washout and recovery steps as described in Protocol 1 before the secondary 15-minute treatment.
-
Immediately blot the tissue dry, flash-freeze in liquid nitrogen, and store at -80°C.
-
-
Protein Extraction:
-
Grind the frozen tissue to a fine powder in liquid nitrogen.
-
Add ice-cold Protein Extraction Buffer and vortex thoroughly.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein extract).
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a Bradford assay.
-
Normalize all samples to the same concentration with extraction buffer.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and run until separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary anti-phospho-MAPK antibody (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the signal using a chemiluminescence imager.
-
(Optional) Strip the membrane and re-probe with a loading control antibody to confirm equal protein loading.
-
References
- 1. Flg22-induced Ca2+ increases undergo desensitization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Flg22‐induced Ca2+ increases undergo desensitization and resensitization (Journal Article) | OSTI.GOV [osti.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 7. Sensitivity to Flg22 is modulated by ligand-induced degradation and de novo synthesis of the endogenous flagellin-receptor FLAGELLIN-SENSING2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-molecule analysis reveals the phosphorylation of FLS2 regulates its spatiotemporal dynamics and immunity [elifesciences.org]
- 11. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 12. Phosphorylation Dynamics in a flg22-Induced, G Protein–Dependent Network Reveals the AtRGS1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [en.bio-protocol.org]
- 15. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [bio-protocol.org]
- 16. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flg22 regulates the release of an ethylene response factor substrate from MAP kinase 6 in Arabidopsis thaliana via ethylene signaling - PMC [pmc.ncbi.nlm.nih.gov]
choosing the right control for flg22 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments involving the bacterial elicitor peptide, flg22.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for an flg22 experiment?
A1: Proper controls are critical for interpreting your flg22 experimental results.
-
Positive Controls:
-
Active flg22 peptide: A known, biologically active flg22 peptide should be used to ensure the experimental system is responsive.
-
Wild-type plants/cells: Use of wild-type organisms (e.g., Arabidopsis thaliana Col-0) that are known to respond to flg22 is essential to validate the assay.
-
-
Negative Controls:
-
Mock treatment: Treating your samples with the same buffer or solvent used to dissolve the flg22 peptide (e.g., sterile water or DMSO) is a fundamental negative control.[1]
-
Inactive flg22 peptide: A scrambled or mutated version of the flg22 peptide that is known to be inactive can be used to control for any non-specific effects of peptide treatment.[2][3][4] For instance, an flg22 peptide from Agrobacterium tumefaciens (flg22Atum) is often used as an inactive analog in Arabidopsis experiments.[2]
-
fls2 mutant: The fls2 mutant, which lacks the FLS2 receptor, is a crucial genetic negative control to demonstrate that the observed responses are specifically mediated by FLS2.[2][5][6]
-
Q2: My cells/plants are not responding to flg22 treatment. What are the possible reasons?
A2: A lack of response to flg22 can stem from several factors:
-
Inactive flg22 peptide: The flg22 peptide may have degraded. It is crucial to use a fresh or properly stored stock.
-
Tissue desensitization: Plant tissues can become desensitized to flg22 after an initial treatment, leading to a refractory period where they are unable to respond to subsequent elicitation.[3][7] This desensitization is linked to the ligand-induced degradation of the FLS2 receptor.[3][4]
-
Incorrect plant/cell line: Ensure you are using a plant species or cell line that is known to be responsive to flg22. For example, while Arabidopsis thaliana is highly sensitive, some plant species may have variations in their FLS2 receptor that affect flg22 recognition.
-
Experimental conditions: Factors such as light and temperature can influence the plant's response to flg22. For instance, the expression of some flg22-induced defense genes is light-dependent.[8][9]
Q3: I am observing a response in my negative control. What could be the cause?
A3: A response in your negative control can be due to:
-
Contamination: The most likely cause is contamination of your reagents or equipment with flg22 or other elicitors. It is essential to use dedicated lab supplies and sterile techniques. Notably, commercial peptide preparations can sometimes be contaminated with flg22.[10]
-
Mechanical stress: Physical handling of the plant tissue, such as cutting leaf discs, can induce a weak defense response.[11] It is recommended to allow the tissue to recover overnight in water before treatment.[11]
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Non-specific peptide effects: In rare cases, a scrambled peptide might elicit a minor, non-specific response. Comparing the magnitude of the response to that of active flg22 is crucial.
Troubleshooting Guide
This guide addresses specific issues that may arise during common flg22-induced assays.
| Issue | Possible Cause | Recommended Solution |
| No ROS burst detected | Inactive flg22 peptide. | Use a fresh, validated batch of flg22 peptide. |
| Plant tissue is not viable. | Ensure plants are healthy and of the appropriate age (typically 4-6 weeks old for Arabidopsis leaf discs).[12] | |
| Insufficient recovery time after cutting leaf discs. | Allow leaf discs to float on sterile distilled water overnight to minimize wounding response.[11] | |
| Issues with the detection reagents (luminol, HRP). | Prepare fresh detection solution and ensure all components are active. | |
| High background in ROS assay | Contamination of water or reagents. | Use fresh, high-purity water and sterile reagents. |
| Mechanical stress during sample preparation. | Handle leaf discs gently and allow for an overnight recovery period.[11] | |
| No MAPK phosphorylation | Protein degradation during extraction. | Use a protein extraction buffer with protease and phosphatase inhibitors and keep samples on ice. |
| Insufficient flg22 treatment time. | MAPK activation is transient, typically peaking around 15 minutes after flg22 treatment.[11][13] Perform a time-course experiment to determine the optimal time point. | |
| Low antibody quality. | Use a validated antibody specific for phosphorylated MAPKs (e.g., anti-phospho-p44/42 MAPK).[13] | |
| No induction of defense genes (qRT-PCR) | Poor RNA quality. | Ensure RNA is of high purity and integrity. |
| Inappropriate timing of sample collection. | The expression of defense-related genes can be transient. Collect samples at multiple time points (e.g., 30 minutes, 1 hour, 3 hours) after flg22 treatment.[8][14] | |
| Light conditions. | Some flg22-induced genes require light for their expression.[8][9] Ensure your experimental setup has appropriate lighting if necessary. |
Experimental Protocols
Flg22-Induced ROS Burst Assay
This protocol describes the measurement of reactive oxygen species (ROS) production in Arabidopsis thaliana leaf discs upon flg22 elicitation using a luminol-based chemiluminescence assay.[15][16]
Materials:
-
Arabidopsis thaliana plants (4-6 weeks old)
-
flg22 peptide (1 mM stock in sterile water)
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Luminol (B1675438) (stock solution in DMSO)
-
Horseradish peroxidase (HRP) (stock solution in sterile water)
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Sterile distilled water
-
96-well white microplate
-
Cork borer (4 mm diameter)
-
Luminometer
Procedure:
-
Sample Preparation:
-
Using a 4 mm cork borer, cut leaf discs from healthy, fully expanded leaves of Arabidopsis plants.
-
Float the leaf discs on sterile distilled water in a petri dish or a 96-well plate.
-
Incubate overnight in the dark at room temperature to allow the wounding response to subside.[11]
-
-
Assay Setup:
-
On the day of the experiment, carefully transfer one leaf disc into each well of a 96-well white microplate containing 100 µL of sterile distilled water.
-
-
Elicitation and Measurement:
-
Prepare the elicitation solution containing luminol (final concentration 100 µM), HRP (final concentration 10 µg/mL), and flg22 (final concentration 100 nM) in sterile distilled water.[12][15]
-
Just before measurement, replace the water in each well with 100 µL of the elicitation solution.
-
Immediately place the plate in a luminometer and measure luminescence every 1-2 minutes for a duration of 40-60 minutes.[12][15]
-
-
Data Analysis:
-
The data is typically presented as relative light units (RLU) over time.
-
Flg22-Induced MAPK Activation Assay
This protocol details the detection of mitogen-activated protein kinase (MAPK) phosphorylation in Arabidopsis thaliana seedlings following flg22 treatment via Western blotting.[11][13][17]
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old)
-
flg22 peptide (1 mM stock in sterile water)
-
Liquid ½ MS medium
-
Protein extraction buffer (e.g., containing Tris-HCl, glycerol, SDS, DTT, and protease/phosphatase inhibitors)
-
Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Seedling Growth and Treatment:
-
Grow Arabidopsis seedlings on ½ MS plates for 10 days.
-
Transfer seedlings into a six-well plate containing liquid ½ MS medium and allow them to acclimate for 24 hours.[17]
-
Treat the seedlings with flg22 at a final concentration of 100 nM to 1 µM.[13] For a time-course experiment, harvest seedlings at 0, 5, 15, and 30 minutes post-treatment.
-
Immediately freeze the harvested seedlings in liquid nitrogen.
-
-
Protein Extraction:
-
Grind the frozen seedlings to a fine powder.
-
Add protein extraction buffer, vortex, and centrifuge to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Western Blotting:
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-p44/42 MAPK antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Flg22-Induced Gene Expression Analysis (qRT-PCR)
This protocol outlines the analysis of defense-related gene expression in Arabidopsis thaliana seedlings in response to flg22 treatment using quantitative real-time PCR.[8][18]
Materials:
-
Arabidopsis thaliana seedlings
-
flg22 peptide (1 mM stock in sterile water)
-
Liquid ½ MS medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
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Gene-specific primers for target genes (e.g., FRK1, WRKY29) and a reference gene (e.g., UBQ10)
Procedure:
-
Seedling Treatment and Sample Collection:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen seedlings using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from the total RNA.
-
-
Quantitative Real-Time PCR:
-
Set up qPCR reactions using the cDNA, gene-specific primers, and a qPCR master mix.
-
Perform the qPCR analysis on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.
-
Visualizations
Caption: Simplified flg22 signaling pathway in Arabidopsis.
Caption: Experimental workflow for the flg22-induced ROS burst assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Light-dependent expression of flg22-induced defense genes in Arabidopsis [frontiersin.org]
- 9. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 12. 4.6. Flg22-Inudced ROS Burst Assay [bio-protocol.org]
- 13. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 14. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 17. MAPK activation assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Impact of Light Conditions on flg22-Induced Responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with flg22-induced response experiments under varying light conditions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a significantly weaker or absent flg22-induced defense gene expression when my Arabidopsis seedlings are kept in the dark?
A1: This is an expected outcome. A substantial portion of the rapid defense gene induction by flg22 is light-dependent. Whole-transcriptome analysis has shown that approximately 30% of genes strongly induced by flg22 require light for their rapid expression.[1][2] Key signaling molecules and transcription factors involved in the defense response are affected by light availability. Furthermore, light is essential for the flg22-induced accumulation of salicylic (B10762653) acid (SA), a critical defense hormone.[1][2][3] Therefore, performing the experiment in the dark will naturally lead to a diminished transcriptional response.
Troubleshooting Steps:
-
Ensure adequate light exposure: For robust induction of defense genes, ensure your plants are exposed to light before and during flg22 treatment.
-
Consider the timing of your experiment: Plant responses to flg22 can be influenced by the time of day (daytime vs. nighttime).[4] Standardize the time of day for your treatments to ensure reproducibility.
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Check expression of light-independent genes: As a positive control, you can measure the expression of flg22-induced genes that are known to be light-independent.
Q2: My flg22-induced Reactive Oxygen Species (ROS) burst is inconsistent or lower than expected. Could light conditions be the cause?
A2: Yes, light conditions can significantly impact the flg22-induced ROS burst. The production of ROS is an early response to flg22 and is known to be influenced by the metabolic state of the plant, which is directly affected by light. In tomato plants, for instance, the production of hydrogen peroxide and nitric oxide in response to flg22 is higher in the light period compared to at night.[4] The activity of NADPH oxidases, key enzymes responsible for PAMP-triggered ROS production, can be modulated by light.[4]
Troubleshooting Steps:
-
Standardize light pre-treatment: Before starting your ROS assay, ensure all plant material (e.g., leaf discs) has been acclimated under consistent light conditions. A common practice is to float leaf discs on water under continuous light overnight to reduce wounding response.[5]
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Control for daytime effects: Be aware that the timing of the flg22 treatment during the day can influence the magnitude of the ROS burst.[4]
-
Use appropriate controls: Always include a mock treatment (e.g., water or buffer) to establish a baseline for ROS production under your specific light conditions.
Q3: I am not observing flg22-induced stomatal closure in my experiments. What are the potential reasons related to light?
A3: Light is a primary signal inducing stomatal opening. The flg22 signaling pathway, which promotes stomatal closure, acts in opposition to the light-induced opening signal. Therefore, the effect of flg22 on stomatal aperture is a result of the interplay between these two signaling pathways. It has been shown that flg22 not only induces stomatal closure but also inhibits light-induced stomatal opening.[6] If the light stimulus is too strong, it may override the flg22-induced closure response.
Troubleshooting Steps:
-
Optimize light intensity: The intensity of light used to induce stomatal opening can affect the outcome of the flg22 treatment. You may need to perform a dose-response experiment with varying light intensities to find a condition where flg22-induced closure is observable.
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Pre-treatment conditions: Ensure that stomata are open before applying flg22. This is typically achieved by pre-incubating epidermal peels under light for a sufficient amount of time (e.g., 2 hours).[7]
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Consider the plant's circadian rhythm: Stomatal responses are under circadian control. Conducting experiments at the same time each day will minimize variability.
Q4: My results for flg22-induced MAPK activation are variable. Can light conditions play a role?
A4: While the direct effect of light on the phosphorylation of MAP kinases in response to flg22 is less documented than for gene expression or ROS burst, the overall cellular signaling state is influenced by light. Since MAPK activation is an early and transient event in the flg22 signaling cascade, any factor affecting the initial perception of flg22 or the downstream signaling components could potentially lead to variability.[5][8]
Troubleshooting Steps:
-
Consistent light environment: Maintain a consistent light environment for your plants prior to and during the experiment to ensure a uniform physiological state.
-
Time course analysis: MAPK activation is rapid and transient, typically peaking within 10-15 minutes after flg22 elicitation.[5] Perform a detailed time-course experiment to capture the peak activation and ensure you are not missing it due to slight variations in timing.
-
Protein loading controls: Use a reliable protein loading control (e.g., total MAPK or a housekeeping protein) in your Western blot analysis to ensure that any observed differences are due to changes in phosphorylation and not variations in protein loading.
Quantitative Data Summary
Table 1: Effect of Light on flg22-Induced Defense Gene Expression in Arabidopsis thaliana
| Gene | Treatment | Fold Change (Light) | Fold Change (Dark) | Reference |
| WRKY29 | flg22 (30 min) | ~15 | ~5 | [9] |
| FRK1 | flg22 (30 min) | ~12 | ~2 | [9] |
| CYP81F2 | flg22 (30 min) | ~10 | ~3 | [9] |
Table 2: Impact of Light on flg22-Induced Responses in Tomato
| Response | Condition | Observation | Reference |
| H₂O₂ Production | Light | Induced by flg22 | [4] |
| Dark | Lower induction compared to light | [4] | |
| NO Production | Light | Induced by flg22 | [4] |
| Dark | Lower induction compared to light | [4] | |
| Stomatal Aperture | Light | flg22 induces closure | [4] |
| Dark | No significant flg22-induced closure | [4] | |
| Defense Hormone (SA, JA, ET) Levels | Light | Elevated by flg22 | [4] |
| Dark | No significant change | [4] |
Experimental Protocols
1. Measurement of flg22-Induced ROS Burst
This protocol is adapted from standard luminol-based assays used to measure extracellular ROS production.[10][11][12]
-
Plant Material: Use leaf discs from 4-5 week old Arabidopsis or other plants of interest.
-
Procedure:
-
Excise leaf discs (e.g., 4 mm diameter) and float them on sterile water in a petri dish. To minimize wounding effects, incubate overnight under continuous light.
-
On the day of the experiment, transfer individual leaf discs to a 96-well white microplate, each well containing 100 µL of sterile water.
-
Prepare the assay solution containing luminol (B1675438) (e.g., 20 µM) and horseradish peroxidase (HRP) (e.g., 10 µg/mL).
-
Just before measurement, replace the water in each well with 100 µL of the assay solution.
-
Measure the background luminescence for a few cycles using a plate reader.
-
Add 100 µL of flg22 solution (final concentration typically 100 nM to 1 µM) or a mock solution to the wells.
-
Immediately start measuring the chemiluminescence over time (e.g., every 1-2 minutes for at least 30-60 minutes).
-
-
Data Analysis: The data is typically presented as relative light units (RLU) over time.
2. Stomatal Aperture Measurement
This protocol is based on methods to assess stomatal responses on epidermal peels.[6][7]
-
Plant Material: Use fully expanded leaves from well-watered plants.
-
Procedure:
-
Prepare epidermal peels from the abaxial side of the leaf.
-
Float the peels in a buffer (e.g., MES-KCl) in a petri dish.
-
To induce stomatal opening, incubate the peels under light (e.g., 150 µmol m⁻² s⁻¹) for 2-3 hours.
-
After the light incubation, transfer the peels to a solution containing the desired concentration of flg22 (e.g., 5 µM) or a mock solution and incubate for an additional 1-2 hours under the same light conditions.
-
Mount the epidermal peels on a microscope slide and observe under a microscope.
-
Capture images of multiple stomata for each treatment.
-
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore. The stomatal aperture is typically expressed as the ratio of width to length.
Visualizations
Caption: flg22 signaling pathway and its modulation by light.
Caption: Experimental workflow for flg22-induced ROS burst assay.
Caption: Experimental workflow for stomatal aperture measurement.
References
- 1. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Light-dependent expression of flg22-induced defense genes in Arabidopsis [frontiersin.org]
- 4. Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The plant innate immunity response in stomatal guard cells invokes G-protein-dependent ion channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
minimizing wounding response during flg22 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the confounding effects of wounding responses during flg22 treatment experiments.
Frequently Asked Questions (FAQs)
Q1: My mock-treated (water-infiltrated) control plants are showing a significant induction of defense-related genes. What could be the cause?
A1: This is a common issue and is often due to the mechanical stress of infiltration itself, which triggers a wound response. The plant's response to wounding can overlap with its response to flg22, leading to high background signal in controls. Wounding can induce the expression of various defense-related genes, including those involved in jasmonate and ethylene (B1197577) signaling pathways[1].
Q2: How can I minimize the wounding response when applying flg22?
A2: The method of application is critical. Syringe infiltration, while ensuring delivery of flg22 to the apoplast, inevitably causes wounding[2]. Consider these alternatives and controls:
-
Floating Leaf Discs: After cutting leaf discs, float them on sterile water overnight in continuous light. This allows the initial wounding response from the cutting to subside before flg22 treatment[3][4].
-
Spray Application: Spraying flg22 solution onto the leaf surface can be a less invasive method, though delivery to the active sites might be less efficient than infiltration[5].
-
Appropriate Controls: Always include a mock treatment (e.g., water or buffer infiltration) to quantify the level of the wounding response. To account for the wounding effect from syringe pressure infiltration, infiltrate H2O into the leaves of control plants[2].
Q3: Are there specific molecular markers I can use to distinguish between a wounding response and a genuine flg22-induced immune response?
A3: Yes, while there is an overlap, some genes are more specifically or strongly induced by flg22 compared to wounding. For example, in Arabidopsis, the expression of PR1 (Pathogenesis-Related 1) is substantially induced by flg22 but is not as strongly induced by mechanical wounding alone[6]. Conversely, some genes related to the jasmonate pathway are strongly induced by wounding[7]. A time-course experiment can also be informative, as the kinetics of gene expression can differ between the two stimuli[8][9].
Q4: I am seeing significant callose deposition in my control samples. Is this normal?
A4: Yes, callose deposition can be triggered by wounding in addition to PAMPs like flg22[10]. Infiltration of leaves can cause mechanical stress that leads to callose formation[6]. Therefore, it is crucial to compare the level of callose deposition in your flg22-treated samples to that in your mock-infiltrated controls to determine the net flg22-specific response.
Q5: How long should I wait after wounding (e.g., cutting leaf discs) before starting my flg22 treatment?
A5: It is recommended to allow the initial, rapid wounding response to subside. Floating leaf discs on sterile water overnight (approximately 12-16 hours) is a common practice to reduce the background wounding response before elicitor treatment[3][4]. The expression of many early wound-response genes peaks within the first few hours and then declines[9].
Troubleshooting Guides
Issue 1: High Background in Reactive Oxygen Species (ROS) Assays
-
Problem: The luminol-based ROS assay shows a high signal in mock-treated (e.g., water-infiltrated) leaf discs, making it difficult to discern the flg22-specific response.
-
Possible Cause: The initial cutting of the leaf discs and any subsequent handling can induce a significant oxidative burst due to wounding.
-
Troubleshooting Steps:
-
Resting Period: After preparing leaf discs, float them on sterile distilled water for at least 2 hours, or preferably overnight, to allow the wound-induced ROS to dissipate before adding the assay solution and flg22[3][4].
-
Gentle Handling: Handle the leaf discs gently with forceps to minimize further mechanical stress.
-
Optimize Probe Concentration: Titrate the concentration of luminol (B1675438) and horseradish peroxidase (HRP) to find the optimal balance between signal and background.
-
Run Controls: Always include a "no treatment" control (leaf discs in assay solution without flg22 or water infiltration) to establish a baseline for background luminescence.
-
Issue 2: Inconsistent Gene Expression Results
-
Problem: High variability in the expression of flg22-responsive genes between biological replicates.
-
Possible Cause: Inconsistent wounding during the application of flg22, especially when using syringe infiltration.
-
Troubleshooting Steps:
-
Standardize Infiltration: If using syringe infiltration, apply gentle and consistent pressure. Infiltrate the entire leaf area uniformly. It is recommended to use a 1 ml blunt-end needleless syringe and fill it to about 0.5-0.6 ml for better control[2].
-
Use a Less Invasive Method: Consider switching to a spray application or a seedling flooding assay to reduce the physical damage to the tissue[5].
-
Increase Sample Size: Pool tissue from multiple plants for each biological replicate to average out variations in individual plant responses.
-
Wounding Control: Meticulously perform a water infiltration control for every experiment to accurately assess the contribution of the wounding response to your gene expression data.
-
Data Presentation
Table 1: Comparison of Gene Expression in Response to flg22 and Wounding in Arabidopsis thaliana
| Gene Marker | Typical Response to flg22 (1 µM) | Typical Response to Mechanical Wounding | Key Signaling Pathway | Reference(s) |
| FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1) | Strong, rapid induction | Weak or no induction | PAMP-Triggered Immunity (PTI) | [6] |
| WRKY29 | Strong, rapid induction | Moderate induction | PTI | [6] |
| PR1 (PATHOGENESIS-RELATED 1) | Strong induction (later time points, e.g., 12-24h) | Weak or variable induction | Salicylic Acid (SA) | [6] |
| VSP2 (VEGETATIVE STORAGE PROTEIN 2) | Weak or no induction | Strong induction | Jasmonic Acid (JA) | [7] |
| PDF1.2 (PLANT DEFENSIN 1.2) | Weak or no induction | Strong induction | Jasmonic Acid (JA)/Ethylene (ET) | [1] |
Table 2: Callose Deposition in Response to Different Elicitation Methods
| Treatment Method | Elicitor | Callose Deposition | Notes | Reference(s) |
| Leaf Submergence | flg22 (1 µM) | Yes | Minimal wounding. | [6] |
| Leaf Submergence | Oligogalacturonides (OGs) | No | OGs may require a co-stimulus like wounding. | [6] |
| Syringe Infiltration | flg22 (1 µM) | Yes | Wounding from infiltration contributes to callose deposition. | [6] |
| Syringe Infiltration | Oligogalacturonides (OGs) | Yes | Wounding from infiltration likely enables OG-induced callose. | [6] |
| Mechanical Wounding | None | Yes | Physical damage alone is sufficient to induce callose. | [11] |
Experimental Protocols
Protocol 1: flg22-Induced ROS Burst in Arabidopsis Leaf Discs
-
Plant Material: Use leaves from 4-5 week-old Arabidopsis thaliana plants.
-
Leaf Disc Preparation: Use a 4 mm biopsy punch to excise leaf discs, avoiding the midvein.
-
Resting Phase: Float the leaf discs abaxial side up in a petri dish containing sterile distilled water. Incubate overnight at room temperature under continuous light to minimize the initial wounding response[3][4].
-
Assay Preparation: The next day, transfer individual leaf discs to a 96-well white plate, with each well containing 100 µL of assay solution (e.g., 20 µM L-012, 1 µg/mL horseradish peroxidase in sterile water).
-
Background Measurement: Measure luminescence for 10-15 minutes to establish a stable baseline.
-
Elicitation: Add 100 µL of flg22 solution to a final concentration of 100 nM. For the mock control, add 100 µL of sterile water.
-
Measurement: Immediately begin measuring luminescence in a plate reader every 1-2 minutes for at least 30-60 minutes.
Protocol 2: Analysis of flg22-Induced Gene Expression
-
Plant Material: Use 10-14 day old Arabidopsis seedlings grown on sterile MS medium or leaves from 4-5 week-old soil-grown plants.
-
Treatment Application:
-
Seedling Assay: Flood the MS plate with a 1 µM flg22 solution or sterile water (mock).
-
Infiltration Assay: Gently infiltrate the abaxial side of the leaf with a 1 µM flg22 solution or sterile water using a 1 mL needleless syringe[2]. Ensure the entire leaf is infiltrated.
-
-
Time Course: Harvest plant material at various time points after treatment (e.g., 0, 30 min, 1h, 3h, 6h). Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
RNA Extraction and qRT-PCR:
-
Extract total RNA from the harvested tissue using a standard protocol or commercial kit.
-
Synthesize cDNA using a reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for your genes of interest and a reference gene (e.g., ACTIN2 or UBQ10).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the mock-treated control at each time point.
-
Mandatory Visualizations
Caption: Simplified flg22 signaling pathway leading to PTI.
Caption: Experimental workflow for minimizing wounding response.
Caption: Overlap between wounding and flg22 signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Gene Expression in Response to Mechanical Wounding and Insect Feeding in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation and Function of Defense-Related Callose Deposition in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating FLS2-Dependent Responses to flg22: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods used to validate the perception of the bacterial flagellin-derived peptide, flg22, by the pattern recognition receptor FLS2 (FLAGELLIN-SENSING2) in plants. Understanding these validation techniques is crucial for dissecting plant immune signaling and for the development of novel disease resistance strategies.
Comparative Analysis of Validation Assays
The activation of FLS2 by flg22 triggers a cascade of downstream responses, each of which can be measured to validate the receptor's function. The choice of assay often depends on the specific research question, available equipment, and desired throughput. Below is a summary of commonly used methods with their respective advantages and disadvantages.
| Assay | Principle | Throughput | Key Advantages | Key Disadvantages | Typical flg22 Concentration |
| Reactive Oxygen Species (ROS) Burst Assay | Measures the rapid, transient production of extracellular ROS via a luminol-based chemiluminescence reaction following flg22 treatment.[1][2][3] | High | Rapid and sensitive, providing a real-time readout of an early signaling event.[2] Easily adaptable to a 96-well plate format.[1][4] | Transient signal requires immediate measurement after elicitation. Can be sensitive to handling and leaf disc quality. | 100 nM - 1 µM[1][5] |
| MAP Kinase (MAPK) Activation Assay | Detects the phosphorylation of specific MAP kinases (e.g., MPK3, MPK6) downstream of FLS2 activation using immunoblotting with phospho-specific antibodies or in-gel kinase assays.[6][7][8][9][10] | Low to Medium | Provides a direct measure of a key signaling cascade activation.[8][9] Can be used to confirm downstream signaling integrity. | Requires protein extraction and western blotting, which is more time-consuming. Less amenable to high-throughput screening. | 10 nM - 1 µM[7][9] |
| Seedling Growth Inhibition Assay | Quantifies the FLS2-dependent inhibition of seedling growth in the presence of flg22 over several days.[5] | High | Simple, cost-effective, and reflects a long-term, integrated physiological response. Suitable for large-scale genetic screens.[5] | Slow, taking 10-14 days to obtain results.[5] Indirect measure of the initial signaling events. | 2.5 µM - 10 µM[5] |
| Gene Expression Analysis (qRT-PCR) | Measures the upregulation of flg22-responsive genes (e.g., FRK1) at the transcriptional level.[11] | Medium | Allows for the analysis of specific downstream outputs of the signaling pathway. Can reveal nuances in the signaling network. | Requires RNA extraction and reverse transcription. Gene expression changes occur later than initial signaling events. | 100 nM - 1 µM |
| Calcium Imaging | Monitors the flg22-induced influx of calcium ions into the cytoplasm using fluorescent biosensors. | Low to Medium | Provides a very early and direct readout of a primary signaling event.[12] Allows for single-cell resolution. | Technically demanding, requiring specialized microscopy and imaging equipment. | 100 nM - 1 µM |
FLS2 Signaling Pathway
The perception of flg22 by FLS2 initiates a well-characterized signaling cascade. Upon binding flg22, FLS2 rapidly associates with the co-receptor BAK1 (BRI1-ASSOCIATED KINASE 1).[5][12] This association leads to trans-phosphorylation and the activation of their intracellular kinase domains. The activated receptor complex then phosphorylates downstream components, including BIK1 (BOTRYTIS-INDUCED KINASE 1), which in turn activates NADPH oxidase RBOHD, leading to a burst of reactive oxygen species (ROS).[12] Concurrently, a MAP kinase cascade is activated, and calcium channels are opened, leading to an influx of Ca2+ ions.[12] These events culminate in transcriptional reprogramming and the induction of immune responses.
Caption: FLS2 signaling pathway upon flg22 perception.
Experimental Protocols
ROS Burst Assay
This protocol is adapted from luminol-based assays described in the literature.[1][2]
Methodology:
-
Plant Material: Use leaf discs (typically 4 mm in diameter) from 4-5 week old Arabidopsis plants.
-
Recovery: Float the leaf discs, abaxial side up, in a 96-well white plate with 100 µL of sterile water per well and incubate overnight in the dark at room temperature to reduce wounding-induced ROS.[1][4]
-
Elicitation: The next day, replace the water with 100 µL of the elicitation solution containing 17 µg/mL luminol, 10 µg/mL horseradish peroxidase, and the desired concentration of flg22 (e.g., 100 nM).[1] Include a no-flg22 control.
-
Measurement: Immediately measure the chemiluminescence in a plate reader with a 1-second integration time at 2-minute intervals for 40-60 minutes.[1][4]
-
Data Analysis: The data is typically presented as total photon counts over the measurement period.
MAP Kinase Activation Assay
This protocol is based on standard western blotting techniques to detect phosphorylated MAPKs.[6][7][8]
Methodology:
-
Plant Material and Treatment: Use 10-day-old seedlings grown on ½ MS plates. Transfer seedlings into a six-well plate containing sterile water and allow them to acclimate overnight.[6] Treat the seedlings with 1 µM flg22 for 15 minutes.[7] A mock-treated control should be included.
-
Protein Extraction: Quickly harvest the seedlings, freeze them in liquid nitrogen, and grind to a fine powder.[7] Add 2x SDS-PAGE loading buffer, vortex, and boil for 5-10 minutes.[7]
-
Western Blotting: Centrifuge the samples to pellet debris and load the supernatant onto an SDS-PAGE gel.[7] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for phosphorylated p44/42 MAPK (Erk1/2).[8] After washing, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using a chemiluminescence substrate. The appearance of bands corresponding to the molecular weights of MPK3 and MPK6 indicates their activation.
Experimental Workflow: ROS Burst Assay
The following diagram illustrates a typical workflow for conducting a ROS burst assay to validate FLS2-dependent responses.
Caption: Workflow for a luminol-based ROS burst assay.
References
- 1. Phosphorylation Dynamics in a flg22-Induced, G Protein–Dependent Network Reveals the AtRGS1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. MAPK activation assay [bio-protocol.org]
- 7. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 8. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 9. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to flg22 and flgII-28 Signaling Pathways in Solanaceae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways initiated by two distinct bacterial flagellin-derived epitopes, flg22 and flgII-28, in plants belonging to the Solanaceae family, such as tomato and potato. The information presented is supported by experimental data to aid in the understanding of plant innate immunity and to inform strategies for the development of novel disease resistance solutions.
Introduction
Plants have evolved sophisticated immune systems to recognize and respond to potential pathogens. A crucial first line of defense is the recognition of conserved microbe-associated molecular patterns (MAMPs) by cell surface pattern recognition receptors (PRRs). Bacterial flagellin (B1172586), a major component of the bacterial flagellum, is a potent MAMP. Two well-characterized epitopes of flagellin, flg22 and flgII-28, are recognized by distinct PRRs, initiating downstream signaling cascades that culminate in an immune response. While flg22 recognition is widespread across the plant kingdom, the perception of flgII-28 is a more specialized defense mechanism prominent in Solanaceae. This guide dissects the signaling pathways of both epitopes in this important plant family, highlighting key differences in their activation and downstream effects.
Signaling Pathways: A Visual Comparison
The signaling pathways for flg22 and flgII-28 in Solanaceae share some common components but also exhibit critical distinctions, primarily in their receptor systems and the intensity of the downstream response.
In Solanaceae, the perception of flg22 is mediated by the Leucine-Rich Repeat Receptor Kinase (LRR-RK) FLS2. Upon binding of flg22, FLS2 rapidly forms a complex with another LRR-RK, BAK1 (BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1), which acts as a co-receptor. This association leads to the trans-phosphorylation of their intracellular kinase domains, initiating downstream signaling. A key component in this pathway is the receptor-like cytoplasmic kinase (RLCK) BIK1 (BOTRYTIS-INDUCED KINASE 1), which is pre-associated with FLS2 and becomes phosphorylated upon complex formation with BAK1. Phosphorylated BIK1 then dissociates and activates downstream components, including NADPH oxidases (like RBOHD) to generate a burst of reactive oxygen species (ROS), and triggers an influx of calcium ions (Ca²⁺). These early events lead to the activation of a mitogen-activated protein kinase (MAPK) cascade, which in turn regulates the expression of a suite of defense-related genes.
The flgII-28 signaling pathway in Solanaceae is initiated by a distinct LRR-RK, FLS3, which was first identified in tomato.[1] Similar to the flg22 pathway, FLS3 also recruits BAK1 as a co-receptor upon ligand binding. While the downstream signaling cascade of FLS3 is still under active investigation, evidence suggests it shares components with the FLS2 pathway, including the activation of ROS production, Ca²⁺ influx, and MAPK signaling. A recently identified RLCK, Fir1 (Fls2/Fls3-interacting RLCK 1), has been shown to interact with both FLS2 and FLS3 in tomato, suggesting it may act as a convergent point in these pathways.[2][3][4]
Quantitative Comparison of Immune Responses
Experimental evidence consistently demonstrates that flgII-28 elicits a significantly more robust and sustained immune response in Solanaceae compared to flg22.
Table 1: Comparison of Reactive Oxygen Species (ROS) Burst
| Feature | flg22-induced ROS Burst | flgII-28-induced ROS Burst | Reference(s) |
| Amplitude | Moderate | High | [5] |
| Duration | Transient (returns to baseline relatively quickly) | Sustained (remains elevated for a longer period) | [6] |
| Overall ROS Production | Lower total ROS accumulation | Significantly higher total ROS accumulation | [5] |
Table 2: Comparison of MAPK Activation
| Feature | flg22-induced MAPK Activation | flgII-28-induced MAPK Activation | Reference(s) |
| Intensity | Detectable but weaker phosphorylation | Stronger and more pronounced phosphorylation | [5] |
| Kinetics | Rapid and transient activation | Rapid and potentially more sustained activation | [5] |
Table 3: Comparison of Defense Gene Expression
| Gene | flg22-induced Fold Change (relative to control) | flgII-28-induced Fold Change (relative to control) | Reference(s) |
| bHLH (Solyc03g114230) | ~3-fold | ~110-fold | [7] |
| UGT (Solyc09g098080) | ~12-fold | ~300-fold | [7] |
| PR1 (Pathogenesis-Related 1) | Moderate induction | Strong induction | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducible comparison of these signaling pathways.
Luminol-Based Reactive Oxygen Species (ROS) Burst Assay
This protocol is adapted for measuring the production of ROS in tomato or potato leaf discs.
Materials:
-
4-5 week old Solanaceae plants (e.g., tomato, potato)
-
4 mm biopsy punch
-
96-well white opaque microtiter plate
-
Luminol stock solution
-
Horseradish peroxidase (HRP) stock solution
-
flg22 and flgII-28 peptide stock solutions
-
Luminometer (plate reader with luminescence detection)
Procedure:
-
Leaf Disc Preparation: Using a 4 mm biopsy punch, carefully excise leaf discs from healthy, fully expanded leaves, avoiding the midvein. Float one leaf disc per well in a 96-well plate containing 100 µL of sterile water. Incubate the plate overnight at room temperature to allow the wounding response to subside.
-
Elicitor Treatment: On the day of the experiment, carefully remove the water from each well. Add 100 µL of the assay solution to each well. The assay solution consists of a final concentration of 100 µM luminol, 20 µg/mL HRP, and the desired concentration of elicitor (e.g., 100 nM flg22 or flgII-28). Include water-only controls.
-
Measurement: Immediately place the 96-well plate into a luminometer. Measure luminescence in each well every 2 minutes for a period of at least 60 minutes.
-
Data Analysis: Plot the relative light units (RLU) against time to visualize the kinetics of the ROS burst. The total ROS production can be quantified by calculating the area under the curve for each treatment.
Western Blot Analysis of MAPK Phosphorylation
This protocol outlines the general steps for detecting the activation of MAP kinases via phosphorylation.
Materials:
-
Solanaceae seedlings or leaf tissue
-
Liquid nitrogen
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-phospho-p44/42 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treatment and Sample Collection: Treat leaf discs or seedlings with flg22, flgII-28, or a mock solution for various time points (e.g., 0, 5, 15, 30 minutes). Immediately freeze the tissue in liquid nitrogen.
-
Protein Extraction: Grind the frozen tissue to a fine powder and resuspend in ice-cold protein extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and run the samples on an SDS-PAGE gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated MAPKs overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponding to phosphorylated MAPKs can be quantified using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This protocol is for quantifying the transcript levels of defense-related genes.
Materials:
-
Treated plant tissue (as in the MAPK assay)
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Gene-specific primers for target and reference genes
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the collected plant tissue using a commercial kit. Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA.
-
qPCR Reaction: Set up the qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.
-
Data Analysis: Run the reactions in a real-time PCR system. Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a stably expressed reference gene (e.g., actin or ubiquitin). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Conclusion
The flg22 and flgII-28 signaling pathways in Solanaceae represent two distinct but interconnected layers of innate immunity. While both pathways utilize the co-receptor BAK1 and lead to similar downstream responses, the engagement of different primary receptors, FLS2 and FLS3, results in a quantitatively different immune output. The flgII-28/FLS3 system in Solanaceae appears to be a more potent activator of defense responses, characterized by a stronger and more sustained ROS burst, more intense MAPK activation, and a higher level of defense gene expression. This enhanced response may provide a crucial advantage against pathogens that have evolved to evade FLS2-mediated recognition. A deeper understanding of these pathways, particularly the downstream components of FLS3 signaling, will be instrumental in developing strategies to enhance disease resistance in agriculturally important Solanaceae crops.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tomato receptor-like cytoplasmic kinase Fir1 is involved in flagellin signaling and preinvasion immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tomato receptor-like cytoplasmic kinase Fir1 interacts with a negative regulator of jasmonic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Tomato receptor-like cytoplasmic kinase Fir1 interacts with a negative regulator of jasmonic acid signaling | microPublication [micropublication.org]
A Comparative Guide to Plant Responses Elicited by flg22 and Chitin
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant immunology, the recognition of conserved microbial signatures, known as microbe-associated molecular patterns (MAMPs), is a critical first line of defense. Among the best-characterized MAMPs are flagellin, a major protein component of bacterial flagella, and chitin (B13524), a key structural component of fungal cell walls. Plants perceive these MAMPs through specific cell surface receptors, triggering a cascade of downstream signaling events collectively known as pattern-triggered immunity (PTI). This guide provides a detailed comparison of plant responses to two well-studied elicitors: flg22, a 22-amino-acid peptide derived from flagellin, and chitin oligomers. Understanding the nuances between these responses is crucial for developing novel strategies to enhance plant disease resistance.
Distinct Recognition and Signaling Pathways
Plants have evolved distinct receptor systems to perceive flg22 and chitin, initiating signaling cascades that, while sharing some downstream components, exhibit notable differences.
The perception of flg22 is mediated by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2).[1] Upon binding flg22, FLS2 rapidly forms a complex with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1), which is essential for initiating downstream signaling.[2] This interaction leads to the activation of mitogen-activated protein kinase (MAPK) cascades, among other responses.[3][4]
In contrast, chitin perception involves a family of LysM domain-containing receptor-like kinases (LysM-RLKs) and receptor-like proteins (LysM-RLPs). In the model plant Arabidopsis thaliana, CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1), also known as LysM RLK1, is a central component of the chitin receptor complex.[5][6][7][8] Unlike the flg22 pathway, the initial response to chitin is independent of BAK1, highlighting a key divergence in the early signaling events.[9] However, both pathways converge on the activation of MAPK cascades, including MPK3 and MPK6, suggesting shared downstream signaling modules.[7]
Caption: Simplified flg22 signaling pathway.
Caption: Simplified chitin signaling pathway.
Comparative Analysis of Downstream Responses
While both flg22 and chitin trigger a suite of defense responses, the magnitude and timing of these responses can differ. Key PTI responses include the production of reactive oxygen species (ROS), activation of MAPKs, deposition of callose at the cell wall, and large-scale transcriptional reprogramming.
Quantitative Data Summary
| Response | Elicitor | Plant System | Concentration | Peak Response Time | Fold Change/Magnitude (relative to control) | Reference |
| ROS Burst | flg22 | Arabidopsis thaliana leaf discs | 1 µM | 10-15 minutes | ~10-fold increase in luminescence | [10] |
| Chitin (chitooctaose) | Arabidopsis thaliana leaf discs | 100 µg/mL | 10-20 minutes | ~5-fold increase in luminescence | [11] | |
| MAPK Activation (MPK3/6) | flg22 | Arabidopsis thaliana seedlings | 1 µM | 5-15 minutes | Strong phosphorylation signal | [4][10] |
| Chitin (chitooctaose) | Arabidopsis thaliana seedlings | 100 µg/mL | 5-15 minutes | Moderate phosphorylation signal | [7] | |
| Gene Expression (WRKY22/29) | flg22 | Arabidopsis thaliana seedlings | 1 µM | 1 hour | ~50-100-fold induction | [12] |
| Chitin (chitooctaose) | Arabidopsis thaliana seedlings | 100 µg/mL | 1 hour | ~20-50-fold induction | [12] | |
| Callose Deposition | flg22 | Arabidopsis thaliana roots | 1 µM | 18 hours | Significant deposition in elongation zone | [9] |
| Chitin | Arabidopsis thaliana roots | 500 µg/mL | 18 hours | Deposition independent of BAK1 | [9] |
Note: The values presented are approximate and can vary depending on experimental conditions.
Transcriptome analyses have revealed that while there is a significant overlap in the genes regulated by flg22 and chitin, there are also distinct sets of genes that are specifically induced by each elicitor.[12][13] For instance, at one hour post-treatment in Arabidopsis seedlings, both elicitors induce highly correlated transcriptional responses, affecting pathways related to salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (Et) signaling.[13] However, at later time points, the response to flg22 is amplified and sustained, particularly for SA-related genes like PR1, whereas the response to chitin diminishes more rapidly.[13]
Experimental Protocols
Accurate and reproducible assessment of PTI responses is fundamental to research in this field. Below are detailed methodologies for key experiments.
Measurement of Reactive Oxygen Species (ROS) Burst
This protocol describes a luminol-based chemiluminescence assay to measure the production of ROS in plant leaf tissue following elicitor treatment.[14][15][16][17]
Materials:
-
Plant leaf tissue (e.g., Arabidopsis thaliana, Nicotiana benthamiana)
-
4 mm biopsy punch
-
96-well white luminometer plate
-
Luminol (B1675438) (e.g., L-012)
-
Horseradish peroxidase (HRP)
-
flg22 and chitin elicitors
-
Microplate luminometer
Procedure:
-
Plant Material Preparation: Use a biopsy punch to excise leaf discs from 4-5 week old plants, avoiding the midvein.[18]
-
Overnight Incubation: Float the leaf discs in sterile water in the wells of a 96-well plate and incubate overnight at room temperature to reduce wounding-induced ROS.[18]
-
Elicitor Treatment: The next day, replace the water with 100 µL of the reaction solution containing luminol (e.g., 100 µM), HRP (e.g., 10 µg/mL), and the desired concentration of elicitor (e.g., 1 µM flg22 or 100 µg/mL chitin).[17] Include a mock treatment (no elicitor) as a negative control.
-
Measurement: Immediately place the plate in a microplate luminometer and measure luminescence every 2 minutes for a period of 40-60 minutes.[17][18]
-
Data Analysis: The data is typically plotted as relative light units (RLU) over time.
Caption: Experimental workflow for ROS burst assay.
MAPK Activation Assay
This protocol outlines the detection of MAPK activation (phosphorylation) using immunoblotting with a phospho-specific antibody.[3][19][20][21]
Materials:
-
Plant seedlings
-
Liquid nitrogen
-
Protein extraction buffer
-
SDS-PAGE equipment
-
Immunoblotting equipment
-
Anti-phospho-p44/42 MAPK (Erk1/2) antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Plant Treatment and Harvesting: Treat seedlings with the elicitor (e.g., 1 µM flg22 or 100 µg/mL chitin) for various time points (e.g., 0, 5, 15, 30 minutes). Harvest the tissue by flash-freezing in liquid nitrogen.
-
Protein Extraction: Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., Bradford assay).
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody that specifically recognizes the phosphorylated form of MAPKs. Follow with incubation with a compatible secondary antibody.
-
Detection: Detect the signal using a chemiluminescence substrate and an imaging system. An increase in the band intensity corresponding to the molecular weight of the MAPKs indicates activation.
Conclusion
The differential responses of plants to flg22 and chitin highlight the specificity and complexity of the plant immune system. While both elicitors trigger a core set of defense responses crucial for immunity, the distinct recognition mechanisms and the quantitative and qualitative differences in downstream signaling allow plants to fine-tune their defenses against different types of pathogens. For researchers and professionals in drug development, a thorough understanding of these pathways provides a foundation for designing targeted strategies to enhance broad-spectrum disease resistance in crops. Future research will likely continue to unravel the intricate network of signaling events downstream of flg22 and chitin perception, offering new avenues for agricultural innovation.
References
- 1. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEKK1 Is Required for flg22-Induced MPK4 Activation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A LysM receptor-like kinase plays a critical role in chitin signaling and fungal resistance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of PAMP-Triggered ROS Burst in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 20. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 21. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
A Comparative Guide to flg22 and Lipopolysaccharide in Activating Plant Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent elicitors of plant immunity: the bacterial flagellin-derived peptide flg22 and the gram-negative bacterial outer membrane component, lipopolysaccharide (LPS). Understanding the distinct and overlapping immune responses triggered by these microbe-associated molecular patterns (MAMPs) is crucial for developing novel strategies to enhance plant resilience against pathogens. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Executive Summary
Both flg22 and LPS are recognized by the plant innate immune system, leading to the activation of defense responses. However, the dynamics and magnitude of these responses differ significantly. Flg22, perceived by the well-characterized receptor kinase FLS2, elicits a rapid and robust activation of early immune responses, including a strong oxidative burst and MAPK activation. In contrast, LPS, recognized by the lectin S-domain receptor kinase LORE in Arabidopsis, triggers weaker early responses but induces a more sustained and potent activation of late defense mechanisms, such as callose deposition and defense gene expression. These differences in signaling kinetics and downstream outputs have important implications for the plant's ability to mount an effective defense against different types of pathogens.
Quantitative Comparison of Immune Responses
The following tables summarize the quantitative differences in immune responses elicited by flg22 and LPS in the model plant Arabidopsis thaliana.
| Immune Response | flg22 (100 nM) | LPS (50 µg/mL) | Reference |
| Early Responses | [1] | ||
| Peak ROS Burst (RLU) | Strong | Weaker than flg22 | [1] |
| MAPK Activation (MPK3/6) | Strong and rapid | Weaker and delayed | [1] |
| Cytosolic Ca2+ Elevation | Rapid and transient | Slower and more sustained | [1] |
| Late Responses | [1] | ||
| Callose Deposition (24h) | Moderate | Significantly higher than flg22 | [1] |
| Defense Gene Expression (e.g., PR1) | Strong induction | Stronger and more sustained induction | [2][3] |
Table 1: Comparative analysis of early and late immune responses triggered by flg22 and LPS in Arabidopsis thaliana. Data compiled from studies directly comparing the two elicitors.[1][2][3]
| Gene Category | flg22 (1 µM, 1h) | Reference |
| Total Differentially Expressed Genes | 2586 | [2] |
| Upregulated Genes | ~1500 | [2] |
| Downregulated Genes | ~1000 | [2] |
| Key Upregulated Pathways | MAPK signaling, Phytohormone signaling (SA, JA, Ethylene), WRKY transcription factors | [2][4] |
Table 2: Transcriptional reprogramming in Arabidopsis thaliana seedlings in response to flg22 treatment. This table provides an overview of the scale of transcriptional changes induced by flg22. A direct comparative transcriptomic dataset for LPS was not available in the cited literature.[2][4]
Signaling Pathways
The perception of flg22 and LPS initiates distinct signaling cascades, although some downstream components may overlap.
flg22 Signaling Pathway
Flg22 is perceived by the leucine-rich repeat receptor kinase (LRR-RK) FLS2, which forms a complex with the co-receptor BAK1 upon ligand binding.[5] This association triggers a series of phosphorylation events, leading to the activation of downstream signaling components, including the BOTRYTIS-INDUCED KINASE 1 (BIK1) and a mitogen-activated protein kinase (MAPK) cascade.[6][7] This cascade ultimately results in the transcriptional reprogramming of defense-related genes and the production of antimicrobial compounds.[7]
Caption: flg22 signaling pathway in plants.
Lipopolysaccharide (LPS) Signaling Pathway
In Arabidopsis, LPS is recognized by the LORE protein, a bulb-type lectin S-domain-1 receptor-like kinase.[8] LORE primarily detects the lipid A moiety of LPS.[8] The downstream signaling pathway of LPS is less defined than that of flg22 but is known to involve a biphasic reactive oxygen species (ROS) burst and an influx of calcium ions (Ca2+).[1][9] While LPS activates some of the same downstream responses as flg22, such as defense gene expression, it does so with different kinetics and involves distinct early signaling components.[1][9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 8. A lectin S-domain receptor kinase mediates lipopolysaccharide sensing in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential innate immune signalling via Ca2+ sensor protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of flg22 Peptide Variants in Inducing Plant Immune Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various flg22 peptide variants in eliciting plant immune responses. The information presented is supported by experimental data and detailed methodologies to aid in the selection of appropriate variants for research and development purposes.
The canonical flg22 peptide, a 22-amino acid sequence derived from the N-terminus of bacterial flagellin, is a well-characterized Pathogen-Associated Molecular Pattern (PAMP). It is recognized by the plant cell surface receptor FLAGELLIN-SENSING 2 (FLS2), a leucine-rich repeat receptor-like kinase (LRR-RLK).[1][2] This recognition triggers a cascade of downstream signaling events, collectively known as Pattern-Triggered Immunity (PTI), which confers resistance to a broad range of pathogens.[2][3]
The Canonical flg22 Signaling Pathway
The binding of flg22 to FLS2 initiates a series of molecular events that are crucial for the activation of plant defenses. The key steps in this signaling pathway are:
-
Ligand Binding and Complex Formation: The flg22 peptide binds to the extracellular LRR domain of FLS2.[2] This binding induces the formation of a complex between FLS2 and another LRR-RLK, BRI1-ASSOCIATED KINASE 1 (BAK1), which acts as a co-receptor.[1][2]
-
Activation of Downstream Kinases: The formation of the FLS2-BAK1 complex leads to the activation of their intracellular kinase domains through trans-phosphorylation. This, in turn, initiates a phosphorylation cascade involving Mitogen-Activated Protein Kinases (MAPKs).[2][4][5] In Arabidopsis, two main MAPK cascades are activated: MEKK1-MKK1/MKK2-MPK4 and MAPKKK5-MKK4/MKK5-MPK3/MPK6.[4]
-
Physiological Responses: The activation of these signaling cascades results in a range of physiological responses, including:
The magnitude of these responses is often used as a quantitative measure of the efficacy of different flg22 variants.
Comparison of flg22 Peptide Variant Efficacy
The immunogenicity of flg22 peptides can vary significantly depending on their amino acid sequence, which often differs between bacterial species.[7][8] The following table summarizes the reported efficacy of several flg22 variants in Arabidopsis thaliana, using the highly active peptide from Pseudomonas aeruginosa (flg22-Pae) as a benchmark.
| Peptide Variant | Originating Bacterial Class | Relative ROS Burst Efficacy (Compared to flg22-Pae) | Key Findings |
| flg22-Pae | γ-Proteobacteria | High (Benchmark) | Considered a canonical and highly immunogenic flg22 peptide.[7] |
| flg22-γ | γ-Proteobacteria | High | Elicits a strong oxidative burst comparable to flg22-Pae.[8] |
| flg22-β | β-Proteobacteria | High | Induces a strong oxidative burst, similar in magnitude to flg22-Pae and flg22-γ.[8] |
| flg22-ε | ε-Proteobacteria | Moderate | Triggers a moderate oxidative burst.[7] |
| flg22-δ | δ-Proteobacteria | Weak | The induced oxidative burst is approximately 70% lower than that of flg22-Pae.[8] |
| flg22-α | α-Proteobacteria | Very Weak / None | Elicits a very weak or no oxidative burst in Arabidopsis.[7][8] |
| Flg22-1 (from P. kilonensis F113) | γ-Proteobacteria | High | Induces a stronger ROS burst and higher levels of defense gene expression compared to Flg22-2 from the same strain.[9] |
| Flg22-2 (from P. kilonensis F113) | γ-Proteobacteria | Moderate | Elicits a weaker immune response compared to Flg22-1, potentially due to amino acid substitutions in key residues.[9] |
| flg22-ΔA16/17 | Synthetic | Lower than flg22 | A synthetic variant with a deleted Alanine at position 16 or 17, showing reduced but still significant activity in Arabidopsis.[10] |
Experimental Protocols for Efficacy Assessment
The following are detailed methodologies for key experiments used to quantify the efficacy of flg22 peptide variants.
Reactive Oxygen Species (ROS) Burst Assay
This assay measures the rapid production of ROS in plant tissues upon elicitation with a flg22 variant. A common method is the luminol-based chemiluminescence assay.[3][11]
Methodology:
-
Plant Material: Leaf discs (typically 4 mm in diameter) are collected from 4-6 week old plants.[11][12]
-
Overnight Incubation: The leaf discs are floated in sterile distilled water in a 96-well plate and incubated overnight to reduce wounding effects.[11]
-
Elicitation Solution: A solution containing luminol (B1675438) (e.g., 100 µM), horseradish peroxidase (HRP) (e.g., 20 µg/mL), and the flg22 peptide variant at the desired concentration is prepared.[12]
-
Measurement: The water is removed from the wells and replaced with the elicitation solution. Luminescence is immediately measured over a period of 40-60 minutes using a luminometer.[11][12]
MAPK Activation Assay
This assay determines the phosphorylation status of MAPKs, indicating the activation of the downstream signaling cascade. This can be assessed through immunoblotting or in-gel kinase assays.[4][5][13]
Methodology (Immunoblotting):
-
Plant Material and Treatment: Seedlings (e.g., 10-14 days old) are treated with the flg22 variant for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).[4][13]
-
Protein Extraction: Total proteins are extracted from the treated seedlings.
-
Protein Quantification: The concentration of the extracted proteins is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody that specifically recognizes the phosphorylated (active) forms of MAPKs (e.g., anti-p44/42 MAPK or anti-phospho-ERK1/2). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Visualization: The signal is visualized using a chemiluminescent substrate. The membrane is often stripped and re-probed with an antibody against total MAPK or a loading control (e.g., Rubisco) to ensure equal protein loading.[14]
Defense Gene Expression Analysis
The induction of defense-related genes is a hallmark of PTI. Quantitative real-time PCR (qRT-PCR) is commonly used to measure the transcript abundance of these genes.[15][16][17]
Methodology (qRT-PCR):
-
Plant Treatment: Plants are treated with the flg22 variant for a specific duration (e.g., 30 minutes, 1 hour, 2 hours).[6][15]
-
RNA Extraction: Total RNA is extracted from the treated plant tissue.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific for defense marker genes (e.g., WRKY29, FRK1) and a reference gene (e.g., UBQ10) for normalization.[15]
-
Data Analysis: The relative expression of the target genes is calculated using methods like the ΔΔCt method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4.6. Flg22-Inudced ROS Burst Assay [bio-protocol.org]
- 13. MAPK activation assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Light-dependent expression of flg22-induced defense genes in Arabidopsis [frontiersin.org]
A Comparative Guide to the Cross-Talk Between flg22 and Other PAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant immunology, the ability to recognize and respond to potential threats is paramount. Plants rely on a sophisticated innate immune system that detects conserved microbial signatures, known as Pathogen-Associated Molecular Patterns (PAMPs), through cell surface Pattern Recognition Receptors (PRRs). This recognition triggers PAMP-Triggered Immunity (PTI), a foundational layer of defense. The bacterial flagellin-derived peptide, flg22, is one of the most well-characterized PAMPs, serving as a benchmark for studying PTI. However, in nature, plants are often confronted with multiple PAMPs simultaneously. This guide provides a comparative analysis of the signaling pathway initiated by flg22 and its cross-talk with pathways activated by other critical PAMPs, namely fungal chitin (B13524) and bacterial peptidoglycan (PGN). Understanding the points of convergence and divergence in these pathways is crucial for developing robust strategies to enhance plant resilience and for drug discovery programs targeting plant defense mechanisms.
Core Signaling Pathways: A Visual Overview
The perception of different PAMPs is initiated by distinct receptor complexes at the plasma membrane, but these pathways often converge on a common set of downstream signaling components.
The flg22 Signaling Pathway
The perception of flg22 is mediated by the Leucine-Rich Repeat Receptor Kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2). Upon binding flg22, FLS2 rapidly forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[1][2] This association leads to the phosphorylation and activation of Receptor-Like Cytoplasmic Kinases (RLCKs), such as BIK1, which in turn activates downstream responses including the production of Reactive Oxygen Species (ROS) and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4]
The Chitin and Peptidoglycan (PGN) Signaling Pathways
Chitin, a major component of fungal cell walls, and PGN, from bacterial cell walls, are perceived by Lysin-Motif (LysM) domain-containing receptors.[5][6] In Arabidopsis, chitin perception requires the LYSIN MOTIF RECEPTOR KINASE 1 (LYSM-RLK1), also known as CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1).[7] PGN sensing involves the LysM proteins LYM1 and LYM3, which are thought to form a receptor complex with CERK1 to initiate downstream signaling.[8][9] This indicates that CERK1 acts as a central hub for integrating signals from both fungal and bacterial PAMPs, subsequently activating similar downstream RLCKs and MAPK cascades as the flg22 pathway.[5][8]
Cross-Talk and Convergence of PAMP Signaling
While the initial perception mechanisms for flg22, chitin, and PGN are distinct, their signaling pathways converge significantly. Evidence suggests that different PAMPs may utilize a conserved, common downstream pathway to orchestrate PTI.[5][6] This convergence is most evident at the level of MAPK cascades and the regulation of shared downstream target genes. This integrated network allows the plant to mount a broad-spectrum defense response regardless of the specific pathogen encountered.
Comparative Analysis of PTI Responses
The intensity, duration, and specific outcomes of PTI can vary depending on the eliciting PAMP. Below is a summary of quantitative and qualitative comparisons of key defense outputs.
Reactive Oxygen Species (ROS) Burst
The production of apoplastic ROS is one of the earliest and most rapid PTI responses.[10] Both flg22 and chitin trigger a ROS burst, but the dynamics can differ.
| PAMP | Relative ROS Accumulation | Peak Time (Approx.) | Key Components | Source(s) |
| flg22 | Strong | ~10-15 minutes | FLS2, BAK1, BIK1, RBOHD | [11][12] |
| Chitin | Moderate to Strong | ~10-20 minutes | CERK1, RBOHD | [11][12][13] |
| PGN | Elicits ROS burst | Not specified | LYM1/3, CERK1 | [9] |
MAPK Activation
Activation of MAPK cascades is a central signaling event in PTI, leading to the phosphorylation of transcription factors and other substrates.[14][15]
| PAMP | Activated MAPKs (Arabidopsis) | Activation Dynamics | Source(s) |
| flg22 | MPK3, MPK4, MPK6 | Rapid and transient, peaks within 15 mins | [4][16] |
| Chitin | MPK3, MPK6 | Rapid and transient | [5][6] |
| PGN | Implied via CERK1 | Not specified | [8] |
Defense Gene Expression
PAMP perception leads to a massive transcriptional reprogramming. While flg22 and chitin induce a large common set of defense-related genes, indicating pathway convergence, specific differences exist.[7][17]
| PAMP | Overlap with flg22 | Unique Genes Induced | Key Transcription Factors | Source(s) | | :--- | :--- | :--- | :--- | | flg22 | - | Induces SA-related genes (e.g., PR1) more strongly | WRKY22, WRKY29 |[17][18] | | Chitin | High (over 400 common genes with flg22 and EF-Tu) | Specific chitin-responsive genes | Not specified |[7] | | AtPep1 (DAMP) | High (significant overlap with flg22-induced genes) | DAMP-specific response genes | Not specified |[18] |
Note: AtPep1 is an endogenous Damage-Associated Molecular Pattern (DAMP) often compared with PAMPs like flg22.
Callose Deposition
Callose is a β-1,3-glucan polymer deposited at the cell wall, acting as a physical barrier against pathogen invasion. Both flg22 and chitin induce callose deposition, but the dependency on signaling components can differ.[19]
| PAMP | Callose Induction | BAK1 Dependence | CERK1 Dependence | Source(s) | | :--- | :--- | :--- | :--- | | flg22 | Yes | Yes | No |[19][20] | | Chitin | Yes | No | Yes |[19] |
Key Experimental Protocols
Reproducible and standardized methods are essential for comparing signaling outputs. Below are detailed protocols for core PTI assays.
ROS Burst Measurement (Luminol-Based Assay)
This assay measures the chemiluminescence produced by the oxidation of luminol (B1675438) in the presence of ROS, providing a real-time quantification of the oxidative burst.
Methodology:
-
Plant Material: Use leaves from 4-5 week-old soil-grown plants (e.g., Arabidopsis thaliana).
-
Sample Preparation: With a 4mm biopsy punch, cut leaf discs, avoiding the mid-vein.
-
Incubation: Float one disc per well in a white 96-well plate containing 100 µL of sterile water. Incubate at room temperature overnight to reduce wounding effects.
-
Assay Preparation: On the day of the experiment, carefully remove the water. Add 100 µL of assay solution to each well. The assay solution contains 20 µM L-012 (luminol analogue) and 10 µg/mL horseradish peroxidase (HRP) in water.
-
Baseline Reading: Place the plate in a plate luminometer and measure background luminescence for 10-15 minutes.
-
Elicitation: Add 1 µL of the PAMP elicitor stock (e.g., 10 µM flg22 for a 100 nM final concentration) or water (mock control).
-
Measurement: Immediately start measuring luminescence kinetics, taking readings every 1-2 minutes for at least 60 minutes.
-
Data Analysis: Integrate the total luminescence over the measurement period and subtract the mock control values.
MAPK Activation Assay (Immunoblot)
This method detects the activated (phosphorylated) forms of MAPKs using phospho-specific antibodies.[14][15]
Methodology:
-
Plant Material: Grow Arabidopsis seedlings for 7-10 days in liquid Murashige and Skoog (MS) medium.
-
Elicitation: Treat seedlings with the desired PAMP (e.g., 1 µM flg22) for various time points (e.g., 0, 5, 15, 30 minutes). A water or mock treatment serves as a negative control.
-
Protein Extraction: Quickly blot the seedlings dry, flash-freeze in liquid nitrogen, and grind to a fine powder. Extract total proteins using a buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of total protein on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: Block the membrane (e.g., with 5% BSA in TBST). Incubate with a primary antibody that specifically recognizes the dually phosphorylated TEY motif of activated MAPKs (e.g., anti-phospho-p44/42 ERK).
-
Detection: After washing, incubate with a HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., anti-actin or Coomassie staining) should be included to verify equal protein loading.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in vivo, such as the ligand-induced association between a receptor (FLS2) and its co-receptor (BAK1).[21][22]
Methodology:
-
Protein Expression: Transiently express epitope-tagged versions of the proteins of interest (e.g., FLS2-GFP and BAK1-HA) in Nicotiana benthamiana leaves via agroinfiltration.
-
Treatment: After 48-72 hours, infiltrate the leaves with the PAMP (e.g., 10 µM flg22) or a mock solution and incubate for 5-15 minutes.
-
Protein Extraction: Harvest leaf tissue, freeze in liquid nitrogen, and extract membrane proteins in a non-denaturing Co-IP buffer containing a non-ionic detergent (e.g., Triton X-100) and protease/phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the cleared lysate with beads conjugated to an antibody against one of the epitope tags (the "bait," e.g., anti-GFP). This incubation is typically done for 2-4 hours or overnight at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP buffer to remove unbound proteins.
-
Elution: Elute the bound protein complexes from the beads by boiling in SDS sample buffer.
-
Analysis: Analyze the input, unbound, and eluted fractions by SDS-PAGE and Western blot. Probe separate blots with antibodies against both the "bait" (anti-GFP) and the potential interactor or "prey" (anti-HA). A positive interaction is confirmed if the "prey" protein is detected in the eluted fraction from the "bait" immunoprecipitation, specifically in the PAMP-treated sample.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Phosphorylation Dynamics in a flg22-Induced, G Protein–Dependent Network Reveals the AtRGS1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Peptidoglycan Perception in Plants | PLOS Pathogens [journals.plos.org]
- 9. pnas.org [pnas.org]
- 10. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 15. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Defence Signalling Triggered by Flg22 and Harpin Is Integrated into a Different Stilbene Output in Vitis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. Coimmunoprecipitation of Interacting Proteins in Plants | Springer Nature Experiments [experiments.springernature.com]
- 22. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]
Comparative Transcriptomic Analysis of flg22-Treated Plants: A Guide for Researchers
An Objective Comparison of Plant Immune Responses to the Bacterial PAMP flg22
For researchers and professionals in plant biology and drug development, understanding the intricacies of the plant immune system is paramount. A key aspect of this is PAMP-triggered immunity (PTI), a frontline defense mechanism initiated upon recognition of conserved microbe-associated molecular patterns (MAMPs). One of the most studied MAMPs is flg22, a 22-amino acid peptide from the N-terminus of bacterial flagellin. This guide provides a comparative overview of the transcriptomic changes induced by flg22 in different plant species, focusing on the model dicot Arabidopsis thaliana and the model monocot Brachypodium distachyon.
Flg22 Signaling Pathway Overview
Upon detection by the cell surface receptor FLAGELLIN-SENSING 2 (FLS2) and its co-receptor BAK1, flg22 perception triggers a cascade of downstream signaling events.[1] This includes the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and extensive transcriptional reprogramming, culminating in an effective immune response.[1][2] Many genes involved in this pathway, such as those for perception (FLS2, BAK1, BIK1), ROS production (RBOHD), MAPK cascades (MKK4, MPK3), and transcription factors (WRKYs), are evolutionarily conserved.[3]
Comparative Transcriptomic Data
The transcriptomic response to flg22 varies between plant species, reflecting their distinct evolutionary paths and ecological niches. Below is a summary of differentially expressed genes (DEGs) in Arabidopsis thaliana and Brachypodium distachyon following flg22 treatment. These studies utilized RNA sequencing (RNA-seq) to capture a global snapshot of gene expression changes.
| Feature | Arabidopsis thaliana | Brachypodium distachyon | Reference |
| Treatment Time | 30 minutes | 0.5 - 12 hours | [4][5] |
| Total DEGs | 1,895 | 6,039 | [4][5] |
| Up-regulated DEGs | 1,634 | 3,545 | [4][5] |
| Down-regulated DEGs | 261 | 2,494 | [4][5] |
Table 1: Comparison of differentially expressed genes (DEGs) in response to flg22.
The data reveals a substantial transcriptomic reprogramming in both species. B. distachyon shows a larger number of DEGs over a longer time course, which includes the down-regulation of photosynthesis-related genes and the induction of defense-related genes.[5] In Arabidopsis, the response at 30 minutes is rapid and robust, with a strong emphasis on up-regulating immune-related transcription factors and signaling components.[4]
Experimental Protocols
Reproducibility and standardization are critical in comparative transcriptomics. The methodologies outlined below are representative of the key experiments cited in this guide.
Flg22 Treatment and RNA-seq Workflow
A typical workflow for a comparative transcriptomics experiment involving flg22 treatment is depicted below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Time-series transcriptome of Brachypodium distachyon during bacterial flagellin-induced pattern-triggered immunity [frontiersin.org]
Assessing the Role of Co-Receptors in flg22 Perception: A Comparative Guide
The recognition of conserved microbial signatures, known as microbe-associated molecular patterns (MAMPs), is a fundamental aspect of innate immunity in plants. One of the most well-characterized MAMPs is flg22, a 22-amino acid peptide derived from bacterial flagellin. In the model plant Arabidopsis thaliana, flg22 is perceived by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2). However, ligand perception by FLS2 alone is insufficient to initiate a robust downstream signaling cascade. The formation of a signaling-competent receptor complex requires the involvement of co-receptors, which are crucial for the activation and regulation of plant defense responses.
This guide provides a comparative analysis of the key co-receptors involved in flg22 perception, with a primary focus on BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1). We present quantitative data from key experiments, detailed experimental protocols, and visualizations of the signaling pathways to offer a comprehensive resource for researchers in plant biology and drug development.
Key Proteins in flg22 Perception
The perception of flg22 and the subsequent activation of downstream immunity involve a core receptor complex and several regulatory proteins. BAK1 is the central co-receptor that forms a heterodimer with FLS2 upon flg22 binding.[1][2] Other proteins, such as SOBIR1, NIK1, and BIR2, have been identified as modulators of this signaling pathway.
| Protein | Protein Type | Role in flg22 Perception |
| FLS2 | Leucine-Rich Repeat Receptor Kinase (LRR-RK) | Primary receptor that directly binds to the flg22 peptide.[3] |
| BAK1 | Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) | Core co-receptor that forms a ligand-induced complex with FLS2, essential for signal transduction.[1][4][5] It also acts as a co-receptor by recognizing the C-terminus of the FLS2-bound flg22.[1] |
| SOBIR1 | Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) | Primarily acts as a co-receptor for LRR receptor-like proteins (RLPs) but can interact with BAK1 to modulate immune signaling. |
| NIK1 | Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) | Negative regulator of antibacterial immunity; it negatively regulates the formation of the FLS2/BAK1 complex. |
| BIR2 | Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) | Interacts with BAK1 in the absence of a ligand and is released upon flg22 perception, allowing BAK1 to associate with FLS2. |
Quantitative Comparison of Downstream Responses
The formation of the FLS2-BAK1 complex triggers a series of downstream events, including a rapid burst of reactive oxygen species (ROS) and the inhibition of seedling growth. The magnitude of these responses is often used to quantify the activity of the signaling pathway.
Table 1: flg22-Induced ROS Burst
The production of ROS is a hallmark of PAMP-triggered immunity (PTI) and can be quantified using a luminol-based chemiluminescence assay. Data are typically presented as total Relative Light Units (RLU) over a specific time period.
| Genotype/Treatment | flg22 Concentration | Total ROS Production (Relative Light Units) |
| Wild-Type (Col-0) | 100 nM | Baseline response (varies by experiment)[6][7] |
| Wild-Type + 6 mM NaCl | 100 nM | ~2-fold increase compared to flg22 alone[8] |
| Wild-Type + 150 mM NaCl | 100 nM | Decreased compared to flg22 alone[8] |
| bak1 mutant | 100 nM | Significantly reduced response |
| BIR1 Overexpression | 1 µM | Comparable to Wild-Type[9] |
Table 2: flg22-Induced Seedling Growth Inhibition
Prolonged exposure to flg22 leads to an inhibition of seedling growth, which serves as a measurable output for the overall immune response. The half-maximal effective concentration (EC50) or the percentage of growth inhibition are common metrics.
| Genotype | flg22 Concentration | Growth Inhibition (% of control) |
| Wild-Type (Col-0) | 100 nM | ~50-60% reduction in fresh weight[10][11] |
| Wild-Type (Col-0) | 1 µM | Stronger inhibition |
| fls2 mutant | 1 µM | No significant inhibition |
| bir1-1 mutant | 1 µM | Insensitive to growth inhibition[11] |
| bak1; bir1-1 double mutant | 1 µM | Inhibition restored to near Wild-Type levels[11] |
Signaling Pathways and Component Interactions
The interaction between flg22, FLS2, and BAK1 initiates a phosphorylation cascade that activates downstream immune responses.
The core of the perception mechanism is the formation of a ternary complex between the ligand (flg22) and the receptor/co-receptor pair (FLS2/BAK1).
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to assess the role of co-receptors in flg22 perception.
Protocol 1: Co-Immunoprecipitation (Co-IP) for FLS2-BAK1 Interaction
This protocol is designed to verify the ligand-dependent interaction between FLS2 and its co-receptor BAK1 in vivo.
1. Plant Material and Treatment:
-
Use 4-week-old Arabidopsis thaliana seedlings expressing epitope-tagged versions of the proteins of interest (e.g., FLS2-HA and BAK1-Myc).
-
Infiltrate leaves with a solution of 100 nM flg22 or a mock solution (water).
-
Harvest tissue 5-10 minutes post-infiltration by flash-freezing in liquid nitrogen.
2. Protein Extraction:
-
Grind frozen tissue to a fine powder.
-
Resuspend the powder in 2 mL of ice-cold IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Nonidet P-40, 1x protease inhibitor cocktail).
-
Incubate on a rotator for 1 hour at 4°C to solubilize membrane proteins.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.
3. Immunoprecipitation:
-
Reserve 50 µL of the supernatant as the "input" control.
-
To the remaining supernatant, add anti-HA magnetic beads (or antibody-conjugated beads specific to one of the tagged proteins).
-
Incubate for 2-4 hours at 4°C on a rotator.
4. Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer (IP buffer with a lower detergent concentration, e.g., 0.1% Nonidet P-40).
5. Elution:
-
Resuspend the washed beads in 50 µL of 2x SDS-PAGE loading buffer.
-
Boil at 95°C for 5 minutes to elute the protein complexes.
6. Western Blot Analysis:
-
Separate the eluted proteins and the input samples by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both tags (e.g., anti-HA and anti-Myc) to detect both the "bait" (FLS2-HA) and the "prey" (BAK1-Myc) proteins.
-
A band for BAK1-Myc in the anti-HA immunoprecipitated sample from flg22-treated plants, but not in the mock-treated sample, confirms a ligand-dependent interaction.
Protocol 2: In Vitro Kinase Assay
This assay measures the phosphorylation activity of FLS2 and BAK1 and their ability to transphosphorylate each other.[12][13]
1. Protein Expression and Purification:
-
Express the cytoplasmic kinase domains of FLS2 and BAK1 (e.g., as GST or MBP fusion proteins) in E. coli.
-
Purify the recombinant proteins using affinity chromatography.
2. Kinase Reaction:
-
Prepare a reaction mix in a microcentrifuge tube containing:
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
1-2 µg of the kinase (e.g., FLS2-GST).
-
1-2 µg of the substrate (e.g., kinase-dead BAK1-MBP or a generic substrate like Myelin Basic Protein).
-
10 µM cold ATP.
-
5-10 µCi of [γ-³²P]ATP.
-
-
Initiate the reaction by adding the [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes.
3. Stopping the Reaction and Analysis:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) proteins.
-
A band corresponding to the molecular weight of the substrate indicates phosphorylation. Coomassie staining of a parallel gel should be performed to confirm equal protein loading.
Protocol 3: Seedling Growth Inhibition Assay
This is a robust and easily quantifiable assay to measure the overall physiological response to flg22.[11][14]
1. Seedling Preparation:
-
Sterilize Arabidopsis thaliana seeds and sow them in a 24-well plate containing 1 mL of liquid Murashige and Skoog (MS) medium per well.
-
Grow the seedlings for 5-7 days under a long-day photoperiod (16h light / 8h dark).
2. Elicitor Treatment:
-
Prepare a range of flg22 concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 µM) in fresh liquid MS medium.
-
Carefully replace the medium in each well with the corresponding flg22 solution.
3. Growth and Measurement:
-
Continue to grow the seedlings for another 7-10 days.
-
Remove the seedlings from the wells, gently blot them dry, and measure their fresh weight.
-
Calculate the percentage of growth inhibition for each treatment relative to the mock-treated (0 nM flg22) control.
References
- 1. Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One for all: the receptor-associated kinase BAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid heteromerization and phosphorylation of ligand-activated plant transmembrane receptors and their associated kinase BAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tyrosine phosphorylation of protein kinase complex BAK1/BIK1 mediates Arabidopsis innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Flagellin 22
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of synthetic peptides like Flagellin 22 (flg22) are critical for ensuring a safe work environment and maintaining regulatory compliance. Due to the potent biological activity of many synthetic peptides and the often-limited specific toxicity data, a cautious approach to waste management is essential. This guide provides a procedural, step-by-step framework for the safe disposal of Flagellin 22, promoting best practices in laboratory safety.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for any specific chemical you are working with. In the absence of an SDS or specific guidelines for Flagellin 22, it should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.[1][2]
-
Eye Protection: Wear safety goggles or a face shield to protect against splashes.[1][2]
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[1][2]
-
Respiratory Protection: When handling lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
Step-by-Step Disposal Procedures for Flagellin 22
The appropriate disposal method for Flagellin 22 will depend on its form (liquid or solid) and your institution's specific guidelines. Never dispose of peptides in the regular trash or down the drain without appropriate inactivation and institutional approval.[1][3]
Liquid Waste Disposal (Solutions containing flg22):
-
Chemical Inactivation (Recommended for potent biological peptides):
-
In a designated chemical fume hood, select an appropriate inactivation reagent. Common options include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[2]
-
Carefully add the liquid peptide waste to the inactivation solution, typically at a 1:10 ratio of waste to inactivating solution.[2]
-
Allow for a sufficient contact time, generally a minimum of 20-60 minutes.[2]
-
If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0.[2]
-
Dispose of the neutralized solution as chemical waste according to your institution's guidelines. Do not pour it down the sanitary sewer unless explicitly authorized by your Environmental Health & Safety (EHS) department.[2][4]
-
-
Direct Collection:
Solid Waste Disposal (Contaminated labware):
-
Segregation and Collection:
-
Collect all solid waste contaminated with Flagellin 22, such as pipette tips, vials, gloves, and absorbent paper, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][4][5] High-density polyethylene (B3416737) (HDPE) containers are often suitable.[5]
-
Keep the container closed except when adding waste.[5]
-
-
Decontamination (Optional but recommended):
-
For enhanced safety, solid waste can be immersed in a 10% bleach solution for a minimum of 30 minutes.[4]
-
After decontamination, decant the bleach solution and manage it as liquid waste.[4]
-
Dispose of the decontaminated solid waste in the appropriate laboratory waste stream as directed by your institutional guidelines.[4]
-
-
Biohazardous Waste Considerations:
-
If Flagellin 22 was used in experiments involving biological materials (e.g., cell-based assays, animal models), the resulting waste must be treated as biohazardous.[5] This may necessitate an initial decontamination step, such as autoclaving, before being managed as chemical waste.[4][5] Always consult your institution's biosafety guidelines.
-
Summary of Chemical Decontamination Methods for Peptide Waste
| Decontamination Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 20-60 minutes[2] | Effective for many peptides; may be corrosive to some surfaces.[2] |
| Sodium Hydroxide (NaOH) | 1 M | Varies; follow institutional protocol | Strong base; requires neutralization before disposal.[2] |
| Hydrochloric Acid (HCl) | 1 M | Varies; follow institutional protocol | Strong acid; requires neutralization before disposal.[2] |
| Enzymatic Detergent | Typically a 1% (m/v) solution[2] | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection.[2] |
Experimental Protocols and Workflows
While specific experimental protocols for the disposal of Flagellin 22 are not widely published, the following workflow provides a logical sequence for its proper management based on general principles for synthetic peptides.
Caption: Workflow for the proper disposal of Flagellin 22 waste.
Signaling Pathways and Biological Context
Flagellin 22 is a well-characterized pathogen-associated molecular pattern (PAMP) that elicits an immune response in plants.[6][7][8][9] It is recognized by the FLS2 (FLAGELLIN-SENSING 2) receptor on the plant cell surface.[10][11] This recognition triggers a signaling cascade that leads to downstream defense responses. The flg22 peptide can be internalized into the plant cell via endocytosis along with its receptor, FLS2, and can be transported to distal parts of the plant.[12][13] Understanding this biological activity underscores the importance of proper containment and disposal to prevent unintended environmental exposure.
Caption: Simplified diagram of flg22 recognition and signaling.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. intelligenthq.com [intelligenthq.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. genscript.com [genscript.com]
- 9. Life Technologies [lifetechindia.com]
- 10. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flagellin peptide flg22 gains access to long-distance trafficking in Arabidopsis via its receptor, FLS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Flagellin 22
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Flagellin 22 (flg22). Adherence to these guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.
Flagellin 22 is a peptide fragment of bacterial flagellin, widely used as an elicitor in plant immunology research. While a Safety Data Sheet (SDS) for a similar product, "flg22, Flagellin Fragment," does not classify it as a dangerous substance, the hazards have not been thoroughly investigated. Therefore, cautious handling and the use of appropriate personal protective equipment (PPE) are imperative. Furthermore, it is critical to note that this product is not for human or veterinary use.
Personal Protective Equipment (PPE) for Flagellin 22
The following table summarizes the recommended personal protective equipment for handling Flagellin 22 in various laboratory scenarios.
| Activity | Recommended PPE | Rationale |
| Handling Powdered Form (Weighing, Aliquoting) | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields or Goggles- Fume Hood or Ventilated Enclosure | To prevent inhalation of fine particles and to protect eyes and skin from contact. |
| Preparing Stock Solutions and Dilutions | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields or Goggles | To protect against splashes of the concentrated or working solutions. |
| General Handling of Solutions | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses | Standard laboratory practice to prevent skin contact and eye exposure. |
| Spill Cleanup | - Double-layered Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles- Appropriate Respiratory Protection (if a large amount of powder is spilled) | To provide enhanced protection during direct contact with the spilled material and to prevent inhalation of aerosolized powder. |
Operational Plan for Handling Flagellin 22
A systematic approach to handling Flagellin 22 from receipt to use is crucial for safety and experimental consistency.
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
